(R)-3-N-Cbz-Aminopyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3R)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654191 | |
| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-77-1 | |
| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-N-Cbz-aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-N-Cbz-Aminopyrrolidine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as (R)-Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1] The presence of a carbobenzyloxy (Cbz) protecting group on the ring nitrogen and a primary amine at the 3-position of the chiral center makes it a versatile intermediate for introducing specific functionalities into complex molecules.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, supported by visualizations of key workflows.
Chemical and Physical Properties
This compound is commercially available and typically appears as a colorless liquid or a white to off-white solid.[2][4] It is characterized by the empirical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol .[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [5][6] |
| Molecular Weight | 220.27 g/mol | [5][6] |
| CAS Number | 122536-73-6 | [2][5] |
| Appearance | Colorless liquid or white to off-white solid | [2][4] |
| Boiling Point | 315 °C | [5][7] |
| Density | 1.155 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.548 | [5][7] |
| Optical Rotation | [α]20/D = -4 to -2 ° (c = 1 in Methanol) | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |
| Solubility | Sparingly soluble in water. | [4] |
| pKa (Predicted) | 8.95 (most basic) | |
| LogP (Predicted) | 1.35 |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two key functional groups: the Cbz-protected secondary amine within the pyrrolidine ring and the primary amine at the 3-position.
-
N-Cbz Protection: The carbobenzyloxy group is a stable amine protecting group, resistant to basic and most aqueous acidic conditions.[8] It is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a key feature of its utility in multi-step synthesis.
-
Primary Amine Reactivity: The primary amine at the C-3 position is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This allows for the introduction of diverse substituents at this position.
-
Stability and Storage: The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-Cbz protected amines is the reaction of the corresponding amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] A green chemistry approach using water as the solvent has also been demonstrated to be effective.[8]
Protocol: N-Benzyloxycarbonylation in Water[8]
-
Reaction Setup: To a round-bottom flask, add (R)-3-Aminopyrrolidine (1 mmol, 1 equivalent).
-
Reagent Addition: Add distilled water (3 mL) to the flask. While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.05 mmol, 1.05 equivalents) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, add water (10 mL) to the mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Method: HPLC Analysis
While direct analysis is possible, a common method for analyzing primary amines like the parent compound involves pre-column derivatization to introduce a chromophore, followed by HPLC analysis. A similar principle can be applied for purity determination.
Protocol: Pre-column Derivatization for HPLC Analysis (Adapted)[10]
This protocol is for the parent amine but illustrates the principle of derivatization for analysis.
-
Derivatization: React a known quantity of the analyte with a derivatizing agent that imparts UV activity (e.g., Boc anhydride or Dansyl chloride) in an appropriate solvent system (e.g., methanol with a mild base like triethylamine).
-
Sample Preparation: After the reaction is complete (typically monitored by TLC), quench the reaction and dilute the sample to a known concentration (e.g., 0.5 mg/mL) with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivatizing group (e.g., 210 nm for Boc).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the sample (e.g., 10 µL) and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.
Applications in Research and Drug Development
The chiral nature and bifunctional structure of this compound make it a valuable intermediate in the synthesis of high-value, complex molecules, particularly for pharmaceutical applications.[2]
-
Chiral Building Block: Its primary use is as a chiral synthon, allowing for the stereospecific construction of enantiomerically pure drugs.[2] This is crucial as different enantiomers of a drug can have vastly different biological activities and safety profiles.
-
Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[2][3]
-
Cancer Therapy: It is used in a key step for the preparation of AZ82, a specific inhibitor of the motor protein KIFC1, which is a target in cancer therapy.[5]
-
A1 Adenosine Receptor Agonists: It is a key intermediate in the synthesis of N⁶-substituted adenosine analogs that are potent agonists for the A1 adenosine receptor (A1AR), which are explored for various therapeutic applications.[5]
-
-
Peptide Synthesis: The compound is also applied in the synthesis of peptides and peptidomimetics, where its defined stereochemistry is essential for creating specific secondary structures and biological interactions.[2][4]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (R)-(-)-1-Cbz-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 879275-77-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. ijacskros.com [ijacskros.com]
- 9. N-Cbz-3-aminopyrrolidine CAS 185057-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
(R)-3-N-Cbz-Aminopyrrolidine spectroscopic data
An In-depth Technical Guide on the Spectroscopic Data of (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for this compound. The information is compiled from various sources and includes predicted data based on analogous structures due to the limited availability of experimentally derived spectra in the public domain. This guide is intended to support research, drug development, and quality control activities where this molecule is of interest.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyrrolidine ring, the benzylic protons, and the aromatic protons of the Cbz protecting group. The data presented below is an interpretation of available spectral images and predicted values based on similar structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.10 | s | 2H | -O-CH₂ -Ph |
| ~4.10 | m | 1H | CH -NH-Cbz |
| ~3.60 - 3.20 | m | 4H | Pyrrolidine Ring Protons |
| ~2.05 | m | 1H | Pyrrolidine Ring Proton |
| ~1.80 | m | 1H | Pyrrolidine Ring Proton |
| ~1.60 | br s | 2H | -NH₂ |
Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
No experimental ¹³C NMR data for this compound was publicly available at the time of this guide's compilation. The following data is predicted based on the analysis of structurally related compounds.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C =O (Carbamate) |
| ~137.0 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~66.5 | -O-C H₂-Ph |
| ~51.0 | C H-NH-Cbz |
| ~47.0 | Pyrrolidine Ring Carbon |
| ~45.0 | Pyrrolidine Ring Carbon |
| ~33.0 | Pyrrolidine Ring Carbon |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 220 | [M]⁺ (Molecular Ion) |
| 176 | [M - C₂H₄N]⁺ |
| 131 | [M - C₇H₇O]⁺ |
| 108 | [C₇H₈O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 70 | [C₄H₈N]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The predicted values are based on established correlation tables.
Table 4: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Amine) |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Medium | N-H Bend (Amine) |
| ~1250 | Strong | C-N Stretch |
| ~740, ~700 | Strong | Aromatic C-H Bend |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the 1H NMR Spectrum of (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (R)-3-N-Cbz-Aminopyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is essential for unambiguous identification, purity assessment, and quality control in synthetic processes. This document presents a detailed interpretation of the 1H NMR spectrum, a summary of the quantitative spectral data, and a representative experimental protocol for its synthesis.
Molecular Structure and 1H NMR Spectrum
This compound, also known as benzyl (R)-3-aminopyrrolidine-1-carboxylate, possesses a pyrrolidine ring N-protected with a carboxybenzyl (Cbz) group and an amino group at the C3 position. The stereochemistry at the C3 carbon is (R).
A representative 1H NMR spectrum of this compound is available from various chemical suppliers.[1] The spectrum exhibits characteristic signals corresponding to the protons of the pyrrolidine ring, the benzylic methylene group, and the aromatic ring of the Cbz protecting group.
Data Presentation: 1H NMR Spectral Data Summary
The following table summarizes the assigned 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz). The assignments are based on the analysis of typical chemical shift ranges for pyrrolidine derivatives and the spin-spin coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic (C6H5) | ~ 7.35 | multiplet | 5H | - |
| Benzylic (CH2-Ph) | ~ 5.10 | singlet | 2H | - |
| H3 (CH-NH2) | ~ 3.6 - 3.8 | multiplet | 1H | - |
| H2a, H5a | ~ 3.4 - 3.6 | multiplet | 2H | - |
| H2b, H5b | ~ 3.1 - 3.3 | multiplet | 2H | - |
| H4a, H4b | ~ 1.8 - 2.1 | multiplet | 2H | - |
| NH2 | ~ 1.5 (broad) | singlet | 2H | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The signals for the pyrrolidine ring protons are often complex and may appear as overlapping multiplets.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often starting from a chiral precursor such as (S)-3-hydroxypyrrolidine. A representative two-step procedure is outlined below, based on established chemical transformations.[2]
Protocol 1: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate
-
Dissolution: Dissolve (S)-3-hydroxypyrrolidine hydrochloride in water.
-
Basification: Adjust the pH of the solution to 10 by the dropwise addition of a 10% aqueous sodium hydroxide solution while maintaining the temperature between 0-5°C.
-
Cbz-Protection: Add benzyl chloroformate dropwise to the solution over 30 minutes, ensuring the pH is maintained between 9.5 and 11.5 by the concurrent addition of 10% sodium hydroxide solution.
-
Reaction: Stir the resulting suspension at room temperature for 16 hours.
-
Extraction: Extract the reaction mixture with ethyl acetate.
-
Work-up: Wash the combined organic phases with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.
Protocol 2: Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate
-
Mesylation: Dissolve benzyl (S)-3-hydroxypyrrolidine-1-carboxylate and triethylamine in ethyl acetate and cool to 0-5°C. Add a solution of mesyl chloride in ethyl acetate dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5°C for an additional hour.
-
Work-up: Filter the reaction mixture and wash the filtrate with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
-
Amination: The crude mesylate is then subjected to a nucleophilic substitution reaction with an amine source (e.g., ammonia or a protected amine) to introduce the amino group at the C3 position with inversion of stereochemistry, yielding the (R)-enantiomer. The specific conditions for this step (solvent, temperature, pressure, and amine source) can be optimized for yield and purity.
-
Purification: The final product, this compound, is purified by column chromatography or crystallization.
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound with proton numbering and a conceptual workflow for its synthesis.
Caption: Molecular structure of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-3-N-Cbz-aminopyrrolidine, a key chiral intermediate in pharmaceutical synthesis. This document details its chemical structure, properties, synthesis, and applications, with a focus on providing practical information for laboratory and development settings.
Core Compound Identification and Structure
This compound, systematically named benzyl (R)-3-aminopyrrolidine-1-carboxylate, is a protected form of (R)-3-aminopyrrolidine. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the pyrrolidine nitrogen, allowing for selective reactions at the exocyclic amino group.
The hydrochloride salt of this compound is also commercially available under CAS number 870621-17-3. Another related compound, benzyl (R)-pyrrolidin-3-ylcarbamate (CAS 879275-77-1), exists where the Cbz group protects the exocyclic amine instead of the ring nitrogen.[4]
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical, chemical, and spectroscopic properties of this compound.
| Property | Value | Reference(s) |
| Physical State | Colorless to light yellow liquid | [3] |
| Melting Point | 310-316 °C | [2] |
| Boiling Point | 315 °C | [2][3] |
| Density | 1.155 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.548 | [2] |
| Optical Rotation | [α]20/D = -4 to -2° (c=1 in Methanol) | [3] |
| SMILES | N[C@@H]1CCN(C1)C(=O)OCc2ccccc2 | |
| InChI Key | FPXJNSKAXZNWMQ-LLVKDONJSA-N | [5] |
| ¹H NMR | Spectra available from chemical suppliers | [5] |
Experimental Protocols
Synthesis of this compound from (R)-3-Hydroxypyrrolidine
This two-step protocol involves the protection of the pyrrolidine nitrogen followed by the conversion of the hydroxyl group to an amino group, which is a common synthetic route.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (R)-1-Cbz-3-hydroxypyrrolidine
-
Dissolve (R)-3-hydroxypyrrolidine hydrochloride in an aqueous solution and adjust the pH to 10 with a suitable base (e.g., 10% NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH between 9.5 and 11.5 with the addition of base.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Cbz-3-hydroxypyrrolidine.
Step 2: Conversion to this compound
-
Dissolve the (R)-1-Cbz-3-hydroxypyrrolidine from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C until the formation of the mesylate intermediate is complete (monitor by TLC).
-
Remove the solvent and dissolve the crude mesylate in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) and heat the mixture (e.g., to 80 °C) to facilitate the SN2 displacement, leading to the formation of (R)-1-Cbz-3-azidopyrrolidine.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Reduce the azide to the primary amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reduction is complete, filter off the catalyst and concentrate the solvent to obtain the crude product.
-
Purify the product by column chromatography to yield pure this compound.
Analytical Method: HPLC Analysis
Purity analysis of aminopyrrolidine derivatives can be achieved via HPLC, often requiring pre-column derivatization to introduce a chromophore for UV detection.
-
Sample Preparation (Pre-column Derivatization):
-
React a known quantity of the this compound sample with an excess of a derivatizing agent such as Boc anhydride in a suitable solvent.
-
Quench the reaction and dilute the resulting solution with the mobile phase to a final concentration of approximately 0.5 mg/mL.[6]
-
-
HPLC Conditions (Adapted from related compounds):
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7] A typical starting condition could be a 25:75 (v/v) mixture of water and methanol.[6]
-
Flow Rate: 0.8 - 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
-
Data Analysis:
-
Calculate the purity using the area normalization method from the resulting chromatogram.[6]
-
Applications in Drug Development
This compound is a valuable chiral building block in medicinal chemistry.[3] Its stereocenter is often crucial for the biological activity of the final pharmaceutical compound.
-
Anticancer Agents: It is a key intermediate in the synthesis of AZ82, a specific inhibitor of the motor protein KIFC1, which is implicated in cancer cell division.[1][2]
-
Cardiovascular and Neurological Research: The pyrrolidine scaffold is used to synthesize N⁶-substituted adenosine analogs, which are potent agonists for the A₁ adenosine receptor (A₁AR), a target for various therapeutic areas.[1][2]
-
Peptide Synthesis: Its structure is incorporated into peptidomimetics to introduce conformational constraints or to mimic peptide turns.[3]
Safety and Handling
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a cool, dry place (2-8°C), protected from light, and under an inert atmosphere as it may be air-sensitive.[2]
References
- 1. (R)-(-)-1-Cbz-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. upbio.lookchem.com [upbio.lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-3-(Cbz-amino)pyrrolidine 97% | CAS: 879275-77-1 | AChemBlock [achemblock.com]
- 5. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]
- 6. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Synthesis of (R)-3-aminopyrrolidine from chiral pool sources
An In-depth Technical Guide to the Synthesis of (R)-3-Aminopyrrolidine from Chiral Pool Sources
Abstract
(R)-3-aminopyrrolidine is a pivotal chiral building block in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. Its stereospecific synthesis is of paramount importance, and leveraging the natural abundance of enantiopure starting materials—the "chiral pool"—offers an efficient and cost-effective strategy. This technical guide provides a comprehensive overview of the principal synthetic routes to (R)-3-aminopyrrolidine starting from common chiral pool sources, including D-glutamic acid, L-malic acid, and L-aspartic acid. This document details the strategic transformations, presents quantitative data in comparative tables, provides explicit experimental protocols for key reactions, and illustrates the synthetic workflows using process diagrams.
Introduction: The Strategic Importance of (R)-3-Aminopyrrolidine
The pyrrolidine ring is a privileged scaffold in drug discovery, and its stereochemically defined derivatives are crucial for achieving desired pharmacological activity and specificity. (R)-3-aminopyrrolidine, in particular, is a key intermediate in the synthesis of a wide range of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, C-C chemokine receptor type 5 (CCR5) antagonists for HIV, and other bioactive molecules.
Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a powerful alternative to asymmetric synthesis or chiral resolution. This approach capitalizes on the inherent chirality of natural molecules like amino acids and hydroxy acids to construct complex targets efficiently. This guide focuses on the practical application of this strategy for the industrial and laboratory-scale synthesis of (R)-3-aminopyrrolidine.
Synthesis from D-Glutamic Acid
D-Glutamic acid is an inexpensive and readily available chiral starting material. The synthetic strategy involves the transformation of its five-carbon backbone into the pyrrolidine ring system. The key steps typically include protection of the amine, reduction of the carboxylic acid moieties to alcohols, activation of the hydroxyl groups, and a final intramolecular cyclization.
Synthetic Pathway Overview
The conversion of D-glutamic acid to (R)-3-aminopyrrolidine is a multi-step process that leverages the stereocenter of the starting material. A common pathway involves initial protection of the amino group (e.g., as a Boc-carbamate), followed by reduction of the two carboxylic acid groups to a diol. This diol is then selectively activated, often through tosylation or mesylation, to facilitate an intramolecular nucleophilic substitution, which forms the pyrrolidine ring. The resulting protected (R)-3-hydroxypyrrolidine is then converted to the target amine with inversion of configuration.
The Enduring Legacy of the Carbobenzyloxy Group: A Technical Guide to its Discovery, History, and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field of peptide chemistry.[1][2] This seminal discovery provided the first truly effective and widely applicable method for the reversible protection of amines, enabling the controlled, stepwise synthesis of peptides with defined sequences for the first time.[2] This technical guide provides a comprehensive overview of the discovery, history, and continued relevance of Cbz-protected amino compounds. It details the experimental protocols for the introduction and removal of the Cbz group, presents quantitative data on its application, and illustrates key synthetic workflows.
A Historical Breakthrough in Peptide Chemistry
Prior to the 1930s, the synthesis of peptides was a formidable challenge. The inherent nucleophilicity of the amino group of one amino acid would lead to uncontrolled polymerization when attempting to form a peptide bond with an activated carboxyl group of another.[2] This lack of control severely hampered the ability of scientists to create peptides of a specific sequence, a critical step in understanding their biological function.
The landscape of chemical synthesis was irrevocably changed in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group.[1][2] Working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, they developed a method to temporarily "mask" the α-amino group of amino acids. This allowed for the selective formation of a peptide bond, with the Cbz group being subsequently removable under mild conditions that did not disrupt the newly formed peptide linkage. This breakthrough laid the foundation for modern peptide synthesis and opened the door to the creation of complex peptide-based therapeutics and research tools.
The Chemistry of the Cbz Protecting Group
The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] This reaction converts the nucleophilic amine into a significantly less reactive carbamate. The elegance of the Cbz group lies in its stability under various conditions and its susceptibility to cleavage by specific, mild methods.
Stability of the Cbz Group
The Cbz group exhibits remarkable stability across a range of chemical conditions, a key factor in its utility in multi-step syntheses. It is generally stable to:
-
Basic conditions: It can withstand the basic conditions often used for the deprotection of other protecting groups, such as the Fmoc group.[3]
-
Mildly acidic conditions: While susceptible to strong acids, it remains stable under the milder acidic conditions used for the removal of Boc groups.[3]
This stability profile allows for its use in orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others.[2]
Quantitative Data on Cbz Protection
The efficiency of Cbz protection is consistently high across a variety of amino acids. The following table summarizes typical yields for the N-Cbz protection of several common amino acids.
| Amino Acid | Side Chain Characteristics | Typical Yield (%) | Reference |
| Glycine | Achiral, non-polar | 86-95 | [4][5] |
| L-Alanine | Aliphatic, non-polar | 80-90 | [4][5] |
| L-Phenylalanine | Aromatic, non-polar | 90-98 | [4] |
| L-Serine | Polar, hydroxyl-containing | 75-85 | [4] |
| L-Lysine | Basic, amino-containing | 70-80 (requires side-chain protection) | [4] |
Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the key reagent, benzyl chloroformate, and for the protection and deprotection of amino groups using the Cbz strategy.
Synthesis of Benzyl Chloroformate (Cbz-Cl)
Benzyl chloroformate is the essential reagent for introducing the Cbz protecting group. While historically prepared using the hazardous reagent phosgene, modern, safer methods have been developed.
Classical Method (using Phosgene):
-
Reaction: Benzyl alcohol is treated with an excess of phosgene.[3] PhCH₂OH + COCl₂ → PhCH₂OCOCl + HCl
-
Caution: Phosgene is a highly toxic gas and this synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Non-Phosgene Method:
A novel, safer synthesis involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur, followed by chlorination.[6]
-
Carbonylation: Benzyl alcohol is reacted with carbon monoxide and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
-
Esterification: The intermediate is then esterified using methyl iodide.
-
Chlorination: The resulting S-methyl O-benzyl carbonothioate is chlorinated with sulfuryl chloride to yield benzyl chloroformate. This method achieves excellent yields.[6]
Protocol for N-Cbz Protection of an Amino Acid
This protocol describes a typical Schotten-Baumann reaction for the Cbz protection of an amino acid.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]
Protocols for Cbz Deprotection
The removal of the Cbz group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common.
Method 1: Catalytic Hydrogenolysis
This is the most widely used method due to its mild and clean reaction conditions.[4]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Method 2: Acidic Cleavage
Strong acids can also be used to cleave the Cbz group.
-
Reaction: Dissolve the Cbz-protected compound in a solution of HBr in acetic acid (typically 33%).
-
Precipitation: The deprotected amino acid hydrobromide salt is precipitated by the addition of cold diethyl ether.
-
Isolation: The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[4]
Role in Peptide Synthesis: A Workflow Perspective
The Cbz group was instrumental in the development of both solution-phase and solid-phase peptide synthesis (SPPS). The following diagrams illustrate the logical workflows.
Comparison with Modern Protecting Groups
While the Cbz group remains a valuable tool, particularly in solution-phase synthesis and for the protection of specific amino acid side chains, modern solid-phase peptide synthesis predominantly employs the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH) | Moderate to strong acid (e.g., TFA) | Base (e.g., 20% piperidine in DMF) |
| Typical Synthesis Strategy | Solution-phase synthesis, some SPPS applications | Solid-phase peptide synthesis (SPPS), solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |
| Key Advantages | Orthogonal to Boc and Fmoc; cost-effective reagent (Cbz-Cl).[1] | Well-established in automated SPPS; graduated acid lability with side-chain protecting groups. | Milder final cleavage conditions; orthogonal to acid-labile side-chain protecting groups.[7] |
| Key Disadvantages | Catalyst poisoning can be an issue; not ideal for peptides with reducible functional groups. | Requires strong acid for final cleavage (e.g., HF), which can damage sensitive residues.[7] | Formation of dibenzofulvene adducts can be problematic; potential for diketopiperazine formation at the dipeptide stage.[7] |
The orthogonality of the Cbz group's hydrogenolytic cleavage makes it a powerful tool in complex synthetic strategies where multiple protecting groups are required.[1]
Conclusion
The discovery of the Cbz protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art of uncontrolled polymerization into a precise science, enabling the construction of complex biomolecules that have profoundly impacted medicine and biological research. While newer protecting groups have become dominant in automated solid-phase synthesis, the Cbz group's unique properties, including its robustness, cost-effectiveness, and orthogonal deprotection strategy, ensure its enduring legacy and continued application in the modern synthetic laboratory. For researchers and drug development professionals, a thorough understanding of the Cbz group and its strategic application remains an essential component of the synthetic chemist's toolkit.
References
The Pivotal Role of (R)-3-N-Cbz-Aminopyrrolidine: A Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-3-N-carbobenzyloxy-aminopyrrolidine, a versatile chiral building block, has emerged as a critical component in the synthesis of a diverse array of pharmacologically active molecules. Its inherent chirality and the presence of a readily modifiable protected amine make it an invaluable starting material for the stereoselective synthesis of complex heterocyclic compounds. This guide delves into the multifaceted applications of (R)-3-N-Cbz-aminopyrrolidine, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. We will explore its synthesis, key reactions, and its incorporation into the structures of targeted therapies, supported by experimental protocols and quantitative data.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid at room temperature.[1] Its structure combines a pyrrolidine ring, a chiral center at the 3-position, and a carbobenzyloxy (Cbz) protecting group on the amino functionality. This protecting group is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenation, allowing for further functionalization of the amine.
The synthesis of this compound is not detailed here, as this guide focuses on its application as a building block. However, it is typically prepared from (R)-3-aminopyrrolidine through reaction with benzyl chloroformate under basic conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not widely reported | |
| Boiling Point | 351.7 °C at 760 mmHg (Predicted) | |
| Density | 1.186 g/cm³ (Predicted) |
Applications in the Synthesis of Bioactive Molecules
The strategic importance of this compound lies in its utility for introducing a chiral 3-aminopyrrolidine moiety into target molecules. This scaffold is prevalent in a number of kinase inhibitors and other therapeutic agents due to its ability to form key interactions with biological targets.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development. The 3-aminopyrrolidine scaffold has proven to be an effective component in the design of potent and selective kinase inhibitors.
KIFC1 Inhibitors:
Kinesin family member C1 (KIFC1) is a motor protein involved in the formation of the mitotic spindle in cancer cells with extra centrosomes. Inhibition of KIFC1 leads to mitotic catastrophe and cell death, making it an attractive target for cancer therapy. This compound is a key intermediate in the synthesis of AZ82, a known inhibitor of KIFC1.[2][3]
Rho Kinase (ROCK) Inhibitors:
Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in regulating cell shape, motility, and contraction. Their over-activity is linked to cardiovascular diseases such as hypertension. Several ROCK inhibitors incorporating the (R)-3-aminopyrrolidine scaffold have been developed.[4][5][6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolidine-containing compounds have been investigated as VEGFR-2 inhibitors.[7][8][9][10]
Adenosine A1 Receptor Agonists
The adenosine A1 receptor is a G protein-coupled receptor that mediates a variety of physiological effects, including slowing of the heart rate and neuroprotection. N6-substituted adenosine analogs, where the substituent is introduced via a chiral aminopyrrolidine linker, have been synthesized and shown to be potent and selective A1 receptor agonists.[11][12][13][14][15]
Key Synthetic Transformations and Experimental Protocols
The utility of this compound as a building block is realized through a series of fundamental organic transformations. The following sections provide representative experimental protocols for these key reactions.
Cbz-Deprotection via Catalytic Hydrogenation
The removal of the Cbz protecting group is a crucial step to unmask the secondary amine for subsequent reactions. Catalytic hydrogenation is the most common and efficient method for this transformation.[16][17]
Experimental Protocol:
-
Materials: this compound, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (10-20 wt% of the starting material) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude (R)-3-aminopyrrolidine.
-
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [16] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | [16] |
| Solvent | Methanol | [16] |
| Temperature | Room Temperature | [16] |
| Typical Yield | >95% | [18] |
N-Acylation
Once the Cbz group is removed, the resulting secondary amine can be acylated to introduce a variety of substituents. This is a common step in the synthesis of many kinase inhibitors.
Experimental Protocol:
-
Materials: (R)-3-aminopyrrolidine, acylating agent (e.g., acid chloride or carboxylic acid), coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC), base (e.g., triethylamine, diisopropylethylamine), and a suitable solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF)).
-
Procedure (using an acid chloride):
-
Dissolve (R)-3-aminopyrrolidine (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | General Conditions |
| Acylating Agent | Acid chloride, Carboxylic acid + Coupling agent |
| Base | Triethylamine, Diisopropylethylamine |
| Solvent | Dichloromethane, Dimethylformamide |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-95% |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is used to introduce the chiral pyrrolidine moiety onto an aldehyde or ketone-containing substrate.
Experimental Protocol:
-
Materials: (R)-3-aminopyrrolidine, aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride), and a suitable solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF)).
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent, add (R)-3-aminopyrrolidine (1.0-1.2 eq).
-
Stir the mixture at room temperature for a period to allow for imine/enamine formation (typically 30 minutes to a few hours).
-
Add the reducing agent (1.2-1.5 eq) portion-wise.
-
Continue to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | General Conditions |
| Reducing Agent | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Solvent | Dichloroethane, Tetrahydrofuran, Methanol |
| Temperature | Room Temperature |
| Typical Yield | 60-90% |
Signaling Pathways of Therapeutic Targets
Understanding the signaling pathways of the molecular targets is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involving targets of molecules synthesized from this compound.
Caption: KIFC1 signaling in cancer cells with amplified centrosomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Irreversible Agonists Acting at the A1 Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functionalized congeners of adenosine: preparation of analogues with high affinity for A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. thalesnano.com [thalesnano.com]
- 18. benchchem.com [benchchem.com]
Technical Guide: Physical Properties of (R)-(-)-1-Cbz-3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-1-Cbz-3-aminopyrrolidine, also known as (R)-1-Benzyloxycarbonyl-3-aminopyrrolidine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a protected amine make it a valuable intermediate for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and an example of its application in a synthetic workflow.
Core Physical and Chemical Properties
The physical properties of (R)-(-)-1-Cbz-3-aminopyrrolidine are essential for its handling, characterization, and use in chemical reactions. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 315 °C (lit.) | [1][2] |
| Melting Point | Not applicable (liquid at room temperature). A high melting point of 310-316 °C has been reported for what is likely the hydrochloride salt. | [3] |
| Density | 1.155 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.548 | [2] |
| Optical Rotation [α]20/D | -2° to -4° (c=1 in Methanol) | [1] |
| CAS Number | 122536-73-6 | [1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental for the quality control and characterization of chemical compounds. Below are detailed methodologies for measuring the key physical properties of liquid amines like (R)-(-)-1-Cbz-3-aminopyrrolidine.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Optical Rotation
Optical rotation is a critical property for chiral compounds, indicating their ability to rotate the plane of polarized light.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., Methanol)
-
Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine
Procedure:
-
A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., 1 g in 100 mL of Methanol).
-
The polarimeter is calibrated with the pure solvent.
-
The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the observed rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine
-
Calibration standard (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index. The temperature should be controlled, typically at 20°C.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its use in reactions, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer
-
A range of organic solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane)
-
Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine
Procedure:
-
A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
-
A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent.
Application in Synthesis: A Workflow Example
(R)-(-)-1-Cbz-3-aminopyrrolidine is a key intermediate in the synthesis of various pharmaceutical agents. One notable application is in the preparation of N⁶-substituted adenosine analogs, which are potent agonists for adenosine receptors. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Synthetic pathway for N⁶-substituted adenosine analogs.
This workflow demonstrates the coupling of (R)-(-)-1-Cbz-3-aminopyrrolidine with a purine derivative, followed by deprotection to yield the final product. The chirality of the aminopyrrolidine moiety is critical for the desired biological activity of the resulting adenosine analog.
References
Technical Guide: Solubility and Stability of (R)-3-N-Cbz-Aminopyrrolidine
This technical guide provides an in-depth analysis of the solubility and stability of (R)-3-N-Cbz-Aminopyrrolidine, a key chiral building block in pharmaceutical development.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to facilitate its effective use in synthesis and formulation.
Physicochemical Properties
This compound, also known as (R)-1-Benzyloxycarbonyl-3-aminopyrrolidine, is a derivative of pyrrolidine containing a carbobenzyloxy (Cbz) protecting group.[2] This compound is a versatile intermediate used in the synthesis of various biologically active molecules and drug candidates.[1][4] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 122536-73-6 | [1][4] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][4] |
| Molecular Weight | 220.27 g/mol | [1][4] |
| Appearance | Colorless liquid or white to off-white crystalline powder/solid. | [1][2] |
| Boiling Point | 315 °C (lit.) | [1][4] |
| Density | 1.155 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.54 - 1.548 | [1][4] |
| Purity | ≥ 97% | [1][4] |
| Storage Conditions | Room Temperature or 2-8°C, inert atmosphere, keep in dark place. | [1][5] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation. It is described as being sparingly soluble in water and having good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][6] Amines with fewer than six carbon atoms are typically soluble in water, while larger amines are less so.[7] The presence of the Cbz group increases the molecule's size and lipophilicity, reducing its aqueous solubility. However, as an amine, its solubility is expected to increase in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[7][8]
| Solvent | Type | Expected Solubility | Rationale / Observation |
| Water | Polar Protic | Sparingly Soluble | The hydrophobic Cbz group limits solubility.[2] |
| 5% aq. HCl | Acidic Aqueous | Soluble | Amines are organic bases that react with HCl to form soluble salts.[8][9] |
| Methanol | Polar Protic | Soluble | A common solvent for this compound.[1] |
| Ethanol | Polar Protic | Soluble | Similar polarity to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility | A common solvent for organic intermediates.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good Solubility | A common solvent for organic intermediates.[6] |
| Dichloromethane (DCM) | Nonpolar | Soluble | Often used in reactions involving Cbz-protected amines. |
| Diethyl Ether | Nonpolar | Likely Soluble | General solvent for organic compounds. |
This protocol outlines a method for the qualitative and semi-quantitative determination of solubility.
-
Preparation : Add a precisely weighed amount (e.g., 10 mg) of this compound to a series of vials.
-
Solvent Addition : To each vial, add a specific volume (e.g., 0.1 mL) of the test solvent.
-
Mixing : Vigorously stir or vortex the vials for 2-3 minutes at a controlled temperature (e.g., 25 °C).[10]
-
Observation : Visually inspect for undissolved solid. If the compound dissolves completely, it is soluble at ≥100 mg/mL.
-
Titration : If the solid remains, add additional aliquots of the solvent (e.g., 0.1 mL at a time), mixing thoroughly after each addition, until the solid is fully dissolved.
-
Calculation : Record the total volume of solvent required to dissolve the initial mass. Calculate the solubility in mg/mL.
-
Classification : Classify the solubility based on standard pharmaceutical definitions (e.g., Very soluble: <1 part solvent; Freely soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly soluble: 30-100 parts; Slightly soluble: 100-1000 parts).
Caption: Workflow for determining the solubility of the target compound.
Stability Profile
The stability of this compound is crucial for ensuring its purity during storage and its integrity during synthetic transformations.
The compound should be stored in a cool, dry, and well-ventilated area, preferably in a tightly sealed container to prevent moisture absorption and degradation.[2] It is known to be incompatible with strong acids, bases, and reducing agents, which can lead to decomposition.[2] The Cbz group is notably labile to strong acids and catalytic hydrogenation, which are common methods for its removal.
Stress testing can help identify likely degradation products and establish degradation pathways.[11] For this compound, the primary degradation pathways involve the cleavage of the Cbz protecting group.
-
Acidic Hydrolysis : Strong acids can protonate the carbamate oxygen, leading to the cleavage of the benzyl-oxygen bond and release of the free amine and carbon dioxide.
-
Basic Hydrolysis : Strong bases can promote hydrolysis of the carbamate ester linkage.
-
Hydrogenolysis : Catalytic hydrogenation (e.g., with Pd/C and H₂) is a standard method to cleave the Cbz group, yielding the free amine and toluene.[6] This highlights its instability under reductive conditions.
-
Oxidation and Photolysis : As per ICH guidelines, the effects of oxidation and light should also be evaluated to determine the intrinsic stability of the molecule.[11]
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12]
-
Batch Selection : Use at least one representative batch of this compound for the study.[11]
-
Container Closure : Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]
-
Storage Conditions : Place samples in stability chambers under the following conditions:
-
Stress Testing : Expose the substance to stress conditions to understand intrinsic stability:
-
Thermal : Test in 10°C increments above the accelerated temperature (e.g., 50°C, 60°C).[11]
-
Humidity : Expose to high humidity (e.g., ≥75% RH).[11]
-
Photostability : Expose to light according to ICH Q1B guidelines.
-
Acid/Base Hydrolysis : Test in solutions of varying pH.
-
Oxidation : Test in the presence of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Testing Frequency :
-
Analytical Methods : Use a validated stability-indicating analytical method (e.g., HPLC) to determine the purity of the substance and quantify any degradation products. The method must be able to separate the intact substance from its degradation products.
Caption: Workflow for an ICH-compliant stability study.
Caption: Logical diagram of potential Cbz-group cleavage pathways.
Conclusion
This compound is a valuable chiral intermediate whose utility is governed by its solubility and stability characteristics. It exhibits limited aqueous solubility, which can be enhanced in acidic media, and is generally soluble in common polar organic solvents. Its stability is compromised by conditions that cleave the Cbz protecting group, namely strong acids, strong bases, and catalytic hydrogenation. A thorough understanding and characterization of these properties, following the protocols outlined in this guide, are essential for its successful application in pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 4. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 5. 879275-77-1|this compound|BLD Pharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemhaven.org [chemhaven.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
(R)-3-N-Cbz-Aminopyrrolidine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information on (R)-3-N-Cbz-Aminopyrrolidine, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds.
Compound Data
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 220.27 g/mol | [1][2][4][5][6] |
| CAS Number | 879275-77-1 | [1][2][3] |
| Synonyms | (R)-benzyl pyrrolidin-3-ylcarbamate | [3] |
Experimental Protocols
While specific, detailed experimental protocols from individual studies are proprietary and not available in public search results, a general methodology for the synthesis of N-Cbz protected aminopyrrolidines can be described.
General Synthesis of N-Cbz-3-Aminopyrrolidine:
A common method for the synthesis of N-Cbz-3-aminopyrrolidine involves the reaction of 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl).[7] This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.
-
Reactants: 3-aminopyrrolidine, Benzyl chloroformate (Cbz-Cl).
-
Conditions: The reaction is performed in a suitable solvent, such as an aqueous or alcoholic solution, in the presence of a base like sodium hydroxide or potassium carbonate.[7]
-
Mechanism: The amine group of 3-aminopyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of the N-Cbz protected amine and the release of hydrochloric acid, which is neutralized by the base.
-
Purification: The resulting product would then be purified using standard laboratory techniques such as extraction, chromatography, and recrystallization to yield the final, pure this compound.
Illustrative Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
References
- 1. This compound | 879275-77-1 [chemicalbook.com]
- 2. 879275-77-1|this compound|BLD Pharm [bldpharm.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
The Crucial Role of Chirality in 3-Aminopyrrolidine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its significance is profoundly amplified by the presence of a stereocenter at the 3-position, and often additional stereocenters on the pyrrolidine ring or its substituents. The precise three-dimensional arrangement of atoms, or stereochemistry, of these derivatives is a critical determinant of their pharmacological activity, dictating everything from target binding affinity and selectivity to metabolic stability and off-target effects. This technical guide provides an in-depth exploration of the chirality of 3-aminopyrrolidine derivatives, offering a comprehensive resource for researchers engaged in their design, synthesis, and evaluation.
The Impact of Chirality on Biological Activity
The differential effects of enantiomers are a cornerstone of modern pharmacology. In the context of 3-aminopyrrolidine derivatives, this is vividly illustrated by their activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as CXCR4 antagonists with potential applications in cancer and inflammatory diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The (3R)- and (3S)-enantiomers of 3-aminopyrrolidine-based DPP-4 inhibitors can exhibit vastly different potencies. The chiral amino group is often crucial for forming key interactions within the S2 subsite of the DPP-4 active site. The specific orientation of this group determines the ability of the molecule to form hydrogen bonds and other favorable interactions with amino acid residues such as Glu205, Glu206, and Tyr662.
| Compound Series | Enantiomer | DPP-4 IC50 (nM) | Key Structural Features | Reference |
| Phenyl-substituted pyrrolidinamides | (R)-isomer | 15 | Forms key hydrogen bond with Tyr631 | [Fictionalized Data for Illustration] |
| (S)-isomer | >10,000 | Steric clash with active site residues | [Fictionalized Data for Illustration] | |
| Cyanopyrrolidine derivatives | (S,S)-diastereomer | 5 | Optimal fit in S1 and S2 pockets | [1] |
| (R,R)-diastereomer | 500 | Suboptimal orientation of cyanophenyl group | [1] | |
| Benzyl-substituted pyrrolidines | 2-benzylpyrrolidine | 300 | Favorable hydrophobic interactions | [2] |
| 4-benzylpiperidine | 1600 | Altered ring size and substituent position | [2] |
CXCR4 Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is another important target where the chirality of 3-aminopyrrolidine derivatives plays a pivotal role. The CXCL12/CXCR4 signaling axis is implicated in cancer metastasis and inflammation. The stereochemistry of antagonists determines their ability to bind effectively to the receptor and block the downstream signaling cascade. For instance, the orientation of substituents on the pyrrolidine ring can influence interactions with key residues in the transmembrane helices of the receptor.[3][4]
| Compound Series | Stereoisomer | CXCR4 Binding Affinity (IC50, nM) | Functional Activity | Reference |
| Substituted Tetrahydroisoquinolines | (S,S)-syn isomer | >200 | Weak antagonist | [5] |
| (R,S)-isomer | <20 | Potent antagonist | [5] | |
| Amide-sulfamide derivatives | Isomer A | Effective concentration >1000 nM | Low activity | [3] |
| Isomer B | Effective concentration <10 nM | High activity | [3] |
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure or diastereomerically enriched 3-aminopyrrolidine derivatives is a key challenge and a major focus of research. Several powerful strategies have been developed, including asymmetric catalysis and the use of chiral building blocks.
Enantioselective Synthesis
Enantioselective methods aim to create a single enantiomer from an achiral or racemic starting material.
-
Organocatalytic Asymmetric Reactions: Chiral amines, such as proline and its derivatives, can catalyze the enantioselective conjugate addition of aldehydes to nitro-olefins, a key step in the synthesis of functionalized pyrrolidines.[6] The stereochemical outcome is dictated by the chirality of the organocatalyst.
-
Asymmetric 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolidine ring with high stereocontrol. Chiral metal complexes or organocatalysts can be used to induce enantioselectivity.[7][8][9]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamines or other unsaturated precursors using chiral metal catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) can provide access to enantiomerically enriched 3-aminopyrrolidines.
Diastereoselective Synthesis
Diastereoselective reactions are employed when multiple stereocenters are formed, aiming to control their relative configuration.
-
Substrate-Controlled Diastereoselectivity: The existing chirality in a starting material can direct the formation of new stereocenters. For example, starting from a chiral amino acid allows for the synthesis of specific diastereomers of substituted pyrrolidines.
-
Reagent-Controlled Diastereoselectivity: The use of chiral reagents or catalysts can favor the formation of one diastereomer over others. For instance, the addition of a chiral lithium amide to an α,β-unsaturated ester can proceed with high diastereoselectivity.
The following table summarizes the outcomes of selected stereoselective synthetic methods.
| Reaction Type | Catalyst/Chiral Auxiliary | Substrate | Product Configuration | d.r. / e.e. | Yield (%) | Reference |
| Asymmetric [3+2] Cycloaddition | Ag2CO3 / Chiral N-tert-butanesulfinyl group | N-tert-butanesulfinylazadiene and Azomethine Ylide | (2S,3R,4S,5R) | >95:5 dr | 60-85 | [7] |
| Asymmetric Multicomponent Reaction | TiCl4 / Chiral Phenyldihydrofuran | N-tosyl imino ester, phenyldihydrofuran, allyltrimethylsilane | Single diastereomer | >99:1 dr, 87% ee | 72 | [10] |
| Organocatalytic Conjugate Addition | Chiral pyrrolidine derivative | Aldehyde and β-nitroacrolein dimethyl acetal | Syn or Anti | Up to 99:1 dr, >99% ee | 70-95 | [6] |
| Asymmetric Hydrogenation | [Rh(cod)2]BF4 / Chiral phosphine ligand | Enamine precursor | (R) or (S) | >99% ee | 95 | [Fictionalized Data] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of chiral 3-aminopyrrolidine derivatives.
Synthesis Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example for the synthesis of a polysubstituted pyrrolidine derivative.[7]
Materials:
-
(S)-N-tert-butanesulfinyl imine (1.0 equiv)
-
Imino ester (1.0 equiv)
-
Silver carbonate (Ag2CO3) (20 mol%)
-
Triethylamine (Et3N) (20 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-N-tert-butanesulfinyl imine, imino ester, and silver carbonate.
-
Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the imine.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[11]
Analytical Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of a 3-aminopyrrolidine derivative.[12][13]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol (IPA) or ethanol (e.g., 90:10 v/v).
-
For basic analytes like amines, add a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase to improve peak shape.
-
For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).
-
Reversed Phase: Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
Method Development and Optimization:
-
Dissolve a small amount of the racemic sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the chiral column and monitor the chromatogram.
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, or the type of alcohol).
-
Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize resolution and analysis time.
-
Once baseline separation of the enantiomers is achieved, inject the enantiomerically enriched sample to identify the peaks corresponding to the major and minor enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Analytical Protocol: ¹H NMR for Diastereomeric Ratio (dr) Determination
The diastereomeric ratio of a mixture of diastereomers can often be determined by integration of well-resolved signals in the ¹H NMR spectrum.[11][14]
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified mixture of diastereomers.
-
Identify one or more pairs of signals that are unique to each diastereomer and are well-resolved from other signals in the spectrum. Protons adjacent to stereocenters are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the diastereomers. For example, if two signals corresponding to a single proton in each of two diastereomers integrate to 3.0 and 1.0, the diastereomeric ratio is 3:1.
-
For accurate quantification, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the integrated protons) to allow for full relaxation of the nuclei between scans.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can greatly enhance understanding.
Conclusion
The chirality of 3-aminopyrrolidine derivatives is not a mere structural nuance but a fundamental factor that governs their biological function. A deep understanding of stereochemistry is therefore indispensable for the rational design and development of novel therapeutics based on this versatile scaffold. The successful progression of drug candidates incorporating the 3-aminopyrrolidine core relies on the judicious application of stereoselective synthesis and rigorous stereochemical analysis. This guide serves as a foundational resource to aid researchers in navigating the complexities of chirality in this important class of molecules, ultimately contributing to the discovery of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve complex molecular architectures with precision and efficiency. Among the arsenal of protective groups for amines, the carboxybenzyl (Cbz or Z) group holds a distinguished position. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized peptide synthesis by providing the first reliable method for the stepwise assembly of amino acids.[1][2] Despite the development of other widely used protecting groups such as Boc and Fmoc, the Cbz group remains a vital tool in the synthetic chemist's repertoire due to its unique stability, reliability, and versatile deprotection methods.[3][4]
This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core function, mechanism of action, and practical applications in synthesis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily mask the nucleophilicity and basicity of an amino group, thereby preventing unwanted side reactions during subsequent synthetic transformations.[3] This is accomplished by converting the highly reactive amine into a significantly less nucleophilic carbamate.[3] A key advantage of the Cbz group is its remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic media, which allows for a high degree of flexibility in multistep syntheses.[1][5]
Mechanism of Cbz Protection
The introduction of the Cbz group is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[1][2] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.[2][3]
Caption: Mechanism of Cbz protection of an amine.
Mechanism of Cbz Deprotection
The removal of the Cbz group, or deprotection, is most commonly accomplished through catalytic hydrogenolysis.[2][6] This mild and efficient method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[3][6] The reaction proceeds via the cleavage of the benzylic C-O bond to generate an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2][3]
Caption: Cbz deprotection via catalytic hydrogenolysis.
Quantitative Data for Cbz Protection
The efficiency of Cbz protection is consistently high across a variety of amine substrates. The following table summarizes representative yields for the Cbz protection of several amino acids under standard Schotten-Baumann conditions.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [1] |
| Various Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 90 | [2] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following protocols provide step-by-step guidance for the protection of an amine with Cbz-Cl and the subsequent deprotection via catalytic hydrogenolysis.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]
This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate in an aqueous basic solution.
Materials:
-
Amino acid (1.0 equivalent)
-
1 M Sodium carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
-
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation[1][6]
This protocol outlines the standard procedure for the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol %)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Filtration apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Hydrogenation:
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1][6]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Caption: General experimental workflow for Cbz protection and deprotection.
Orthogonality of the Cbz Group
A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4][7] This orthogonality is a critical concept in complex, multi-step syntheses, as it allows for the selective deprotection of one protecting group in the presence of others.[4][7] For instance, the Cbz group is stable to the acidic conditions used to remove a Boc group (e.g., trifluoroacetic acid) and the basic conditions used to cleave an Fmoc group (e.g., piperidine).[4][7] Conversely, the Boc and Fmoc groups are stable to the catalytic hydrogenolysis conditions used for Cbz removal.[7] This mutual exclusivity in deprotection conditions enables the synthesis of complex peptides and other molecules with multiple amine functionalities that require differential protection.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methodological & Application
Synthesis of (R)-3-N-Cbz-Aminopyrrolidine: An Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-3-N-Cbz-Aminopyrrolidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its stereospecific structure is crucial for the efficacy and selectivity of many therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, (S)-3-Hydroxypyrrolidine hydrochloride. The synthesis involves a three-step process: N-protection of the pyrrolidine ring, activation of the hydroxyl group via mesylation, and subsequent nucleophilic substitution with ammonia to introduce the amino group with inversion of stereochemistry. This method offers high chemical and optical yields.
Introduction
Chiral 3-aminopyrrolidine derivatives are key intermediates in the development of agrochemicals and pharmaceutically active substances.[2] The precise stereochemical orientation of substituents on the pyrrolidine ring is often critical for biological activity. The synthesis of enantiomerically pure this compound is therefore of significant interest. Various synthetic strategies have been developed, often starting from chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline.[3][4][5] The protocol detailed herein follows a robust and reproducible pathway starting from (S)-3-Hydroxypyrrolidine, proceeding through an intermediate with an activated hydroxyl group to achieve the desired (R) configuration at the C3 position via an SN2 reaction.
Synthesis Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate
This step involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a carboxybenzyl (Cbz) group.
Methodology:
-
A solution of 6.18 g of (S)-3-hydroxypyrrolidine hydrochloride in 175 ml of water is prepared in a flask suitable for the reaction.
-
The pH of the solution is adjusted to 10 by the addition of a 10% sodium hydroxide solution. The mixture is then cooled to a temperature between 0-5°C using an ice bath.
-
Under an argon atmosphere, 7.1 ml of benzyl chloroformate is added dropwise over a period of 30 minutes.
-
During the addition, the pH of the solution is maintained between 9.5 and 11.5 by the continuous dropwise addition of 10% sodium hydroxide solution.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The suspension is then extracted with ethyl acetate.
-
The organic phase is washed with water, dried over anhydrous Na2SO4, filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified using silica gel column chromatography to yield benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.
| Parameter | Value |
| Starting Material | (S)-3-hydroxypyrrolidine hydrochloride |
| Reagents | Benzyl chloroformate, 10% Sodium Hydroxide |
| Solvent | Water, Ethyl Acetate |
| Temperature | 0-5°C |
| pH | 9.5 - 11.5 |
| Yield | 7.33 g (example value) |
Step 2: Synthesis of Benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate
The hydroxyl group of the N-Cbz protected pyrrolidine is activated by converting it into a good leaving group, a mesylate.
Methodology:
-
A solution of 7.3 g of benzyl (S)-3-hydroxypyrrolidine-1-carboxylate and 5.56 ml of triethylamine in 80 ml of ethyl acetate is prepared under an argon atmosphere.
-
The solution is cooled to 0-5°C.
-
A solution of 2.97 ml of mesyl chloride in 20 ml of ethyl acetate is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0-5°C for a specified time, and then allowed to warm to room temperature.
-
The mixture is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated to give the product.
| Parameter | Value |
| Starting Material | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate |
| Reagents | Mesyl Chloride, Triethylamine |
| Solvent | Ethyl Acetate |
| Temperature | 0-5°C |
| Yield | 10.18 g (crude example value) |
Step 3: Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate (this compound)
The final step is the nucleophilic substitution of the mesylate group with ammonia, which proceeds with inversion of configuration to yield the desired (R)-enantiomer.
Methodology:
-
5.0 g of benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate is placed in an autoclave.
-
The autoclave is evacuated and filled with argon four times.
-
The vessel is cooled using an acetone/CO2 bath.
-
Liquid ammonia is added to the autoclave.
-
The reaction is carried out at 150°C under high pressure (e.g., 1.36 x 10^7 Pa).[2]
-
The mixture is stirred for approximately 40 minutes.[2]
-
After cooling the autoclave, the residue is taken up in methylene chloride.
-
The resulting suspension is filtered, and the filtrate is concentrated to yield the final product.
| Parameter | Value |
| Starting Material | Benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate |
| Reagent | Ammonia |
| Solvent | Methylene Chloride (for work-up) |
| Temperature | 150°C |
| Pressure | High pressure (Autoclave) |
| Yield | 3.52 g (example value)[2] |
| Enantiomeric Excess (e.e.) | 97%[2] |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Cbz protecting group and the pyrrolidine ring protons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Chiral HPLC: To determine the enantiomeric excess of the final product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Benzyl chloroformate and mesyl chloride are corrosive and lachrymatory; handle with extreme care.
-
Reactions under pressure in an autoclave require specialized equipment and adherence to strict safety protocols.
-
Ammonia is a corrosive and toxic gas; handle in a well-ventilated area.
Conclusion
The described three-step protocol provides a reliable and efficient method for the synthesis of enantiomerically enriched this compound. The use of a commercially available chiral starting material and well-established chemical transformations makes this a practical approach for obtaining this important synthetic intermediate for research and drug development purposes. The key to achieving high enantiomeric purity is the stereospecific SN2 reaction in the final amination step.
References
- 1. upbio.lookchem.com [upbio.lookchem.com]
- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: (R)-3-N-Cbz-Aminopyrrolidine in Peptide Synthesis
Introduction
In the field of drug discovery and peptide science, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance.[1][2] Peptidomimetics often exhibit enhanced pharmacological properties, such as increased metabolic stability, improved bioavailability, and greater receptor affinity and selectivity.[2] A key strategy in peptidomimetic design is the introduction of conformational constraints into the peptide backbone.[3][4] The use of cyclic scaffolds, such as (R)-3-Aminopyrrolidine, serves as an effective method to achieve this, creating peptides with well-defined secondary structures.[5][6]
(R)-3-N-Cbz-Aminopyrrolidine is a versatile building block for this purpose. The pyrrolidine ring introduces a rigid kink in the peptide chain, influencing its overall topography. The amine at the 3-position allows for its incorporation as a side-chain or as part of the main peptide backbone. The Carbobenzyloxy (Cbz or Z) protecting group on this amine is a classic protecting group in peptide synthesis, first introduced by Bergmann and Zervas.[7] Its primary advantage in modern solid-phase peptide synthesis (SPPS) is its orthogonality to the more common Fmoc (acid-labile) and Boc (base-labile) protecting groups.[8] The Cbz group is stable under the conditions used to remove Fmoc and Boc groups, allowing for selective deprotection and subsequent modification of the aminopyrrolidine moiety on the solid support.[8] This feature is particularly valuable for synthesizing complex, branched, or cyclized peptides.
Core Applications
-
Creation of Conformationally Constrained Peptides: Introduces a rigid turn structure, which can be crucial for optimizing binding to biological targets.[3]
-
Synthesis of Peptidomimetics: Used as a scaffold to build molecules with improved drug-like properties.[9][10]
-
Orthogonal Synthesis Strategies: The Cbz group enables selective deprotection for on-resin cyclization or branching without disturbing other protecting groups.[8]
Logical & Experimental Workflows
Caption: Orthogonal protection strategy in SPPS.
Caption: On-resin Cbz deprotection and subsequent coupling workflow.
Data Presentation
The following table summarizes representative parameters for the key synthetic steps involving this compound. Actual results may vary based on the peptide sequence, resin, and scale.
| Parameter | Cbz Deprotection (On-Resin) | Amine Coupling (Post-Deprotection) |
| Method | Catalytic Transfer Hydrogenation[8] | In situ activation with HBTU/DIPEA[5] |
| Reagents | 10% Pd/C, Ammonium Formate | Fmoc-AA-OH, HBTU, DIPEA |
| Solvent | DMF or DMF/DCM | DMF |
| Equivalents | Pd/C (0.2 eq by weight), H+ Donor (10-20 eq) | Fmoc-AA (3 eq), HBTU (2.9 eq), DIPEA (6 eq) |
| Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Kaiser Test (for appearance of free amine) | Kaiser Test (for disappearance of free amine) |
| Typical Yield | >95% Completion | >98% Completion |
Experimental Protocols
Protocol 1: On-Resin Cbz Deprotection of a Pyrrolidine Moiety via Catalytic Transfer Hydrogenation
This protocol describes a mild method for removing the Cbz group from the aminopyrrolidine moiety while the peptide remains attached to the solid support.[8]
Materials:
-
Peptide-resin containing the this compound moiety
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate (or cyclohexene as an alternative hydrogen donor)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Place the peptide-resin in an SPPS vessel. Add DMF to swell the resin for 30-60 minutes.
-
Solvent Exchange: Drain the DMF and wash the resin twice with the reaction solvent (e.g., DMF or a 1:1 mixture of DMF/DCM).
-
Reagent Preparation: In a separate vial, weigh the Pd/C catalyst (approx. 0.2 equivalents by weight relative to the resin) and the hydrogen donor (10-20 molar equivalents relative to the Cbz-groups).
-
Catalyst Addition: Suspend the Pd/C in a small amount of reaction solvent and add it to the swollen resin.
-
Caution: Pd/C can be pyrophoric when dry. Always handle it as a slurry or in a wet state.
-
-
Deprotection Reaction: Add the hydrogen donor (ammonium formate) to the resin suspension. Seal the vessel and agitate the mixture at room temperature.
-
Monitoring: The reaction typically takes 4-16 hours. Monitor for completion by taking a small sample of resin beads, washing them thoroughly, and performing a Kaiser test to detect the presence of the newly formed free secondary amine.
-
Washing: Once the reaction is complete (positive Kaiser test), drain the reaction mixture. Wash the resin extensively to remove the catalyst and byproducts:
-
3x with DMF
-
3x with DCM
-
3x with MeOH
-
3x with DMF
-
-
The resin is now ready for the next coupling step.
Protocol 2: Solution-Phase Tandem Cbz Deprotection and Peptide Coupling
This protocol is adapted for solution-phase synthesis, where the Cbz group is removed, and the subsequent peptide bond is formed in a one-pot sequence. This method is efficient and reduces purification steps.[11][12]
Materials:
-
Cbz-protected peptide fragment (e.g., Cbz-(R)-3-aminopyrrolidinyl-Peptide-Fragment-1)
-
Amino acid or peptide fragment to be coupled (e.g., H-Peptide-Fragment-2-OMe)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply or a hydrogen donor
-
Coupling agent (e.g., COMU, HBTU)
-
Base (e.g., 2,6-lutidine, DIPEA)
-
Methanol (MeOH) or other suitable solvent
-
Argon or Nitrogen gas supply
Procedure:
-
Deprotection Setup: Dissolve the Cbz-protected peptide fragment in MeOH in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Seal the flask and purge with H₂ gas. Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until TLC or LC-MS analysis indicates complete removal of the Cbz group (typically 1-3 hours).
-
Inert Gas Purge: Once deprotection is complete, carefully purge the reaction vessel with argon or nitrogen to remove all hydrogen gas. This is a critical safety step to prevent ignition when organic solvents and coupling reagents are added.
-
Coupling: To the same reaction flask containing the deprotected peptide and catalyst, add the second peptide fragment, the coupling agent (e.g., COMU, 1.2 eq), and the base (e.g., 2,6-lutidine, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or preparative HPLC.
Protocol 3: Incorporation of (R)-3-Aminopyrrolidine into a Peptide via Fmoc-SPPS
This protocol outlines the coupling of the (R)-3-aminopyrrolidine building block (assuming prior Cbz deprotection) to a growing peptide chain on a solid support using standard Fmoc chemistry.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
(R)-3-Aminopyrrolidine (as a free base or dihydrochloride salt)
-
Coupling reagents: HBTU or HATU
-
Base: DIPEA
-
Solvents: DMF, DCM
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Start with the peptide-resin after the final Fmoc-deprotection step. Ensure the resin is washed thoroughly with DMF.
-
Activation of Incoming Moiety:
-
(This step is conceptual as (R)-3-Aminopyrrolidine has two reactive amines. For a controlled reaction, one amine, typically the ring nitrogen, would need to be protected, e.g., with a Boc group, leaving the exocyclic amine for coupling. Assuming a properly protected derivative is used, or if coupling is desired at the ring nitrogen after deprotection of a precursor).
-
For this protocol, we will assume coupling of a standard Fmoc-amino acid to the free secondary amine of a resin-bound pyrrolidine moiety (generated from Protocol 1).
-
-
Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3 eq), HBTU (2.9 eq), in DMF. Add DIPEA (6 eq) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the SPPS vessel containing the resin with the free aminopyrrolidine moiety.
-
Agitation: Shake or agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (clear/yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling may be repeated.
-
Washing: Once coupling is complete, drain the vessel and wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove excess reagents and byproducts.
-
Chain Elongation: The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling to continue elongating the peptide chain.[5]
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greentech.fr [greentech.fr]
- 12. researchgate.net [researchgate.net]
Application of (R)-3-N-Cbz-Aminopyrrolidine in Drug Discovery: Detailed Application Notes and Protocols
(R)-3-N-Cbz-Aminopyrrolidine emerges as a pivotal chiral building block in contemporary drug discovery, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] Its inherent chirality and the presence of a protected amine functionality make it an invaluable starting material for the stereoselective synthesis of complex drug candidates targeting a range of therapeutic areas, including cancer, diabetes, and infectious diseases. The pyrrolidine ring, a common motif in over 20 FDA-approved drugs, provides an ideal three-dimensional framework for optimizing ligand-receptor interactions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of kinase inhibitors, dipeptidyl peptidase-4 (DPP-IV) inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents.
General Workflow for Utilizing this compound
The general workflow for incorporating this compound into a drug discovery campaign involves a series of key steps, from initial scaffold modification to biological evaluation. This process is designed to efficiently generate and screen novel compounds with desired therapeutic properties.
Caption: General workflow for drug discovery using this compound.
Application in Kinase Inhibitor Synthesis
The aminopyrrolidine scaffold is a privileged structure in the design of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors, including those targeting Aurora kinases, Abl, and PI3K.
Synthesis of an Aurora Kinase A Inhibitor Intermediate
Aurora kinases are critical regulators of cell division, and their overexpression is implicated in various cancers. The following protocol describes the synthesis of a key intermediate for a pyrimidine-based Aurora kinase A inhibitor, adapted from a known synthetic route.[3][4]
Experimental Protocol:
-
Cbz Deprotection of this compound:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (R)-3-aminopyrrolidine.
-
-
Amide Coupling:
-
Dissolve (R)-3-aminopyrrolidine (1.0 eq) and 3-chloro-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of 2,4-dichloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq) and the product from the previous step (1.1 eq) in 1-pentanol, add triethylamine (3.0 eq).[3]
-
Heat the mixture to 120 °C for 6 hours.[3]
-
Cool the reaction mixture and purify by column chromatography to afford the desired pyrimidine-based Aurora kinase inhibitor intermediate.
-
Quantitative Data:
| Step | Product | Yield | Purity | Reference |
| SNAr Reaction | Pyrimidine-based Intermediate | 51% | >95% | [3] |
Biological Activity:
| Compound | Target | IC50 (nM) | Reference |
| Pyrimidine-based Aurora A Kinase Inhibitor (e.g., Compound 13) | Aurora A | < 200 | [5] |
digraph "Aurora_Kinase_Signaling" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];"Aurora_A" [label="Aurora A Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Substrate" [label="Substrate\n(e.g., p53, MYC)"]; "Phosphorylation" [label="Phosphorylation", shape=ellipse]; "Cell_Cycle_Progression" [label="Cell Cycle Progression"]; "Apoptosis" [label="Apoptosis"]; "Inhibitor" [label="Aurora Kinase Inhibitor\n(derived from aminopyrrolidine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aurora_A" -> "Phosphorylation"; "Substrate" -> "Phosphorylation"; "Phosphorylation" -> "Cell_Cycle_Progression" [label="promotes"]; "Phosphorylation" -> "Apoptosis" [label="inhibits"]; "Inhibitor" -> "Aurora_A" [label="inhibits", arrowhead=tee]; }
Caption: Simplified Aurora A kinase signaling pathway and the point of inhibition.
Application in Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor Synthesis
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyanopyrrolidine moiety is a key pharmacophore in many potent DPP-IV inhibitors, where the nitrile group forms a covalent adduct with the catalytic serine residue of the enzyme. This compound can be elaborated into cyanopyrrolidine derivatives for this purpose.
General Synthesis of a Cyanopyrrolidine-based DPP-IV Inhibitor
The following protocol outlines a general approach to synthesize a cyanopyrrolidine-based DPP-IV inhibitor.
Experimental Protocol:
-
Synthesis of (R)-1-Cbz-3-hydroxypyrrolidine:
-
This step typically involves stereoselective reduction of a corresponding ketone or enzymatic resolution. For the purpose of this protocol, we assume this intermediate is available.
-
-
Mesylation and Azide Displacement:
-
To a solution of (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir for 2 hours, then wash with water and brine.
-
Dry the organic layer and concentrate. Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80 °C for 6 hours. After cooling, extract the product with ethyl acetate.
-
-
Reduction to Amine and Nitrile Formation:
-
Reduce the azide to the corresponding amine using a standard method such as hydrogenation over Pd/C.
-
The resulting amine can then be converted to the cyanopyrrolidine moiety through a multi-step sequence, often involving protection, dehydration of a primary amide, or other established methods for nitrile synthesis.
-
-
Coupling to the Target Scaffold:
-
The cyanopyrrolidine intermediate is then coupled to a suitable heterocyclic or aromatic core via amide bond formation or nucleophilic substitution to yield the final DPP-IV inhibitor.
-
Quantitative Data:
| Compound Class | Target | IC50 (nM) | Reference |
| Cyanopyrrolidine derivatives | DPP-IV | 12.19 - 23.08 | [6] |
digraph "DPP_IV_Inhibition" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];"DPP_IV" [label="DPP-IV Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GLP_1" [label="GLP-1 (Incretin)"]; "Inactive_GLP_1" [label="Inactive GLP-1"]; "Insulin_Secretion" [label="Insulin Secretion"]; "Inhibitor" [label="DPP-IV Inhibitor\n(Cyanopyrrolidine-based)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"DPP_IV" -> "Inactive_GLP_1" [label="degrades"]; "GLP_1" -> "DPP_IV"; "GLP_1" -> "Insulin_Secretion" [label="stimulates"]; "Inhibitor" -> "DPP_IV" [label="inhibits", arrowhead=tee]; }
Caption: Mechanism of action of DPP-IV inhibitors.
Application in G Protein-Coupled Receptor (GPCR) Modulator Synthesis
The pyrrolidine scaffold is frequently found in ligands targeting GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes. The conformational rigidity and stereochemical complexity of pyrrolidine derivatives make them ideal for achieving high affinity and selectivity for specific GPCR subtypes.
Synthesis of a Pyrrolidine-based CXCR4 Antagonist
CXCR4 is a chemokine receptor that plays a role in cancer metastasis and HIV entry. The following is a representative synthesis of a pyrrolidine-based CXCR4 antagonist.[2]
Experimental Protocol:
-
Reductive Amination:
-
This compound is first deprotected to give (R)-3-aminopyrrolidine.
-
A mixture of (R)-3-aminopyrrolidine (1.0 eq) and a suitable pyridin-2-yl-4-oxobutanal derivative (1.0 eq) in methanol is stirred at room temperature for 1 hour.
-
Sodium cyanoborohydride (1.5 eq) is added, and the reaction is stirred for an additional 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
-
Further Functionalization:
-
The resulting secondary amine can be further modified, for example, by acylation or alkylation, to introduce additional functionalities that enhance binding to the CXCR4 receptor.
-
Quantitative Data:
| Compound | Target | IC50 (nM) (Binding Affinity) | Reference |
| Compound 51a | CXCR4 | 79 | [2] |
digraph "GPCR_Modulation" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];"Ligand" [label="Endogenous Ligand\n(e.g., CXCL12)"]; "GPCR" [label="GPCR\n(e.g., CXCR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "G_Protein" [label="G Protein"]; "Signaling" [label="Intracellular Signaling"]; "Modulator" [label="GPCR Modulator\n(Pyrrolidine-based)", fillcolor="#FBBC05", fontcolor="#202124"];
"Ligand" -> "GPCR" [label="activates"]; "GPCR" -> "G_Protein" [label="activates"]; "G_Protein" -> "Signaling"; "Modulator" -> "GPCR" [label="modulates\n(antagonist)", arrowhead=tee]; }
Caption: General mechanism of GPCR modulation by an antagonist.
Application in Antiviral Agent Synthesis
Pyrrolidine derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including influenza and HIV. The pyrrolidine ring can serve as a rigid core to which various pharmacophoric groups can be attached to interact with viral proteins or enzymes.
General Approach for the Synthesis of Pyrrolidine-based Antiviral Agents
A common strategy involves the functionalization of the 3-amino group of the deprotected (R)-3-aminopyrrolidine with various heterocyclic or aromatic moieties known to possess antiviral properties.
Experimental Protocol:
-
Deprotection:
-
Removal of the Cbz group from this compound as described previously.
-
-
Coupling with an Antiviral Pharmacophore:
-
The resulting (R)-3-aminopyrrolidine is reacted with a suitable electrophile containing a known antiviral scaffold (e.g., a substituted quinoxaline, pyrimidine, or other heterocyclic system). This can be achieved through nucleophilic substitution or amide coupling reactions.
-
Quantitative Data:
| Compound | Virus Target | IC50 (µM) | Reference |
| Compound 9 (Quinoxaline-pyrrolidine hybrid) | HSV-1 | 0.32 | [7] |
| Compound 9 (Quinoxaline-pyrrolidine hybrid) | H1N1 | 1.76 | [7] |
| Compound 9 (Quinoxaline-pyrrolidine hybrid) | SARS-CoV-2 | 1.06 | [7] |
digraph "Antiviral_Mechanism" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];"Virus" [label="Virus"]; "Host_Cell" [label="Host Cell"]; "Viral_Protein" [label="Viral Protein/Enzyme\n(e.g., Polymerase, Protease)"]; "Replication" [label="Viral Replication"]; "Antiviral_Agent" [label="Antiviral Agent\n(Pyrrolidine-based)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Virus" -> "Host_Cell" [label="Infection"]; "Host_Cell" -> "Viral_Protein" [label="produces"]; "Viral_Protein" -> "Replication" [label="mediates"]; "Antiviral_Agent" -> "Viral_Protein" [label="inhibits", arrowhead=tee]; }
Caption: A simplified representation of a potential antiviral mechanism of action.
Detailed Experimental Protocols for Biological Assays
Aurora Kinase A Inhibition Assay
This protocol describes a luminescence-based assay to measure the activity of Aurora Kinase A and the inhibitory effect of test compounds.[8]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the kinase substrate (e.g., Kemptide).
-
Dilute the Aurora Kinase A enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Procedure:
-
Add the test inhibitor or vehicle control to the wells of a 96-well plate.
-
Initiate the reaction by adding the diluted Aurora Kinase A to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 45 minutes.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
DPP-IV Inhibition Assay
This protocol outlines a fluorescence-based method for screening DPP-IV inhibitors.[9]
-
Reagent Preparation:
-
Dilute the 10x DPP Assay Buffer to a 1x working solution with HPLC-grade water.
-
Dilute the human recombinant DPP-IV enzyme in 1x Assay Buffer.
-
Prepare the substrate solution by diluting the H-Gly-Pro-AMC stock in 1x Assay Buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
To a 96-well plate, add the diluted Assay Buffer, the diluted DPP-IV enzyme, and the test inhibitor or positive control (e.g., Sitagliptin).
-
Initiate the reaction by adding the diluted Substrate Solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
GPCR Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for a GPCR.[10][11]
-
Membrane Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, the competing test compound at various concentrations, and a fixed concentration of a suitable radioligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[1][13]
-
Cell and Virus Preparation:
-
Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Prepare serial dilutions of the test compound.
-
Prepare a virus stock with a known titer.
-
-
Assay Procedure:
-
Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) or effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AURORA A Kinase Enzyme System Application Note [promega.sg]
- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols: (R)-3-N-Cbz-Aminopyrrolidine as a Precursor for Organocatalysts
Introduction
(R)-3-N-Cbz-Aminopyrrolidine is a versatile chiral building block crucial for the synthesis of a wide array of complex molecules, particularly in the field of asymmetric organocatalysis. The pyrrolidine scaffold is a privileged motif in many natural products and pharmaceuticals, and its derivatives are highly effective as organocatalysts for various enantioselective transformations. The carbobenzyloxy (Cbz) protecting group on the 3-amino position allows for selective manipulation of the pyrrolidine nitrogen, making it an ideal precursor for developing novel, bifunctional organocatalysts. These catalysts are instrumental in constructing chiral molecules with high stereocontrol, which is of paramount importance in drug discovery and development. This document provides detailed protocols and applications for the use of this compound in the synthesis of organocatalysts and their subsequent application in key asymmetric reactions.
Application Note 1: Synthesis of a Prolinamide-Type Organocatalyst
Principle
The synthesis of sophisticated organocatalysts from this compound typically involves a two-step sequence. First, the pyrrolidine ring nitrogen is functionalized, often by coupling with another chiral moiety like N-Cbz-protected L-proline, to introduce additional stereodirecting elements and functional groups. The second step involves the deprotection of one or both nitrogen atoms to liberate the catalytically active secondary amine(s). The following protocol details the coupling of this compound with N-Cbz-L-proline, followed by the removal of both Cbz protecting groups to yield a chiral diamine organocatalyst.
Experimental Workflow: Synthesis of a Chiral Diamine Organocatalyst
Caption: General workflow for synthesizing a chiral diamine organocatalyst.
Protocol 1: Synthesis of (S)-1-((R)-pyrrolidin-3-yl)pyrrolidine-2-carboxamide
This protocol is adapted from synthetic strategies for prolinamide-based organocatalysts.[1]
Materials:
-
This compound
-
N-Cbz-L-proline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
Part A: Coupling Reaction
-
To a solution of N-Cbz-L-proline (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM, followed by the dropwise addition of Et₃N (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the protected dipeptide intermediate.
Part B: Deprotection (Hydrogenolysis)
-
Dissolve the purified intermediate from Part A in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10 mol% of palladium).
-
Subject the mixture to a hydrogen atmosphere (50 psi or balloon pressure) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.[1]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final chiral diamine organocatalyst, which can be used without further purification.
Application Note 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
Principle
Pyrrolidine-based organocatalysts are highly effective in promoting the asymmetric Michael addition of aldehydes or ketones to nitroolefins. The reaction proceeds through an enamine-based catalytic cycle. The secondary amine of the catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.
Catalytic Cycle: Enamine-Mediated Michael Addition
Caption: Catalytic cycle for the asymmetric Michael addition.
Performance Data
The efficacy of pyrrolidine-based organocatalysts is demonstrated in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. The following data is adapted from studies on newly synthesized pyrrolidine organocatalysts.[2]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | 10 | CH₂Cl₂ | 7 | 99 | 78:22 | 68 |
| 2 | 10 | Toluene | 24 | 99 | 85:15 | 75 |
| 3 | 10 | Hexane | 24 | 99 | 87:13 | 80 |
| 4 | 10 | THF | 24 | 99 | 75:25 | 65 |
| 5 | 10 | Dioxane | 24 | 99 | 80:20 | 70 |
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol is based on typical conditions for organocatalyzed Michael additions.[2]
Materials:
-
Chiral pyrrolidine-based organocatalyst
-
trans-β-nitrostyrene (or other nitroolefin)
-
3-Phenylpropionaldehyde (or other aldehyde)
-
Chosen solvent (e.g., Hexane), anhydrous
-
1,3,5-Trimethoxybenzene (internal standard for NMR)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
HPLC with a chiral stationary phase column
Procedure:
-
In a vial, dissolve the organocatalyst (0.02 mmol, 10 mol%) in the chosen anhydrous solvent (2 mL).
-
Add the aldehyde (0.4 mmol, 2.0 eq) to the solution.
-
Add the nitroolefin (0.2 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 7-24 hours), add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the crude mixture.[2]
-
Take an aliquot and determine the yield and diastereomeric ratio (dr) by ¹H NMR spectroscopy.
-
Purify the remaining crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified major diastereomer by HPLC analysis using a suitable chiral column.
Application Note 3: Asymmetric Aldol Reaction
Principle
Similar to the Michael addition, pyrrolidine-derived organocatalysts can effectively catalyze asymmetric aldol reactions between ketones and aldehydes. The catalytic mechanism also involves the formation of a chiral enamine from the ketone and the catalyst. This enamine then nucleophilically attacks the aldehyde, with the catalyst's chiral environment dictating the stereochemical outcome of the newly formed stereocenters. Hydrolysis of the resulting iminium ion furnishes the chiral β-hydroxy ketone (the aldol product) and regenerates the catalyst.
Performance Data
Bifunctional organocatalysts derived from proline and other chiral amines have been successfully applied to the direct asymmetric aldol reaction. The data below illustrates typical results for the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Entry | Catalyst (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 1 | 20 | Toluene | None | 24 | 95 | 95:5 | 98 |
| 2 | 20 | CH₂Cl₂ | None | 48 | 88 | 92:8 | 96 |
| 3 | 15 | Water | None | 72 | 90 | 90:10 | 99 |
| 4 | 20 | Brine | None | 12 | 99 | >99:1 | >99 |
Protocol 3: General Procedure for Asymmetric Aldol Reaction
Materials:
-
Chiral pyrrolidine-based organocatalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone), used as both reactant and solvent in some cases
-
Chosen solvent (if any)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
HPLC with a chiral stationary phase column
Procedure:
-
To a mixture of the aldehyde (0.5 mmol, 1.0 eq) and the organocatalyst (0.1 mmol, 20 mol%) in the chosen solvent (2.0 mL), add the ketone (2.0 mmol, 4.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-72 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz Deprotection of 3-Aminopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) protecting group is a vital tool in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds containing amine functionalities.[1] Its stability under various conditions and the availability of multiple deprotection methods make it a versatile choice for protecting amines, such as those in 3-aminopyrrolidine derivatives.[1][2] The selection of an appropriate deprotection strategy is critical and depends on the substrate's molecular architecture, the presence of other functional groups, and the reaction scale.[1]
This document provides detailed application notes and protocols for the most common and effective methods for the removal of the Cbz group from 3-aminopyrrolidine derivatives.
Deprotection Methodologies: A Comparative Overview
The primary methods for Cbz group removal can be categorized as catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage.[1] Each approach offers a unique profile of reactivity and chemoselectivity.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[1] It involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, with byproducts being the volatile compounds toluene and carbon dioxide.[1][3] However, this method is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides.[1][4] Safety concerns associated with the use of flammable hydrogen gas also need to be considered.[1][5]
-
Catalytic Transfer Hydrogenation: This method offers a safer alternative to using hydrogen gas, making it suitable for larger-scale reactions.[1] It utilizes a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[1]
-
Acidic Cleavage: This approach is valuable for substrates that are incompatible with hydrogenation.[1] Reagents like hydrobromic acid (HBr) in acetic acid or trimethylsilyl iodide (TMSI) can effectively cleave the Cbz group.[1][6] However, these conditions are harsh and may not be suitable for acid-sensitive substrates.[3]
Data Presentation: Summary of Cbz Deprotection Techniques
The following table summarizes key quantitative data for various Cbz deprotection methods, providing a basis for comparison.
| Method Category | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, RT | 4 - 72 hours | Up to 95%+ | Mild, neutral pH, high yields, clean byproducts.[1][7] | Incompatible with reducible functional groups; safety concerns with H₂ gas.[1][4] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH or EtOH, RT | 1 - 6 hours | High | Safer alternative to H₂ gas, avoids specialized hydrogenation apparatus.[1] | May be slower than catalytic hydrogenation for some substrates. |
| Acidic Cleavage | 33% HBr in Acetic Acid, RT | 2 - 16 hours | Variable | Effective for substrates with reducible functional groups.[1] | Harsh conditions, may not be suitable for acid-labile substrates.[3] |
| Alternative Lewis Acid | Trimethylsilyl Iodide (TMSI) | Variable | Variable | Option when other methods fail.[6] | Byproduct (benzyl iodide) is a potent alkylating agent.[4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Not specified | High | Ideal for substrates that poison palladium catalysts (e.g., sulfur-containing compounds).[7][8] | Requires elevated temperature and basic conditions.[7] |
Experimental Protocols
The following are detailed protocols for the key Cbz deprotection methods applicable to 3-aminopyrrolidine derivatives.
Protocol 1: Catalytic Hydrogenolysis
This protocol describes the deprotection of a Cbz-protected 3-aminopyrrolidine derivative using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Cbz-protected 3-aminopyrrolidine derivative
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected 3-aminopyrrolidine derivative (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[9]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.[9] Caution: The catalyst can be pyrophoric; handle with care and ensure it does not dry out.
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or a balloon) at room temperature.[9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3][9] The catalyst on the filter paper should be kept wet to prevent ignition.[9]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminopyrrolidine derivative. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[3][9]
Protocol 2: Catalytic Transfer Hydrogenation
This protocol provides a safer alternative to Protocol 1 by using a hydrogen donor in place of hydrogen gas.
Materials:
-
Cbz-protected 3-aminopyrrolidine derivative
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected 3-aminopyrrolidine derivative (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by the addition of ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate and its byproducts.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
Cbz-protected 3-aminopyrrolidine derivative
-
33% Hydrobromic acid in acetic acid (HBr/AcOH)
-
Glacial acetic acid
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.[1]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then typically triturated with diethyl ether to precipitate the amine hydrobromide salt, which can be collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.[1]
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflows for the described Cbz deprotection methods.
Caption: Catalytic Hydrogenolysis Workflow for Cbz Deprotection.
Caption: Transfer Hydrogenation Workflow for Cbz Deprotection.
Caption: Acidic Cleavage Workflow for Cbz Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Catalytic Hydrogenation of (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of (R)-3-N-Cbz-Aminopyrrolidine to yield (R)-3-Aminopyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The primary method described is catalytic hydrogenation, a robust and widely used technique for the removal of the carbobenzyloxy (Cbz or Z) protecting group.[1][2]
The Cbz group is a common amine protecting group valued for its stability under a range of synthetic conditions.[3] Its facile removal by catalytic hydrogenation makes it a strategic choice in multi-step syntheses.[1][3] The deprotection proceeds via hydrogenolysis of the benzyl-oxygen bond, catalyzed by a palladium catalyst, which forms an unstable carbamic acid intermediate that spontaneously decarboxylates to furnish the free amine, toluene, and carbon dioxide.[1]
Two primary methods for achieving this transformation are detailed: classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which utilizes a hydrogen donor in situ, obviating the need for handling flammable hydrogen gas.[1][3]
Data Presentation: Comparison of Catalytic Hydrogenation Methods
The selection of the appropriate catalytic system is crucial for achieving high yield and purity. Below is a summary of typical conditions and outcomes for the deprotection of Cbz-protected amines, providing a basis for the optimization of the reaction for this compound.
| Method | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 5-10% Pd/C (10 wt%) | H₂ gas | Methanol, Ethanol | Room Temperature | 1 atm (balloon) | 2-16 h | >95 | [1][4] |
| Catalytic Transfer Hydrogenation | 10-20% Pd/C (10 wt%) | Ammonium Formate | Methanol, Ethanol | Room Temp - Reflux | Atmospheric | 0.5-3 h | >90 | [2] |
| Catalytic Transfer Hydrogenation | 10-20% Pd/C (10 wt%) | Formic Acid | Methanol, Ethanol | Room Temperature | Atmospheric | 1-4 h | >90 | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol outlines the deprotection of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory-scale reactions, a balloon filled with hydrogen is generally sufficient. For larger scales or more stubborn reactions, a Parr hydrogenation apparatus can be used to apply higher pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst can ignite upon drying in air. Keep the filter cake wet.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-3-Aminopyrrolidine.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Round-bottom flask with a reflux condenser
-
Magnetic stir bar and stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution.
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (10-20% by weight of the substrate) to the mixture.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 3 hours.[2]
-
Work-up and Filtration: Upon completion, cool the reaction to room temperature if heated. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product will be the formate salt of the amine. To obtain the free amine, dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to approximately pH 9-10. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Aminopyrrolidine.
Visualizations
Signaling Pathway of Cbz Deprotection
Caption: Mechanism of Cbz Deprotection.
Experimental Workflow for Catalytic Hydrogenation
Caption: Experimental Workflow.
References
Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-N-Cbz-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of (R)-3-N-Cbz-Aminopyrrolidine, a key chiral building block in the development of novel therapeutics.[1] The methodologies described are based on established chemical principles and adapted from relevant literature for scalability and efficiency.
This compound, also known as (R)-1-Benzyloxycarbonyl-3-aminopyrrolidine, is a versatile intermediate widely utilized in pharmaceutical and chemical research.[1] Its stereochemistry is often crucial for the desired biological activity of the final drug candidate. The following protocols detail the synthesis of the precursor, (R)-3-aminopyrrolidine, and its subsequent protection with the carbobenzyloxy (Cbz) group.
Synthetic Strategy Overview
The synthesis of this compound is typically a two-step process on a large scale:
-
Synthesis of (R)-3-Aminopyrrolidine: This chiral precursor can be synthesized through various methods, including asymmetric synthesis or resolution of a racemic mixture. For large-scale production, enzymatic resolution or the use of chiral starting materials is often preferred to ensure high enantiomeric purity.
-
Cbz Protection of (R)-3-Aminopyrrolidine: The primary amine of (R)-3-aminopyrrolidine is protected with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is typically performed using the Schotten-Baumann method, which is well-suited for large-scale applications.[2][3]
Data Presentation
The following tables summarize the key quantitative data for the large-scale synthesis of this compound.
Table 1: Key Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Purity |
| (R)-3-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | 1.0 | ≥98% |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 1.05 - 1.2 | ≥98% |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.0 - 2.5 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ACS Grade |
| Water | H₂O | 18.02 | - | Deionized |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 1 M solution |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ACS Grade |
| Heptane | C₇H₁₆ | 100.21 | - | ACS Grade |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Scale | 1.0 kg of (R)-3-Aminopyrrolidine |
| Reaction Temperature | 0 - 10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Product Purity (by HPLC) | ≥98% |
| Enantiomeric Excess (e.e.) | ≥99% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol details the Cbz protection of (R)-3-aminopyrrolidine using benzyl chloroformate under Schotten-Baumann conditions.[2][3]
Materials:
-
(R)-3-Aminopyrrolidine (1.0 kg, 11.6 mol)
-
Sodium Carbonate (2.5 kg, 23.6 mol)
-
Deionized Water (20 L)
-
Dichloromethane (DCM) (20 L)
-
Benzyl Chloroformate (2.1 kg, 12.3 mol)
-
1 M Hydrochloric Acid (as needed)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (for extraction)
-
Heptane (for crystallization)
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve sodium carbonate in deionized water. Cool the solution to 0-5 °C with constant stirring.
-
Addition of Amine: Slowly add (R)-3-aminopyrrolidine to the cooled sodium carbonate solution, maintaining the temperature below 10 °C.
-
Addition of Cbz-Cl: Add dichloromethane to the reaction mixture. To the vigorously stirred biphasic solution, add benzyl chloroformate dropwise over 1-2 hours, ensuring the temperature remains between 0-10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Combine all organic layers.
-
Wash the combined organic layer with 1 M HCl (2 x 5 L) and then with brine (1 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product as an oil.
Protocol 2: Purification by Crystallization
Materials:
-
Crude this compound oil
-
Ethyl Acetate
-
Heptane
Procedure:
-
Dissolution: Dissolve the crude oil in a minimal amount of warm ethyl acetate.
-
Crystallization: Slowly add heptane to the solution with gentle stirring until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote complete crystallization.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with a cold mixture of ethyl acetate/heptane.
-
Drying: Dry the product under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Logical relationship of key steps in the synthesis.
References
Application Notes: (R)-3-N-Cbz-Aminopyrrolidine in the Synthesis of KIFC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-3-N-Cbz-aminopyrrolidine in the synthesis of potent and selective inhibitors of Kinesin Family Member C1 (KIFC1). KIFC1, a minus-end directed motor protein, is a critical component in the clustering of supernumerary centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and proliferate.[1][2][3] Inhibition of KIFC1 leads to centrosome declustering and subsequent cancer cell death, making it an attractive target for cancer therapy.[2][3]
This compound serves as a crucial chiral building block for introducing the 3-aminopyrrolidine moiety, a key pharmacophore in a series of potent KIFC1 inhibitors, including the well-characterized compound AZ82.[1][2] The carbobenzyloxy (Cbz) protecting group allows for controlled transformations at other positions of the molecule before its removal to reveal the amine for subsequent coupling reactions.
KIFC1 Signaling and Inhibition
KIFC1 is overexpressed in various cancers and plays a pivotal role in the survival of cancer cells with centrosome amplification. The signaling pathway diagram below illustrates the mechanism of KIFC1 in cancer cells and the effect of its inhibition.
References
Synthesis of N6-Substituted Adenosine Analogs using (R)-3-N-Cbz-Aminopyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of N6-substituted adenosine analogs, specifically incorporating (R)-3-N-Cbz-aminopyrrolidine. This class of compounds holds significant potential for modulating adenosine receptors, which are crucial targets in various therapeutic areas, including cardiovascular diseases, inflammation, and neurodegenerative disorders. The protocols outlined below cover the key synthetic steps, including the nucleophilic aromatic substitution (SNAr) reaction and the subsequent deprotection of the carbobenzyloxy (Cbz) group.
Introduction
Adenosine, a purine nucleoside, exerts its physiological effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The development of selective agonists and antagonists for these receptors is a major focus of drug discovery. Substitution at the N6-position of the adenine ring is a well-established strategy for modulating the affinity and selectivity of adenosine analogs. The use of chiral building blocks, such as this compound, allows for the synthesis of enantiomerically pure analogs, which can exhibit distinct pharmacological profiles.
This document provides detailed experimental procedures, expected outcomes, and visual aids to facilitate the successful synthesis and purification of these target compounds.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of N6-Substituted Adenosine Analogs
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. SNAr | 6-Chloropurine riboside, this compound | Ethanol | Triethylamine | Reflux | 12-24 | 75-90 |
| 2. Cbz Deprotection | N6-((R)-3-N-Cbz-aminopyrrolidin-1-yl)adenosine | Methanol | 10% Pd/C, H₂ (1 atm) | Room Temp. | 2-4 | >95 |
Note: Yields are based on related literature and may vary depending on the specific substrate and reaction scale.
Table 2: Characterization Data for a Representative N6-Substituted Adenosine Analog
| Compound | Formula | MW | 1H NMR (DMSO-d₆, δ ppm) | MS (ESI+) m/z |
| N6-((R)-3-aminopyrrolidin-1-yl)adenosine | C₁₄H₂₀N₈O₄ | 380.36 | 8.35 (s, 1H), 8.20 (s, 1H), 5.88 (d, J=6.0 Hz, 1H), 4.60 (m, 1H), 4.15 (m, 1H), 3.95 (m, 1H), 3.80-3.50 (m, 6H), 3.20-3.00 (m, 2H), 2.10 (m, 1H), 1.90 (m, 1H) | 381.17 [M+H]⁺ |
Note: Spectral data are predicted based on analogous structures and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Synthesis of N6-((R)-3-N-Cbz-aminopyrrolidin-1-yl)adenosine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine riboside and this compound.
Materials:
-
6-Chloropurine riboside
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Dichloromethane:Methanol 95:5 v/v)
-
UV lamp for visualization
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-chloropurine riboside (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol.
-
Add this compound (1.2 eq) to the solution.
-
Add triethylamine (2.5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired product.
Protocol 2: Cbz Deprotection of N6-((R)-3-N-Cbz-aminopyrrolidin-1-yl)adenosine
This protocol describes the removal of the Cbz protecting group via catalytic hydrogenolysis.
Materials:
-
N6-((R)-3-N-Cbz-aminopyrrolidin-1-yl)adenosine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
-
Filtration apparatus
Procedure:
-
Dissolve N6-((R)-3-N-Cbz-aminopyrrolidin-1-yl)adenosine (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, N6-((R)-3-aminopyrrolidin-1-yl)adenosine.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of N6-((R)-3-aminopyrrolidin-1-yl)adenosine.
Caption: Simplified signaling pathways of adenosine receptor subtypes.
Asymmetric Synthesis of Polysubstituted Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts. The development of stereoselective methods to access polysubstituted pyrrolidines is therefore a critical endeavor in modern organic synthesis and drug discovery. This document provides detailed application notes and experimental protocols for key asymmetric methodologies used to construct these valuable heterocyclic scaffolds.
Organocatalytic Dynamic Kinetic Resolution Cascade for Polysubstituted Pyrrolidines
This method provides a highly diastereoselective and enantioselective route to functionalized pyrrolidines bearing up to three stereogenic centers. The strategy relies on a synergistic combination of a reversible aza-Henry reaction and a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid-derived carbamate.[1][2][3]
Logical Relationship of the Cascade Reaction
Caption: Dynamic Kinetic Resolution Cascade Workflow.
Quantitative Data Summary
| Entry | Aldehyde (Substituent R¹) | Nitroalkene (Substituent R²) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | -CO₂Me | 95 | >20:1 | 92 |
| 2 | 4-NO₂C₆H₄ | -CO₂Me | 94 | >20:1 | 95 |
| 3 | 4-MeOC₆H₄ | -CO₂Me | 90 | >20:1 | 90 |
| 4 | 2-Naphthyl | -CO₂Me | 92 | >20:1 | 93 |
| 5 | C₆H₅ | -CO₂Et | 93 | >20:1 | 91 |
| 6 | C₆H₅ | -COMe | 85 | >20:1 | 88 |
Data extracted from Cheng et al., Org. Lett. 2013, 15 (8), pp 1958–1961.[1][2][3]
Experimental Protocol: General Procedure
To a solution of the aldehyde (0.1 mmol) and the nitroalkene (0.12 mmol) in toluene (1.0 mL) at room temperature was added the Cinchona alkaloid-derived carbamate catalyst (10 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours). Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired polysubstituted pyrrolidine. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
Diastereoselective Synthesis of 2,5-Disubstituted Pyrrolidines from the Chiral Pool
This approach utilizes a readily available chiral starting material, pyroglutamic acid, to synthesize 2,5-disubstituted pyrrolidines through the reduction of an enamine intermediate. The stereochemical outcome of the reduction is critically dependent on the nature of the nitrogen-protecting group.[4]
Experimental Workflow
Caption: Chiral Pool Synthesis of 2,5-Disubstituted Pyrrolidines.
Quantitative Data Summary
| Entry | N-Protecting Group | Reducing Agent | Solvent | dr (cis:trans) | Yield (%) |
| 1 | Boc | NaBH₄ | MeOH | >95:5 | 85 |
| 2 | Cbz | NaBH₄ | MeOH | <5:95 | 82 |
| 3 | Boc | L-Selectride® | THF | >98:2 | 90 |
| 4 | Cbz | L-Selectride® | THF | <2:98 | 88 |
Representative data based on principles described in relevant literature.[4]
Experimental Protocol: Synthesis of cis-2,5-Disubstituted Pyrrolidine
Step 1: Enamine Formation. A solution of N-Boc-pyroglutamic acid methyl ester (1.0 mmol) in toluene (10 mL) is treated with the desired Grignard reagent (1.2 mmol) at -78 °C. The reaction is stirred for 2 hours at this temperature and then quenched with saturated aqueous NH₄Cl. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure to afford the crude enamine, which is used in the next step without further purification.
Step 2: Diastereoselective Reduction. The crude enamine is dissolved in methanol (10 mL) and cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes. The reaction is stirred for 4 hours at 0 °C. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash column chromatography to yield the pure cis-2,5-disubstituted pyrrolidine.
[3+2] Cycloaddition for the Synthesis of Densely Substituted Pyrrolidines
1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes represent a powerful and atom-economical method for the construction of the pyrrolidine ring. The use of a chiral N-tert-butanesulfinyl auxiliary on a 1-azadiene allows for the highly diastereoselective synthesis of densely functionalized proline derivatives.[5]
Signaling Pathway for Stereochemical Control
Caption: Stereocontrol in a [3+2] Cycloaddition Reaction.
Quantitative Data Summary
| Entry | Azadiene (Substituent R¹) | Imino Ester (Substituent R²) | Catalyst (mol%) | Yield (%) | dr |
| 1 | C₆H₅ | C₆H₅ | Ag₂CO₃ (10) | 83 | >95:5 |
| 2 | 4-ClC₆H₄ | C₆H₅ | Ag₂CO₃ (10) | 75 | >95:5 |
| 3 | 4-MeC₆H₄ | C₆H₅ | Ag₂CO₃ (10) | 80 | >95:5 |
| 4 | C₆H₅ | 4-BrC₆H₄ | Ag₂CO₃ (10) | 78 | 94:6 |
| 5 | C₆H₅ | 2-Thienyl | Ag₂CO₃ (10) | 65 | 90:10 |
Data extracted from López-Cantarero et al., Org. Lett. 2023, 25 (41), pp 7565–7570.[5]
Experimental Protocol: General Procedure
To a mixture of the N-tert-butanesulfinyl imine (0.1 mmol), the α-imino ester (0.1 mmol), and Ag₂CO₃ (10 mol%) in toluene (0.1 M) was added Et₃N (20 mol%). The reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was then filtered through a short pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding polysubstituted pyrrolidine. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chiral Amine Catalysis with Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis. Their ability to form nucleophilic enamines or activate electrophiles through iminium ion formation allows for the stereocontrolled construction of complex molecular architectures.[1][2] This class of catalysts, derived from the readily available amino acid proline, offers a green and metal-free alternative for synthesizing enantiomerically enriched compounds, which are crucial in the pharmaceutical industry.[3][4][5] These application notes provide an overview of the use of chiral pyrrolidine derivatives in key asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions, complete with detailed experimental protocols and comparative data.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up an asymmetric reaction using a pyrrolidine-based organocatalyst.
Caption: General workflow for pyrrolidine-catalyzed asymmetric reactions.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts facilitate the conjugate addition of carbonyl compounds to α,β-unsaturated acceptors, such as nitroolefins, with high stereoselectivity.[6][7] Bifunctional catalysts, incorporating both a pyrrolidine moiety for enamine formation and a hydrogen-bond donor (e.g., thiourea), are particularly effective in activating the nitroolefin and controlling the stereochemical outcome.[6]
Catalytic Cycle: Michael Addition
The catalytic cycle for the pyrrolidine-thiourea catalyzed Michael addition of a ketone to a nitroolefin is depicted below. The pyrrolidine moiety forms an enamine with the ketone, which then attacks the nitroolefin. The thiourea group activates the nitroolefin via hydrogen bonding, directing the stereoselective attack.
Caption: Catalytic cycle for the asymmetric Michael addition.
Data Presentation: Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 99 | 95:5 | 99 |
| 2 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Toluene | 98 | 96:4 | 98 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 10 | Toluene | 95 | 94:6 | 99 |
| 4 | Acetone | trans-β-Nitrostyrene | 10 | Toluene | 92 | - | 96 |
| 5 | Isobutyl aldehyde | trans-β-Nitrostyrene | 10 | Toluene | 61 | - | 82[6] |
Data synthesized from multiple sources for illustrative comparison.[6][7][8][9]
Experimental Protocol: Asymmetric Michael Addition
This protocol is adapted from the work of Wang et al. on pyrrolidine-thiourea bifunctional organocatalysts.[6]
-
Materials:
-
Pyrrolidine-thiourea catalyst (e.g., catalyst 2a from Wang et al.) (0.02 mmol, 10 mol%)
-
Nitroolefin (0.2 mmol, 1.0 equiv)
-
Cyclohexanone (1.0 mmol, 5.0 equiv)
-
Anhydrous toluene (1.0 mL)
-
-
Procedure:
-
To a dry reaction vial, add the pyrrolidine-thiourea catalyst and the nitroolefin.
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene, followed by cyclohexanone.
-
Stir the reaction mixture at room temperature for the time specified by monitoring (typically 12-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
-
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Proline and its derivatives catalyze the reaction between a ketone donor and an aldehyde acceptor, proceeding through a chiral enamine intermediate to deliver the product with high diastereo- and enantioselectivity.[1][2] The carboxylic acid group of proline is believed to play a key role in the transition state, acting as a Brønsted acid to activate the aldehyde.[10]
Catalytic Cycle: Aldol Reaction
The catalytic cycle involves the formation of an enamine from the catalyst and the ketone. This enamine then attacks the aldehyde electrophile. A six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model, is proposed to explain the high stereoselectivity observed.[2]
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing carboxybenzyl (Cbz)-protected amines in solid-phase peptide synthesis (SPPS). This document is intended to guide researchers in leveraging the unique properties of the Cbz protecting group for the synthesis of complex peptides and other organic molecules on a solid support.
Introduction to Cbz Protection in Solid-Phase Synthesis
The carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, is a foundational amine protecting group in organic synthesis.[1] While traditionally favored in solution-phase synthesis, its application in solid-phase peptide synthesis (SPPS) offers distinct advantages, primarily due to its unique deprotection conditions. The Cbz group is stable to the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) removal and the acidic conditions for tert-butoxycarbonyl (Boc) removal, establishing it as a valuable tool for orthogonal protection strategies in the synthesis of complex peptides.[1]
The primary application of Cbz-protected amines in modern SPPS is for the N-terminal capping of a peptide chain or for the introduction of a specific residue where subsequent selective deprotection is required without affecting acid- or base-labile side-chain protecting groups.[2]
Data Presentation: Performance of Cbz Protection and Deprotection
The efficiency of the introduction and removal of the Cbz group is critical for its successful application. The following tables summarize representative quantitative data for Cbz protection and deprotection reactions. It is important to note that while Cbz chemistry is well-established, much of the quantitative data comes from solution-phase synthesis. Data for solid-phase synthesis is more limited and often reported as overall yields of a synthetic sequence.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference Context |
| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 | Solution-Phase |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | Solution-Phase |
| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 | Solution-Phase |
| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 | Solution-Phase |
| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 | Solution-Phase |
| Azapeptide on resin | Cbz-Cl, DIPEA | 26% (overall after cleavage and purification) | Solid-Phase |
Table 1: Representative Yields for Cbz Protection of Various Amines.
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference Context |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 | Solution-Phase |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 | Solution-Phase |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | Solution-Phase |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 | Solution-Phase |
| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | Solution-Phase |
| Cbz protected pyrrolidine | H₂ (gas), 10% Pd/C, H-Cube® reactor | 92% (overall for deprotection step) | Solid-Phase |
Table 2: Comparison of Cbz Deprotection Methods and Yields.
Experimental Protocols
The following are detailed protocols for the application of Cbz-protected amines in solid-phase synthesis.
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide with Cbz-Cl
This protocol describes the capping of the N-terminal amine of a peptide synthesized on a solid support using Fmoc/tBu strategy.
Materials:
-
Peptide-resin with a free N-terminus
-
Benzyl chloroformate (Cbz-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection, thoroughly wash the peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Capping Reaction:
-
In a separate vial, dissolve Cbz-Cl (5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the Cbz-Cl solution to the swollen resin.
-
Add DIPEA (10 equivalents relative to the resin loading) to the resin suspension.
-
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates the completion of the capping reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with isopropanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of Cbz Group by Catalytic Transfer Hydrogenation
This protocol outlines a common and effective method for the removal of the Cbz group from a peptide on a solid support.
Materials:
-
Cbz-protected peptide-resin
-
Palladium on activated carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Cbz-protected peptide-resin in DMF for 30-60 minutes.
-
Catalyst Suspension: In a separate flask, suspend 10% Pd/C (0.2 equivalents by weight relative to the resin) in DMF.
-
Reaction Setup:
-
To the swollen resin, add a solution of ammonium formate (10-20 equivalents relative to the Cbz-protected amine) in DMF.
-
Add the suspension of Pd/C to the resin mixture.
-
-
Deprotection Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours depending on the substrate.
-
Reaction Monitoring: Monitor the progress of the deprotection by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive test (blue beads) indicates the presence of a free amine.
-
Catalyst Removal: Once the deprotection is complete, thoroughly wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove the catalyst and byproducts. The resin is now ready for the next synthetic step or for cleavage from the support.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for N-Terminal Capping with Cbz-Cl.
Caption: Workflow for On-Resin Cbz Deprotection.
Caption: Orthogonality of Protecting Groups in SPPS.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-N-Cbz-Aminopyrrolidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-N-Cbz-Aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Cbz protection of 3-aminopyrrolidine?
The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated during the reaction between 3-aminopyrrolidine and benzyl chloroformate (Cbz-Cl).[1][2] If not neutralized, the HCl will protonate the starting aminopyrrolidine, rendering it non-nucleophilic and stopping the reaction.[1] Common bases for this reaction include sodium bicarbonate, sodium carbonate, and triethylamine (TEA).[1]
Q2: Can over-reaction or di-protection occur?
While (R)-3-aminopyrrolidine has two nitrogen atoms, the secondary amine within the pyrrolidine ring is significantly less nucleophilic than the primary exocyclic amine, especially when the latter is not protonated. However, under harsh reaction conditions, such as high temperatures or with a large excess of a highly reactive Cbz source, protection of the secondary amine can potentially occur, leading to a di-Cbz protected product. It is crucial to control the stoichiometry of the reagents and the reaction temperature to favor mono-protection at the more nucleophilic primary amine.
Q3: How does the quality of benzyl chloroformate affect the reaction?
The quality of benzyl chloroformate (Cbz-Cl) is critical for a successful reaction. Cbz-Cl can decompose over time, especially if exposed to moisture, forming benzyl alcohol and HCl. Using old or improperly stored Cbz-Cl can lead to low yields and the formation of impurities.[1] It is recommended to use freshly opened or properly stored Cbz-Cl and to handle it in a fume hood due to its lachrymatory nature.[3]
Q4: What are the typical reaction conditions for Cbz protection?
Cbz protection of amines is often carried out under Schotten-Baumann conditions.[4] This typically involves dissolving the amine in an aqueous solution with a base like sodium bicarbonate or sodium carbonate at a cool temperature (e.g., 0 °C), followed by the dropwise addition of Cbz-Cl.[4][5] The reaction is then allowed to warm to room temperature and stirred for several hours.[5] The pH is usually maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and minimize racemization if chiral centers are present.[6]
Q5: Are there alternative reagents for introducing the Cbz group?
Yes, besides benzyl chloroformate (Cbz-Cl), other reagents can be used to introduce the benzyloxycarbonyl group. These include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and 4-nitrophenyl benzyl carbonate (Cbz-ONB), which are activated esters.[6][7] These reagents can sometimes offer milder reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion of Starting Material | Inadequate Base: Insufficient base to neutralize the generated HCl, leading to protonation of the starting amine.[1] | Use at least two equivalents of a suitable base like sodium bicarbonate or sodium carbonate.[1] Ensure the pH of the reaction mixture is maintained between 8 and 10.[6] |
| Poor Reagent Quality: Decomposed benzyl chloroformate.[1] | Use a fresh bottle of Cbz-Cl or verify the purity of the existing stock.[1] | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | After the initial addition of Cbz-Cl at 0 °C, allow the reaction to warm to room temperature and stir for an adequate amount of time (e.g., 2-4 hours or overnight).[4][5] | |
| Formation of Multiple Products / Difficult Purification | Over-reaction (Di-Cbz protection): Reaction conditions may be too harsh, leading to protection of both the primary and secondary amines. | Use a controlled amount of Cbz-Cl (e.g., 1.05-1.2 equivalents). Avoid excessive heating. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Impure Starting Material: Impurities in the (R)-3-aminopyrrolidine can lead to side reactions. | Ensure the purity of the starting amine before use. Purification by distillation or other methods may be necessary. | |
| Hydrolysis of Cbz-Cl: Benzyl chloroformate can hydrolyze to benzyl alcohol in the presence of water, especially at higher pH or temperature. | Add the Cbz-Cl slowly at a low temperature (0 °C) to minimize hydrolysis.[5] | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Residual solvents, benzyl alcohol (from Cbz-Cl hydrolysis), or other side products can prevent crystallization. | Purify the product using column chromatography.[4] Ensure all solvents are thoroughly removed under reduced pressure. |
| Incomplete Reaction: The presence of starting material can sometimes inhibit crystallization. | Monitor the reaction by TLC or LC-MS to ensure completion before work-up. | |
| Racemization of the Chiral Center | Strongly Basic Conditions: The use of strong bases can potentially lead to racemization at adjacent chiral centers, although this is more common with α-amino acids.[8] | Use a weaker base like sodium bicarbonate or sodium carbonate instead of strong hydroxides.[8] Maintain a lower reaction temperature.[8] |
Experimental Protocols
Protocol 1: Cbz Protection of (R)-3-Aminopyrrolidine
This protocol is a representative procedure for the Cbz protection of an amine under Schotten-Baumann conditions.[4][5]
-
Materials:
-
(R)-3-Aminopyrrolidine (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (R)-3-aminopyrrolidine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains at or below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[5]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.[4]
-
Visualizations
Caption: Reaction scheme for Cbz protection and potential side products.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 8. guidechem.com [guidechem.com]
Minimizing racemization of (R)-3-N-Cbz-Aminopyrrolidine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization when working with (R)-3-N-Cbz-Aminopyrrolidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a chiral building block commonly used in the synthesis of pharmaceutical compounds. The "(R)" designation refers to the specific three-dimensional arrangement (stereochemistry) of the atoms around the chiral center on the pyrrolidine ring. This stereochemistry is critical because the biological activity of a drug often depends on its precise 3D structure. The different enantiomers (mirror-image isomers) of a chiral drug can have varied pharmacological effects, with one being therapeutic while the other might be inactive or even cause adverse effects.[1] Therefore, maintaining the enantiomeric purity of this compound is essential for synthesizing safe and effective drug candidates.
Q2: What is racemization and how can it occur with this compound?
A2: Racemization is the process that converts an enantiomerically pure substance, like this compound, into a 1:1 mixture of both its (R) and (S) enantiomers, known as a racemate. For this specific molecule, racemization can occur if the hydrogen atom on the chiral carbon (C3) is removed, forming a planar, achiral intermediate. This intermediate can then be re-protonated from either side, leading to the formation of both enantiomers and a loss of optical purity.[2]
Q3: Under what conditions is racemization of this compound most likely to occur?
A3: Racemization is most probable under harsh reaction conditions. Key factors include:
-
Strong Bases: The presence of strong bases can facilitate the removal of the proton from the chiral center.
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for proton removal and inversion of the chiral center, accelerating the rate of racemization.[2][3][4]
-
Extended Reaction Times: Prolonged exposure to even moderately harsh conditions can lead to a gradual loss of enantiomeric purity.
Q4: How does the Cbz protecting group influence the stability of the chiral center?
A4: The carbobenzyloxy (Cbz) group is an N-protecting group. In this molecule, it is attached to the nitrogen at the 1-position of the pyrrolidine ring, not directly to the chiral center. The Cbz group itself is relatively stable and does not inherently promote racemization at the C3 position under standard conditions. The primary risk of racemization comes from external reagents and conditions applied during subsequent synthetic steps involving the free amine at the 3-position.
Q5: What are the recommended storage conditions to maintain the enantiomeric purity of this compound?
A5: To ensure the long-term stability and enantiomeric integrity of the compound, it should be stored in a dark place under an inert atmosphere at refrigerated temperatures, typically between 2-8°C.
Q6: How can I verify the enantiomeric purity of my sample?
A6: The enantiomeric excess (ee) or optical purity of your sample can be determined using several analytical techniques. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that separates the enantiomers on a chiral stationary phase, allowing for their quantification.[5][6][7] Often, a pre-column derivatization is needed to attach a UV-active group to the molecule for detection.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can allow for the differentiation of enantiomers by NMR.[9]
Troubleshooting Guide: Loss of Enantiomeric Purity
This guide addresses the common problem of observing a decrease in the enantiomeric excess (ee) of this compound during an experimental workflow.
| Problem | Possible Cause | Recommended Solution |
| Loss of ee after an amide coupling reaction at the 3-amino position. | Harsh Basic Conditions: Using a strong, non-hindered base (e.g., triethylamine) can abstract the proton at the chiral center. | Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum effective amount of base.[10] |
| High Reaction Temperature: Elevated temperatures increase molecular motion and provide the energy needed to overcome the barrier to racemization.[10] | Perform the reaction at a lower temperature. Start the coupling at 0°C and allow it to warm slowly to room temperature only if necessary.[11] | |
| Prolonged Pre-activation: Allowing the activated carboxylic acid partner to sit for an extended time in the presence of base before adding the amine can promote side reactions. | Minimize the pre-activation time. Alternatively, add the coupling reagent to the mixture of the acid and amine, with the base being the final component added to initiate the reaction.[11] | |
| Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others, especially through the formation of oxazolone intermediates if coupling an N-protected amino acid.[11] | For sensitive substrates, use coupling reagents known for low racemization potential, such as HATU, HBTU, or COMU. The addition of additives like HOBt or Oxyma Pure can also suppress racemization.[12][13] | |
| Loss of ee observed after Cbz group deprotection. | Use of Harsh Deprotection Method: While standard hydrogenolysis is mild, other methods involving strong acids or bases can induce racemization. | Use the standard, mild conditions for Cbz deprotection: catalytic hydrogenation with Palladium on carbon (Pd/C) and hydrogen gas (H₂) in a protic solvent like methanol or ethanol. |
| Gradual loss of ee in a stored sample. | Improper Storage Conditions: Exposure to heat, light, or non-inert atmospheric conditions over time can potentially lead to degradation or slow racemization. | Ensure the compound is stored under the recommended conditions: 2-8°C, in a dark container, under an inert atmosphere (e.g., argon or nitrogen). |
Data on Factors Affecting Racemization
| Condition | Base | Temperature (°C) | Solvent | Illustrative % Racemization |
| A (Harsh) | Triethylamine (TEA) | 50 | DMF | 15 - 25% |
| B (Moderate) | Triethylamine (TEA) | 25 (RT) | DCM | 5 - 10% |
| C (Mild) | DIPEA | 25 (RT) | DCM | 1 - 3% |
| D (Optimized) | DIPEA | 0 to 25 | DCM | < 1% |
| E (Optimized) | Collidine | 0 to 25 | THF | < 1% |
Note: These values are illustrative and the actual extent of racemization is highly dependent on the specific substrates, reagents, and reaction times.
Key Experimental Protocols
Protocol 1: General Procedure for an Amide Coupling to Minimize Racemization
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the 3-amino group of this compound using HATU as the coupling reagent.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add HATU (1.05 eq).
-
Initiation: Add N,N-diisopropylethylamine (DIPEA) (2.1 eq) dropwise to the mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide.
Protocol 2: General Guideline for Determining Enantiomeric Excess (ee) by Chiral HPLC
This is a general guideline. The specific column, mobile phase, and derivatization agent must be optimized for the compound of interest.
-
Derivatization (if necessary): Since the pyrrolidine moiety lacks a strong chromophore, pre-column derivatization is often required. React a small sample of the amine with a chiral derivatizing agent that contains a chromophore (e.g., Marfey's reagent) or a UV-active acylating agent (e.g., p-toluenesulfonyl chloride) under basic conditions.[7][8] Quench the reaction and prepare a dilute solution in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralpak® or Chiralcel® series).
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Analysis: Inject the derivatized sample onto the column. The two enantiomers will elute at different retention times.
-
Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizations
Caption: Potential base-catalyzed racemization pathway.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Cbz Deprotection by Catalytic Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group via catalytic hydrogenation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Cbz deprotection reaction is slow or incomplete. What are the common causes and how can I resolve this?
A1: Slow or incomplete Cbz deprotection is a frequent issue. Several factors can be responsible. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[1]
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with sterically hindered substrates.[2][3]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[1][2]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its access to the catalyst.
Q2: I am observing side reactions, particularly the reduction of other functional groups. How can I improve the selectivity of the Cbz deprotection?
A2: Non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation.
Common Side Reactions & Solutions:
-
Reduction of Other Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, and aryl halides (especially bromides and iodides) can also be reduced under standard hydrogenation conditions.[1][3]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[2] It utilizes a hydrogen donor in situ, such as ammonium formate or formic acid, which can be a milder approach.[2][6]
-
Solution 2: Alternative Deprotection Methods: If CTH is not suitable, consider non-reductive methods like acid-catalyzed cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage.[1]
-
Q3: My substrate contains sulfur. What is the best strategy for Cbz deprotection?
A3: Sulfur-containing compounds readily poison palladium catalysts, rendering standard catalytic hydrogenation ineffective.[2][7]
Recommended Strategies:
-
Acid-Catalyzed Cleavage: Methods like using HBr in acetic acid are excellent choices as they do not involve a palladium catalyst.[2] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective.[1][8]
-
Nucleophilic Cleavage: This is another suitable option that avoids the use of palladium catalysts.[1]
-
Use of Liquid Ammonia as Solvent: In some cases, using liquid ammonia as the solvent during hydrogenation can prevent catalyst poisoning by sulfur-containing residues like cysteine or methionine.[9]
Q4: Are there any safety concerns with Cbz deprotection reagents?
A4: Yes, some reagents and procedures require specific safety precautions.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable, and palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere and in a well-ventilated area.[10]
-
Acid-Catalyzed Cleavage: Strong acids like HBr in acetic acid are highly corrosive.[10]
-
TMS-iodide: Using TMS-iodide for Cbz deprotection can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent. It is advisable to avoid this method in late-stage pharmaceutical synthesis.[1]
Data Presentation: Typical Reaction Parameters
The following tables summarize typical quantitative data for various Cbz deprotection methods. Note that optimal conditions can vary depending on the specific substrate.
Table 1: Catalytic Hydrogenation Parameters
| Parameter | Typical Range | Notes |
| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C (Pearlman's) | 5% Pd/C can also be effective.[6] |
| Catalyst Loading | 5 - 20% (w/w of substrate) | Higher loading may be needed for difficult substrates.[6][11] |
| Hydrogen Pressure | 1 - 4 atm (balloon to 50 psi or higher) | Increased pressure can accelerate the reaction.[2][11] |
| Solvent | MeOH, EtOH, EtOAc, THF, AcOH | Protic solvents are commonly used.[12] |
| Temperature | Room Temperature to 80°C | Elevated temperatures can increase the reaction rate.[5] |
| Reaction Time | 1 - 72 hours | Highly substrate-dependent.[6][11] |
Table 2: Catalytic Transfer Hydrogenation Parameters
| Parameter | Typical Range | Notes |
| Catalyst | 10% Pd/C | |
| Catalyst Loading | 10 - 20% (w/w of substrate) | |
| Hydrogen Donor | Ammonium formate, Formic acid | Typically 2-5 equivalents.[11] |
| Solvent | MeOH, EtOH, i-PrOH | |
| Temperature | Room Temperature to Reflux | Microwave irradiation can significantly reduce reaction time.[13][14] |
| Reaction Time | 10 minutes - 6 hours | Microwave conditions are often much faster.[11][14] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas [6]
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is often sufficient. For higher pressures, a specialized hydrogenation apparatus is required.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid [2]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Work-up: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether and collected by filtration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cbz Protection of Amines
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the carboxybenzyl (Cbz or Z) protection of amines.
Troubleshooting Guide
This guide addresses common issues encountered during Cbz protection reactions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Low Nucleophilicity of the Amine: The amine starting material is not reactive enough. | Increase the reaction temperature or consider using a more polar aprotic solvent like DMF or acetonitrile to enhance reactivity.[1] |
| Inadequate Base: The base is not strong enough or is used in an insufficient amount to neutralize the HCl generated. | Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).[1] Ensure at least two equivalents of the base are used.[1] | |
| Steric Hindrance: The amino group is sterically hindered, preventing the approach of the Cbz-Cl reagent. | Prolonging the reaction time may improve the yield.[1] Alternatively, consider a less bulky protecting group.[1] | |
| Poor Reagent Quality: The benzyl chloroformate (Cbz-Cl) has degraded. | Use freshly opened or properly stored benzyl chloroformate.[1] | |
| Protonation of Starting Material: The amine is protonated by the generated HCl, rendering it non-nucleophilic. | Ensure the reaction is carried out under strictly anhydrous conditions if using an organic solvent and an organic base.[1] Add the base to the amine solution before the dropwise addition of Cbz-Cl.[1] | |
| Formation of Multiple Products / Difficult Purification | Reaction with Pyridine Ring: The pyridine nitrogen is acylated by Cbz-Cl, forming an N-acylpyridinium salt. | Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP.[1] Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.[1] |
| Over-reaction (Di-Cbz protection): This can occur if the reaction conditions are too harsh. | Use a stoichiometric amount of Cbz-Cl and monitor the reaction closely by TLC or LC-MS.[1] | |
| Decomposition of Cbz-Cl: The pH of the reaction is too low, causing the decomposition of benzyl chloroformate. | Maintain the pH of the reaction between 8 and 10.[2] A mixed base buffer system of Na2CO3:NaHCO3 = 2:1 can be effective.[2] | |
| Racemization of Chiral Amino Acids | High pH: A pH that is too high can cause the racemization of chiral amino acids. | Control the pH to be within the 8-10 range.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Cbz protection reaction?
A1: The base has two main roles: to neutralize the hydrochloric acid (HCl) that is produced during the reaction and to maintain the pH of the reaction mixture.[1][2] If not neutralized, the HCl will protonate the starting amine, making it non-nucleophilic and stopping the reaction.[1] Maintaining a stable pH, typically between 8 and 10, is crucial to prevent the decomposition of the Cbz-Cl reagent at low pH and to avoid racemization of chiral amino acids at high pH.[2]
Q2: How does the structure of the amine affect the Cbz protection reaction?
A2: The basicity and nucleophilicity of the amine, which are influenced by its structure, significantly affect the reaction. For example, in aminopyridines, the position of the amino group on the pyridine ring influences its reactivity. 4-aminopyridine is generally more basic than 2-aminopyridine.[1] Intramolecular hydrogen bonding in 2-aminopyridine can decrease the nucleophilicity of the exocyclic amine, potentially leading to lower yields or requiring more forcing conditions.[1]
Q3: Can the pyridine ring itself react with Cbz-Cl?
A3: Yes, the nitrogen atom of the pyridine ring can be acylated by Cbz-Cl to form an N-acylpyridinium salt.[1] This is a known side reaction that consumes the reagent and complicates the purification of the desired product.[1] This side reaction is more likely if the exocyclic amino group is a poor nucleophile.[1]
Q4: Are there alternative reagents to benzyl chloroformate (Cbz-Cl) for introducing the Cbz group?
A4: Yes, besides Cbz-Cl, other activated esters can be used as reagents for introducing the benzyloxycarbonyl group. These include N-benzylsuccinimidyl carbonate (Cbz-Osu) and 4-nitrophenyl benzyl carbonate (Cbz-ONB).[2]
Experimental Protocols
General Protocol for Cbz Protection of an Amino Acid
This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate under aqueous basic conditions.[3]
Materials:
-
Amino acid (1.0 equivalent)
-
1 M aqueous solution of sodium carbonate (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[3]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]
General Protocol for Cbz Protection of an Amine in a Biphasic System
This protocol is a general method for the N-protection of an amine using benzyl chloroformate in a THF/water mixture.[4]
Materials:
-
Amine (1.0 equivalent)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (2.0 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equivalents)
Procedure:
-
Dissolution: Dissolve the amine in a 2:1 mixture of THF and water.[4]
-
Base Addition: Add sodium bicarbonate to the solution.[4]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[4]
-
Cbz-Cl Addition: Slowly add benzyl chloroformate dropwise to the cooled solution.[4]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low conversion in Cbz protection.
Caption: General experimental workflow for Cbz protection.
References
Technical Support Center: (R)-3-N-Cbz-Aminopyrrolidine Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers involved in the synthesis of (R)-3-N-Cbz-Aminopyrrolidine. It addresses common challenges, with a focus on identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved by reacting (R)-3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] This reaction, a type of Schotten-Baumann reaction, selectively protects the more nucleophilic primary amino group at the 3-position with a benzyloxycarbonyl (Cbz) group.[2] The base, often an alkali carbonate or hydroxide, neutralizes the hydrochloric acid generated during the reaction.[1][3]
Q2: I see an unexpected spot on my TLC/peak in my HPLC analysis. What are the most common impurities?
A2: During the synthesis of this compound, several impurities can form. The most common include:
-
Unreacted Starting Materials: Residual (R)-3-aminopyrrolidine or benzyl chloroformate.
-
(R)-1,3-bis(N-Cbz)-aminopyrrolidine: An over-reaction product where both the primary amine at the C3 position and the secondary amine within the pyrrolidine ring are protected by a Cbz group.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate, especially if moisture is present or the reaction is run in aqueous base for an extended period.
-
Racemized Product: High pH (typically >10) can potentially lead to the racemization of the chiral center.[4]
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
A3: Low yields can stem from several factors:
-
Decomposition of Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can decompose. Using aged or improperly stored reagent is a common cause. A pH that is too low can also cause Cbz-Cl to decompose.[4]
-
Imprecise pH Control: The reaction requires basic conditions to proceed. If the pH is too low, the reaction will be slow or incomplete. Conversely, a very high pH can promote side reactions and reagent decomposition.[4]
-
Suboptimal Temperature: The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[3] Poor temperature control can lead to increased side-product formation.
-
Inefficient Extraction: The product may not have been fully extracted from the aqueous reaction mixture during the work-up. Ensure the pH is adjusted correctly and perform multiple extractions with a suitable organic solvent.
Q4: How can I confirm the identity of my desired product and the suspected impurities?
A4: A combination of analytical techniques is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and quantify impurities. Coupling with a mass spectrometer (LC-MS) is highly effective for identifying peaks by their molecular weight.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds. This is crucial for distinguishing between the desired product, starting materials, and the di-Cbz impurity.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the product and characterization of impurities.[7]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: An unknown impurity is detected by HPLC.
Workflow for Impurity Identification:
Caption: Troubleshooting workflow for HPLC impurity analysis.
Step-by-Step Guide:
-
Perform LC-MS Analysis: The first step is to obtain the molecular weight of the unknown peak.[5]
-
Compare Molecular Weight: Match the observed molecular weight with the theoretical masses of common impurities (see table below).
-
NMR Confirmation: For definitive structural proof, isolate the impurity (e.g., via preparative HPLC) and acquire ¹H and ¹³C NMR spectra.[7] The presence of two sets of benzyl protons and Cbz carbonyl signals in the NMR would confirm the di-Cbz structure.
Data on Common Species
| Compound | Formula | Molecular Weight ( g/mol ) | Expected MS (M+H)⁺ | Key Analytical Features |
| (R)-3-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | 87.1 | Lacks UV absorbance for HPLC; distinct aliphatic signals in ¹H NMR. |
| Benzyl Alcohol | C₇H₈O | 108.14 | 109.1 | Aromatic signals and a benzylic CH₂ singlet in ¹H NMR. |
| This compound | C₁₂H₁₆N₂O₂ | 220.27 | 221.3 | Desired Product. Shows characteristic Cbz and pyrrolidine signals in NMR. |
| (R)-1,3-bis(N-Cbz)-aminopyrrolidine | C₂₀H₂₂N₂O₄ | 354.40 | 355.4 | Two distinct sets of benzylic proton signals in ¹H NMR; MW is the key identifier. |
Visualizing Reaction and Side Reactions
Main Synthesis Pathway
The intended reaction is the selective N-protection of the primary amine.
Caption: Synthesis of this compound.
Formation of Key Impurities
Side reactions can compete with the main pathway, leading to impurities.
Caption: Common impurity formation pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure.[1][3]
-
Dissolution: Dissolve (R)-3-aminopyrrolidine (1.0 equivalent) in a suitable solvent mixture, such as aqueous sodium carbonate (e.g., 1M solution, 2.5 equivalents), and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.05-1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or toluene to remove unreacted Cbz-Cl and benzyl alcohol.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography or recrystallization if necessary.[1]
Protocol 2: HPLC Method for Purity Analysis
This is a general method and may require optimization.[5][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
References
- 1. guidechem.com [guidechem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Technical Support Center: Stability and Deprotection of the Cbz Group
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Carboxybenzyl (Cbz or Z) protecting group under acidic and basic conditions, along with comprehensive experimental protocols for its removal.
Frequently Asked Questions (FAQs)
Q1: How stable is the Cbz group to acidic and basic conditions?
A1: The Cbz group is known for its robustness under a variety of reaction conditions. It is generally stable to basic and mild acidic conditions, which allows for its use in combination with other protecting groups like Fmoc and Boc.[1][2] However, it is susceptible to cleavage under strong acidic conditions.[3]
Q2: What are the most common methods for Cbz deprotection?
A2: The most prevalent and mildest method for Cbz group removal is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) with hydrogen gas (H₂).[3] This method is favored for its clean byproducts (toluene and carbon dioxide). Alternative methods include transfer hydrogenolysis and cleavage under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[1][4]
Q3: Is the Cbz group orthogonal to other common amine protecting groups?
A3: Yes, the Cbz group is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is a key feature that allows for selective deprotection in complex multi-step syntheses.[2]
Q4: Can the Cbz group be cleaved under basic conditions?
A4: While generally stable to bases, the Cbz group can be cleaved under specific, often harsh, basic conditions. For instance, selective removal has been achieved in certain molecular contexts using a high concentration of sodium hydroxide or with nucleophilic reagents like 2-mercaptoethanol in the presence of a base.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the deprotection of the Cbz group.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Problem: The Cbz deprotection using H₂ and Pd/C is slow or does not proceed to completion.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Catalyst Poisoning | The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers). Ensure the starting material is pure. If sulfur is present in the substrate, consider alternative deprotection methods like acidic cleavage.[5][7] |
| Poor Catalyst Activity | The activity of Pd/C can vary between batches and degrade over time. Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may also be effective.[7] |
| Insufficient Hydrogen Pressure | Atmospheric pressure of hydrogen may not be sufficient for some substrates. Increase the hydrogen pressure (e.g., to 50 psi or higher).[5][7] |
| Inadequate Mixing | In a heterogeneous reaction, efficient stirring is crucial for substrate-catalyst interaction. Ensure vigorous agitation of the reaction mixture.[5] |
| Product Inhibition | The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, such as acetic acid, can protonate the amine and reduce its coordination to the catalyst.[7] |
Issue 2: Side Reactions During Acidic Deprotection
Problem: Observation of unexpected side products during Cbz cleavage with HBr in acetic acid.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Acetylation of the Deprotected Amine | The deprotected amine can be acetylated by the acetic acid solvent, especially at elevated temperatures. Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or trifluoroacetic acid (TFA). Milder Lewis acid conditions (e.g., AlCl₃ in HFIP) can also prevent this side reaction.[5] |
| Alkylation by Benzyl Cation | The benzyl cation formed during cleavage can alkylate other nucleophilic sites in the molecule. This is a known issue, particularly with sensitive substrates like histidine. Adding a scavenger, such as anisole or thioanisole, to the reaction mixture can trap the benzyl cation. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Cbz deprotection to facilitate comparison.
Table 1: Catalytic Hydrogenolysis Conditions
| Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| H₂ (gas) | 10% Pd/C | MeOH or EtOH | Room Temp | 2-24 h | >90 | Standard, clean method.[1][8] |
| Ammonium formate | 10% Pd/C | MeOH or EtOH | Reflux | 16 h | High | Transfer hydrogenolysis; avoids H₂ gas. |
Table 2: Acidic Cleavage Conditions
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 33% HBr | Acetic Acid | Room Temp | 1-2 h | >90 | Common and effective; risk of side reactions.[9] |
| Trifluoroacetic Acid (TFA) | DCM | Room Temp | 1-4 h | >90 | Strong acid, may cleave other acid-sensitive groups.[9] |
| AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temp | 2-16 h | High | Milder Lewis acid conditions with good functional group tolerance.[10][11] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOH).[1]
-
Carefully add 10% Pd/C (typically 5-10 mol% palladium) to the solution.[5]
-
Seal the reaction vessel and purge with an inert gas to remove oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.[5]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]
Protocol 2: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[10]
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[9]
-
Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated solid by filtration, washing thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.
-
Dry the solid product under vacuum. The product is typically obtained as the hydrobromide salt.
Visualized Workflows and Pathways
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Experimental workflow for catalytic hydrogenolysis.
Caption: Reaction pathway for acidic cleavage of the Cbz group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Preventing over-reduction during Cbz removal
Welcome to the Technical Support Center for scientists and researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing over-reduction during the removal of the Carboxybenzyl (Cbz or Z) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz group removal, and what are its limitations?
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis.[1][2] This typically involves using a palladium catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source.[1][3] While efficient, a significant limitation of standard catalytic hydrogenation with Pd/C and H₂ is its potential to reduce other sensitive functional groups in the molecule, such as alkenes, alkynes, nitro groups, and aryl halides.[1][2][4]
Q2: My Cbz deprotection via catalytic hydrogenation is causing over-reduction of other functional groups. How can I prevent this?
To achieve selective Cbz removal in the presence of reducible functional groups, consider the following strategies:
-
Catalytic Transfer Hydrogenation: This method is often milder and can offer better chemoselectivity compared to using hydrogen gas.[1] It utilizes hydrogen donors like ammonium formate or triethylsilane in the presence of Pd/C.[1]
-
Non-Reductive Methods: For substrates with highly sensitive functional groups, non-reductive methods are recommended.[2] These include:
-
Acidic Cleavage: Conditions such as HBr in acetic acid or milder Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) can be effective.[2][5][6]
-
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol with a base like potassium phosphate in N,N-dimethylacetamide (DMAC) provides a highly selective nucleophilic approach.[1][2][7]
-
Q3: I am observing slow or incomplete Cbz deprotection. What are the possible causes and solutions?
Several factors can lead to an inefficient Cbz deprotection reaction:
-
Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is a recommended first step.[1] For more challenging cases, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[1][5]
-
Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or as impurities can poison the palladium catalyst.[1][8] In such cases, increasing the catalyst loading or using non-hydrogenation-based deprotection methods is advisable.[1][8]
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst surface. Experimenting with different solvents or solvent mixtures can improve solubility and reaction rates.[1]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[4][5] Performing the reaction in an acidic solvent, such as acetic acid, can protonate the amine and prevent this coordination.[1]
Q4: Can I use acidic conditions to remove a Cbz group without affecting other acid-sensitive protecting groups?
The choice of acidic conditions is crucial. While strong acids like HBr in acetic acid are effective for Cbz removal, they can also cleave other acid-labile protecting groups (e.g., Boc).[6] Milder Lewis acid conditions, such as AlCl₃ in HFIP, are known for their good functional group tolerance and can be an excellent alternative to avoid undesired deprotection.[2][6][7]
Troubleshooting Guide: Preventing Over-reduction
This section provides a systematic approach to troubleshoot and prevent the over-reduction of sensitive functional groups during Cbz deprotection.
| Problem | Potential Cause | Recommended Solution |
| Reduction of Alkenes/Alkynes | Standard catalytic hydrogenation with H₂ gas is too reactive. | 1. Switch to catalytic transfer hydrogenation using a milder hydrogen donor like ammonium formate.[1] 2. Employ non-reductive methods such as acidic cleavage (e.g., AlCl₃ in HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol).[2] |
| Reduction of Nitro Groups | The reaction conditions are not selective for Cbz deprotection over nitro group reduction. | 1. Consider non-reductive methods. The AlCl₃/HFIP system is known for its tolerance of nitro groups.[6] 2. Nucleophilic cleavage is also a suitable alternative.[2] |
| Dehalogenation of Aryl Halides | The palladium catalyst is promoting hydrodehalogenation. | 1. Catalytic transfer hydrogenation can sometimes be more selective.[9] 2. Non-reductive methods like acidic or nucleophilic cleavage are the preferred choice to avoid dehalogenation.[2][10] |
| N-Benzylation Side Product | Insufficient hydrogen source or stalled reaction. | 1. Ensure an adequate supply of the hydrogen source. 2. Monitor the reaction closely to ensure it goes to completion.[2] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation for Cbz Deprotection
This protocol is a milder alternative to standard catalytic hydrogenation and is often more selective.
-
Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol%) to the solution.[3]
-
Hydrogen Donor Addition: To the stirred suspension, add a hydrogen donor such as ammonium formate (typically 5-10 equivalents) or formic acid (2-5 equivalents) dropwise at room temperature.[3][11]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times are typically in the range of 0.5 to 2 hours.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary.
Protocol 2: Acidic Cleavage of Cbz Group with HBr in Acetic Acid
This method is suitable for substrates that can tolerate strong acidic conditions.
-
Dissolution: Dissolve the Cbz-protected amine in a minimal amount of 33% hydrogen bromide (HBr) in acetic acid at room temperature.[4]
-
Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]
-
Work-up: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[5]
-
Isolation: Collect the precipitate by filtration, wash with ether, and dry under vacuum.
Protocol 3: Nucleophilic Cleavage of Cbz Group
This protocol is highly selective and ideal for substrates with sensitive functionalities that are incompatible with reductive or strongly acidic conditions.
-
Reaction Setup: In a reaction flask, dissolve the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC).
-
Reagent Addition: Add potassium phosphate (e.g., 2-4 equivalents) followed by 2-mercaptoethanol (e.g., 2 equivalents).[4]
-
Reaction Conditions: Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[7][9]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General reaction pathway for Cbz deprotection and potential over-reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (R)-3-N-Cbz-Aminopyrrolidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-N-Cbz-Aminopyrrolidine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically arise from the synthesis process, which commonly involves the reaction of (R)-3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] Potential impurities include:
-
Unreacted (R)-3-aminopyrrolidine: A highly polar and water-soluble starting material.
-
Benzyl chloroformate (Cbz-Cl): The protecting group reagent.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Di-Cbz protected 3-aminopyrrolidine: A less common byproduct resulting from over-reaction.
-
Salts: Formed from the base used to neutralize the HCl generated during the reaction.
Q3: My amine compound is streaking during silica gel column chromatography. What causes this and how can I fix it?
A3: Streaking of amines on a silica gel column is a common issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[2][3] This strong interaction leads to poor separation and tailing of the compound. To resolve this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-2% v/v) in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[2][3]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or amine-functionalized silica.[3]
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound has a UV-active Cbz group, it can often be visualized under a UV lamp (254 nm). For confirmation, or if the concentration is low, you can use chemical stains. A ninhydrin stain is effective for visualizing the primary amine group, which will typically show up as a colored spot upon heating.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling is too rapid. | Use a lower boiling point solvent or a solvent pair. Ensure you are using the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and try cooling again. Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Consider using a different solvent or a solvent/anti-solvent system. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of crystals from the flask to the filter. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly. | Perform a second recrystallization with a different solvent system. Ensure the crystals are washed with fresh, cold solvent to remove residual mother liquor containing impurities. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or shows significant tailing. | Strong interaction between the basic amine and acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia to your eluent.[2][3] Use a less acidic stationary phase such as alumina or amine-functionalized silica.[3] |
| Poor separation of the product from impurities. | The polarity of the eluent is too high or too low. The column was overloaded with the sample. | Optimize the eluent system using TLC first to achieve a good separation of spots (Rf of the desired compound around 0.3). Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound does not elute from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel. | Gradually increase the polarity of your eluent. If the compound is still not eluting, a flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) may be necessary. For future attempts, consider using a less retentive stationary phase. |
| Multiple fractions contain the desired product. | The elution was too fast. The separation was not optimal. | Decrease the flow rate of the eluent. Re-evaluate the mobile phase composition based on TLC analysis to improve separation between the product and impurities. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid or colorless liquid | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2] |
| Boiling Point | 315 °C (lit.) | [2] |
| Density | 1.155 g/mL at 25 °C | [2] |
| Optical Rotation | [α]20/D = -4 to -2° (c=1 in Methanol) | [2] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethyl acetate/Hexane | Dissolve in a minimum of hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed, then cool slowly. |
| Isopropanol/Water | Dissolve in hot isopropanol and add water as an anti-solvent. | |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5% Triethylamine | A gradient from low to high ethyl acetate concentration is typically effective. The triethylamine is added to prevent streaking. |
| Dichloromethane/Methanol with 0.5% Triethylamine | For more polar impurities, a gradient of methanol in dichloromethane can be used. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Figure 1. General workflow for the purification and analysis of this compound.
Figure 2. Logical decision tree for choosing a purification strategy.
References
Managing temperature sensitivity in pyrrolidine reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with temperature-sensitive pyrrolidine reactions. Below are frequently asked questions and troubleshooting guides to address common issues and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in pyrrolidine synthesis?
A1: Temperature is a crucial parameter in pyrrolidine reactions as it directly influences reaction rate, selectivity, and the stability of both reactants and products. Many pyrrolidine syntheses are highly exothermic, and improper temperature management can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.[1] Furthermore, elevated temperatures can promote undesired side reactions, such as dehydrogenation, ring-opening hydrolysis, or racemization, which ultimately reduce the yield and purity of the desired product.[2][3] Some synthetic intermediates, like lithiated N-Boc pyrrolidine, are only stable at very low temperatures (e.g., below -20°C).[4]
Q2: What are the most common temperature-related side reactions observed in pyrrolidine synthesis?
A2: The most prevalent side reactions include:
-
Dehydrogenation: The pyrrolidine ring can lose hydrogen atoms at elevated temperatures, especially in the presence of certain metal catalysts (e.g., Palladium), to form pyrrole or dihydropyrrole impurities.[3]
-
Ring-Opening (Hydrolysis): The amide bond within the lactam ring of pyrrolidinone derivatives (a common precursor) is susceptible to cleavage under strongly acidic or basic conditions, a process that is significantly accelerated by heat.[3]
-
By-product Formation: In syntheses like the reaction of tetrahydrofuran with ammonia, higher temperatures can increase the formation of low-boiling by-products such as butadiene, which negatively impacts the yield of pyrrolidine.[5]
-
Racemization: For chiral pyrrolidines, harsh conditions like high temperatures can lead to the loss of stereochemical integrity at chiral centers.[2]
Q3: I am observing poor diastereoselectivity in my reaction. How can temperature be adjusted to improve this?
A3: Diastereoselectivity in reactions like [3+2] cycloadditions for pyrrolidine synthesis is often temperature-dependent.[6] Lowering the reaction temperature can enhance selectivity by favoring the transition state that leads to the desired diastereomer. It is recommended to systematically screen various temperatures, starting from room temperature and decreasing incrementally (e.g., to 0°C, -20°C, or lower), to find the optimal balance between reaction rate and selectivity.[2]
Q4: What is a typical temperature range for industrial vs. laboratory synthesis of pyrrolidine?
A4: The optimal temperature is highly dependent on the specific synthetic route. For instance:
-
Industrial production from 1,4-butanediol and ammonia often occurs at high temperatures and pressures (165–200 °C and 17–21 MPa).[7]
-
A vapor-phase reaction of tetrahydrofuran and ammonia over an alumina catalyst is typically performed between 275-375°C.[5]
-
The cyclization of putrescine using a supported nickel catalyst proceeds at a lower temperature range of approximately 100-160°C.[8]
-
Laboratory-scale asymmetric lithiation reactions often require cryogenic temperatures, such as -30°C or below, to maintain the stability of the organolithium intermediate.[4]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
-
Symptom: Analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material after the expected reaction time.
-
Logical Workflow:
Troubleshooting workflow for low reaction yield. -
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your heating or cooling apparatus is calibrated and providing the correct temperature.
-
Gradual Temperature Increase: If the reaction is known to be slow, consider increasing the temperature in small increments (e.g., 5-10°C) while carefully monitoring for the appearance of by-products.[2]
-
Extended Reaction Time at Lower Temperature: If you suspect thermal degradation of your starting material or product, try running the reaction at a lower temperature for a longer period.[4]
-
Solvent and Catalyst Optimization: The choice of solvent can significantly impact the required reaction temperature. Consider screening different solvents that may allow the reaction to proceed at a more favorable temperature.[6]
-
Issue 2: Managing Exothermic Reactions
-
Symptom: A rapid, uncontrolled increase in reaction temperature is observed upon addition of a reagent.
-
Preventative Measures & Corrective Actions:
-
Controlled Reagent Addition: The most critical control measure is the slow, dropwise addition of the limiting reagent using a syringe pump or a dropping funnel. This ensures that the heat generated can be effectively dissipated by the cooling system.[1]
-
Efficient Cooling: Use a jacketed reactor connected to a circulating cooling bath. Ensure the cooling medium is set to a sufficiently low temperature to handle the heat load. An ice bath or dry ice/acetone bath can be used for smaller-scale reactions.
-
Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help buffer the temperature increase by increasing the thermal mass of the system.
-
Monitoring: Always have a calibrated thermometer or thermocouple in the reaction mixture to monitor the internal temperature in real-time.
-
Emergency Preparedness: In case of a thermal runaway, have an emergency cooling bath (e.g., a large ice-water bath) ready to immerse the reaction flask in. Always follow established laboratory safety procedures.[9]
-
Data Presentation
Table 1: Effect of Temperature on Pyrrolidine Synthesis from Tetrahydrofuran
This table summarizes the impact of reaction temperature on the conversion of tetrahydrofuran and the yield of pyrrolidine using a gamma alumina catalyst. Increasing the temperature generally increases byproduct formation.[5]
| Temperature (°C) | Moles NH₃ per Mole Tetrahydrofuran | Conversion of Tetrahydrofuran (%) | Yield of Pyrrolidine (%) | By-product Formation |
| 290 - 360 | 2 | Increases, then decreases | Increases to a maximum, then decreases | Increases with temperature |
| 305 - 310 | Not Specified | High | High | Relatively Low |
| 275 - 375 | 6 - 20 | 60 - 70 | 70 - 78 | Slight |
Table 2: Effect of Temperature and NaOH on Pyrrolidinone Ring Hydrolysis
This table illustrates how both temperature and the concentration of a base (NaOH) can accelerate the undesired ring-opening of N-methylpyrrolidone (NMP), a common pyrrolidine-related structure.[3]
| Temperature (°C) | NaOH Concentration (wt%) | Rate of Hydrolysis |
| 80 | 0.5 | ~1% |
| 100 | 0.5 | ~2% |
| 120 | 0.5 | ~4% |
| Room Temp | 0.5 | Minimal |
| Room Temp | 1.0 | Noticeable |
| Room Temp | 2.0 | Increased |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature N-Boc Pyrrolidine Lithiation
This protocol provides a general method for reactions requiring sub-zero temperatures to maintain the stability of a key intermediate, adapted from procedures for lithiating N-Boc pyrrolidine.[4]
Materials:
-
N-Boc-pyrrolidine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 2-MeTHF)
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., trimethylsilyl chloride)
-
Dry ice/acetone or cryo-cooling unit
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermocouple, a rubber septum, and an inert gas inlet.
-
Initial Cooling: Charge the flask with N-Boc-pyrrolidine and anhydrous THF. Cool the solution to the target lithiation temperature (e.g., -30°C) using a dry ice/acetone bath.
-
Litiation: Add s-BuLi dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly above the target.
-
Stirring: Stir the resulting solution at the low temperature for the optimized duration (this can be very short, from seconds to minutes, to avoid decomposition).[4]
-
Electrophilic Quench: Add the electrophile dropwise, again maintaining the low temperature.
-
Warming and Quench: After the addition is complete, allow the reaction to stir for an additional 30 minutes at the low temperature before slowly warming to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Controlled Addition for an Exothermic Pyrrolidine Ring Formation
This protocol outlines a safe and controlled method for managing a potentially exothermic reaction, such as an alkylation or ring-closing step.[9]
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, and condenser.
-
Circulating cooling bath connected to the reactor jacket.
-
Syringe pump or pressure-equalizing dropping funnel for controlled reagent addition.
Procedure:
-
System Preparation: Set up the jacketed reactor under an inert atmosphere. Charge the reactor with the initial substrate and solvent.
-
Cooling: Start the circulating bath to cool the reactor jacket to the desired initial temperature (e.g., 0°C or 10°C). Allow the contents of the reactor to equilibrate to this temperature.
-
Controlled Addition: Begin the slow, dropwise addition of the second reagent using the syringe pump at a pre-determined rate.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to ensure the temperature does not exceed a set safety limit (e.g., a 5-10°C rise). If the temperature rises too quickly, pause the addition until it subsides.
-
Post-Addition: Once the addition is complete, allow the reaction to stir at the controlled temperature until analysis indicates the reaction is complete.
-
Work-up: Proceed with a standard aqueous work-up and purification as required by the specific reaction.
Visualization
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Peptide Coupling with Cbz-Amino Acids
Welcome to our technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during peptide coupling reactions involving Carboxybenzyl (Cbz)-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is an undesired side reaction during peptide synthesis where the stereochemistry at the α-carbon of an amino acid is inverted.[1] This converts one enantiomer (typically the L-form) into its diastereomeric counterpart (D-form), leading to impurities that can be difficult to separate and may significantly alter the biological activity of the final peptide.[1][2]
Q2: How does the Cbz (Z) protecting group help in preventing epimerization?
A2: The Carboxybenzyl (Cbz or Z) protecting group, being a urethane-type protecting group, is known to suppress racemization.[3] The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate.[2][4] The urethane structure of the Cbz group disfavors the formation of this intermediate, thus preserving the optical purity of the amino acid upon activation.[3]
Q3: What are the primary mechanisms that cause epimerization during peptide coupling?
A3: There are two main pathways for epimerization:
-
Oxazolone Formation: This is the most common route. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either face, leading to a mixture of L- and D-peptides.[2][4]
-
Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either side, resulting in racemization. This is more prevalent under strongly basic conditions.[2][4]
Q4: Which factors have the most significant impact on the extent of epimerization?
A4: Several factors influence the degree of epimerization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC can lead to higher rates of epimerization if used without additives.[2][5]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are essential when using carbodiimides, as they form active esters that are less prone to racemization.[3][6]
-
Base: The type and amount of base used can significantly promote epimerization. Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[7]
-
Solvent: Polar solvents like DMF can increase the rate of epimerization.[5]
-
Temperature: Higher temperatures, while accelerating the coupling reaction, also increase the rate of epimerization.[5]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can lead to increased levels of epimerization.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final peptide. | Use of carbodiimide coupling reagents (DCC, EDC) without an additive. | Always use an additive like HOBt or HOAt when coupling with carbodiimides.[3][6] |
| Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine (TMP).[7] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C) to suppress epimerization.[5] | |
| Prolonged pre-activation of the Cbz-amino acid. | Minimize the pre-activation time before adding the amine component.[8] | |
| Use of a highly polar solvent. | If the solubility of the reactants allows, consider using a less polar solvent to potentially reduce the rate of epimerization.[5] | |
| Epimerization is still observed even with HOBt. | The specific amino acid is highly susceptible to racemization (e.g., His, Cys). | Consider using HOAt, which is generally more effective than HOBt at suppressing epimerization.[7] For particularly difficult couplings, the addition of CuCl₂ with HOBt has been shown to be effective.[9] |
| Inconsistent results between batches. | Variations in reaction conditions such as temperature, reaction time, or reagent purity. | Standardize the experimental protocol, ensuring consistent temperature control, reaction times, and use of high-purity reagents for each run. |
Data Presentation
| Coupling Reagent | Additive | Base | Expected Epimerization Level | Reference |
| DCC or EDC | None | NMM/DIPEA | High | [2][5] |
| DCC or EDC | HOBt | NMM/DIPEA | Low | [3][6] |
| DCC or EDC | HOAt | NMM/DIPEA | Very Low | [7] |
| HATU | (Internal HOAt) | DIPEA | Low | [6] |
| HBTU | (Internal HOBt) | DIPEA | Low | [6] |
| COMU | (Internal Oxyma) | 2,6-Lutidine | Very Low to None Detected | [10][11] |
| DCC or EDC | HOBt + CuCl₂ | NMM/DIPEA | Very Low (<0.1%) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Peptide Coupling of a Cbz-Amino Acid using DCC/HOBt
This protocol outlines a standard procedure for coupling a Cbz-protected amino acid to an amino acid ester or a peptide chain with minimized risk of epimerization.
-
Dissolution of Reactants:
-
Dissolve the C-terminally protected amino acid or peptide (amine component, 1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
In a separate flask, dissolve the Cbz-amino acid (1.1 eq) and HOBt (1.1 eq) in the same solvent.
-
-
Cooling:
-
Activation:
-
To the solution containing the Cbz-amino acid and HOBt, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
-
Coupling:
-
Add the cooled solution of the amine component to the activated Cbz-amino acid mixture.
-
If the amine component is a hydrochloride or trifluoroacetate salt, add one equivalent of a tertiary base like N-methylmorpholine (NMM).[3]
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting peptide by column chromatography or recrystallization.
-
Protocol 2: Analysis of Epimerization Level by Chiral HPLC
This protocol describes a general method to quantify the extent of epimerization in the crude peptide product.
-
Sample Preparation:
-
After the coupling reaction, take a small aliquot of the crude reaction mixture before purification.
-
If the product is a protected peptide, it may be necessary to deprotect it to obtain the final peptide for analysis.
-
Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[4]
-
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column suitable for separating peptide diastereomers.[4]
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The specific gradient will need to be optimized for the peptide of interest.
-
Detection: Use a UV detector at a wavelength of 214 nm or 280 nm.[4]
-
Injection and Elution: Inject the prepared sample and run the optimized gradient. The desired L-L diastereomer and the epimerized D-L diastereomer should elute as distinct peaks.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomeric peaks.
-
The percentage of epimerization can be calculated as: (Area of D-L peak / (Area of L-L peak + Area of D-L peak)) * 100.
-
Visualizations
Caption: Mechanisms of epimerization during peptide coupling.
Caption: Troubleshooting decision tree for high epimerization.
Caption: Workflow for minimizing epimerization in peptide coupling.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
Impact of solvent choice on Cbz-protection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the efficiency of Carboxybenzyl (Cbz) protection of amines.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in a Cbz-protection reaction?
A: The solvent in a Cbz-protection reaction serves several crucial functions. It must dissolve the amine substrate and reagents to allow the reaction to proceed efficiently in the liquid phase. The solvent's properties, such as polarity and its ability to form hydrogen bonds, can influence the reaction rate and the solubility of any byproducts. For instance, in Schotten-Baumann conditions, a two-phase system of an organic solvent and water is often employed. The organic phase dissolves the amine and benzyl chloroformate, while the aqueous phase contains the base to neutralize the HCl generated during the reaction.[1]
Q2: I am observing very low to no product formation. What are the common solvent-related causes?
A: A primary reason for low or no product formation is the poor solubility of the starting amine in the chosen solvent system.[2] If the amine is not sufficiently dissolved, it cannot react effectively with the benzyl chloroformate. This is particularly relevant for zwitterionic compounds like amino acids, which may require an aqueous base to fully dissolve.[2][3] Another potential issue is the hydrolysis of benzyl chloroformate, especially in the presence of water, if the reaction conditions are not optimized.[3]
Q3: How does solvent polarity affect the Cbz-protection reaction?
A: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the rate of S_N2 reactions and improve the solubility of reactants.[3] For Schotten-Baumann reactions, which often involve a biphasic system, the choice of the organic solvent (e.g., dichloromethane, diethyl ether) is important for ensuring that the reactants remain in the organic phase while the acid byproduct is neutralized in the aqueous phase.[1]
Q4: Can I perform the Cbz-protection in an environmentally friendly solvent?
A: Yes, "green" solvents have been successfully used for Cbz-protection. For example, Polyethylene Glycol (PEG) has been shown to be an effective and environmentally benign reaction medium for the N-benzyloxycarbonylation of amines, often leading to excellent yields at room temperature.[4] Water is another eco-friendly solvent in which Cbz-protection can be performed with high chemoselectivity and impressive yields, avoiding the need for organic solvents.[3]
Q5: My reaction is messy, with multiple byproducts. Can the solvent be the cause?
A: While other factors like the choice of base and reaction temperature are more direct causes of side reactions, the solvent can play an indirect role. If the solvent does not adequately dissolve the reactants, leading to localized high concentrations when reagents are added, this can promote side reactions. Additionally, if the reaction is slow due to a suboptimal solvent, prolonged reaction times can lead to the degradation of starting materials or products. In some cases, the solvent itself could potentially react with the reagents under certain conditions, although this is less common with standard solvents for Cbz-protection.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low Yield | Poor solubility of the starting amine. | For amines with low solubility in common organic solvents, consider a mixed solvent system such as THF/water.[2] For zwitterionic compounds like amino acids, ensure they are fully dissolved as their corresponding salt in an aqueous base before adding benzyl chloroformate.[2][5] |
| Hydrolysis of benzyl chloroformate. | If using an aqueous system, ensure the pH is controlled (typically between 8 and 10) and the temperature is kept low (e.g., 0 °C) during the addition of Cbz-Cl. Using anhydrous solvents and performing the reaction under an inert atmosphere can minimize hydrolysis in non-aqueous systems.[2] | |
| Slow or Incomplete Reaction | Suboptimal reaction medium for the specific substrate and base. | Screen a range of solvents with varying polarities. For instance, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction.[3] For Schotten-Baumann conditions, ensure vigorous stirring to facilitate mass transfer between the organic and aqueous phases. |
| Di-protection of a Primary Amine | High local concentration of benzyl chloroformate. | While primarily controlled by stoichiometry and slow addition of the reagent, a solvent that ensures good solubility of the mono-protected intermediate can help prevent its precipitation and subsequent reaction to the di-protected product. |
| Difficulty in Product Isolation/Purification | The solvent system complicates the work-up procedure. | Choose a solvent from which the product can be easily precipitated or extracted. For example, after a reaction in a water-miscible solvent like THF, the product can often be extracted with an immiscible organic solvent like ethyl acetate after dilution with water.[4] |
Quantitative Data Summary
The efficiency of Cbz-protection is highly dependent on the substrate, base, and specific reaction conditions. The following table summarizes reported yields in various solvent systems to provide a comparative overview.
| Solvent System | Substrate | Base | Yield (%) | Reference |
| THF/H₂O (2:1) | Amine | NaHCO₃ | 90% | [4] |
| Dichloromethane (DCM) | Amine | Organic Base | Typically Used | [4] |
| Diethyl ether | Amine | Organic Base | Typically Used | [4] |
| Dioxane/H₂O | D-amino acid | Na₂CO₃ | Not specified | [6] |
| PEG-600 | Various amines | None | 88-95% | [4] |
| Water | Various amines | None | 85-94% | [3] |
| Methanol | Aniline | Iodine (cat.) | High Yields | [4] |
| Solvent-free (MW) | Aniline | None | 95% | [7] |
Experimental Protocols
Protocol 1: Cbz-Protection in a THF/Water Biphasic System [4]
-
Dissolution: Dissolve the amine (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Protocol 2: Cbz-Protection in PEG-600 [4]
-
Mixing: To a mixture of the amine (1.0 equiv.) and benzyl chloroformate (1.1 equiv.) in a round-bottomed flask, add PEG-600.
-
Reaction: Stir the resulting mixture at room temperature for the appropriate time (typically 1.5-2 hours, monitored by TLC).
-
Work-up: After completion of the reaction, add diethyl ether to the reaction mixture.
-
Purification: The precipitated product is collected by filtration, washed with diethyl ether, and dried.
Protocol 3: Cbz-Protection in Water [3]
-
Mixing: In a round-bottomed flask, add the amine (1.0 equiv.) to water.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for the appropriate time (typically 1-2 hours, monitored by TLC).
-
Work-up: After completion, extract the reaction mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the pure product.
Visualizations
References
Validation & Comparative
Chiral HPLC Analysis of (R)-3-N-Cbz-Aminopyrrolidine Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of (R)-3-N-Cbz-Aminopyrrolidine, a key chiral building block in the synthesis of many pharmaceutical compounds, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Chiral High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the determination of its enantiomeric purity. This guide provides a comparative overview of potential chiral HPLC methods and alternative analytical strategies, complete with detailed experimental protocols and representative data to aid in method development and selection.
Comparison of Chiral HPLC Methods
The successful chiral separation of this compound relies heavily on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase conditions. Polysaccharide-based and cyclodextrin-based CSPs are the most common choices for the separation of chiral amines and their derivatives.[1][2] The choice between normal phase, polar organic, and reversed-phase chromatography will also significantly influence the separation.[3][4]
Table 1: Comparison of Potential Chiral HPLC Methods for this compound Analysis
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Cyclodextrin-Based CSP (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Astec® CYCLOBOND® I 2000 (Beta-cyclodextrin) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | 10 mM Ammonium Acetate in Water / Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time (R-isomer) | ~ 8.5 min | ~ 10.2 min |
| Expected Retention Time (S-isomer) | ~ 10.1 min | ~ 11.5 min |
| Expected Resolution (Rs) | > 2.0 | > 1.8 |
| Advantages | - High success rate for Cbz-protected amines. - Good resolution and peak shape. | - Compatible with aqueous mobile phases. - Suitable for LC-MS applications. |
| Considerations | - Requires non-polar, flammable solvents. | - May require buffer optimization for best peak shape. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.
Experimental Protocols
Below are detailed starting protocols for the chiral HPLC analysis of this compound based on the two methods outlined above. These should serve as a robust foundation for method development and optimization.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
1. Objective: To separate the enantiomers of 3-N-Cbz-Aminopyrrolidine using a polysaccharide-based chiral stationary phase under normal phase conditions.
2. Materials:
- Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
- Mobile Phase: HPLC-grade n-Hexane, 2-Propanol, and Diethylamine
- Sample: this compound and racemic 3-N-Cbz-Aminopyrrolidine standard, dissolved in mobile phase at a concentration of 1 mg/mL.
3. HPLC Conditions:
- Mobile Phase Composition: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
4. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
- Inject the this compound sample.
- Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of the single enantiomer standard.
- Calculate the enantiomeric purity by determining the peak area of each enantiomer.
Method 2: Cyclodextrin-Based CSP in Reversed-Phase Mode
1. Objective: To separate the enantiomers of 3-N-Cbz-Aminopyrrolidine using a cyclodextrin-based chiral stationary phase under reversed-phase conditions.
2. Materials:
- Column: Astec® CYCLOBOND® I 2000, 250 x 4.6 mm, 5 µm (or equivalent)
- Mobile Phase: HPLC-grade Acetonitrile and Ammonium Acetate
- Sample: this compound and racemic 3-N-Cbz-Aminopyrrolidine standard, dissolved in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.
3. HPLC Conditions:
- Mobile Phase A: 10 mM Ammonium Acetate in Water
- Mobile Phase B: Acetonitrile
- Isocratic Elution: 60% A / 40% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
4. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the racemic standard to confirm the separation of the two enantiomers and their retention times.
- Inject the this compound sample.
- Identify the peaks for the (R) and (S) enantiomers.
- Calculate the enantiomeric purity based on the peak areas.
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for establishing a suitable method for the analysis of this compound.
Caption: Workflow for Chiral HPLC Method Development.
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can also be employed for the determination of enantiomeric purity.
1. Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[5][6] For primary amines and their derivatives, SFC can offer superior performance, especially with polysaccharide-based CSPs.[7]
Table 2: Comparison of Chiral HPLC and SFC
| Feature | Chiral HPLC | Chiral SFC |
| Mobile Phase | Organic solvents and/or aqueous buffers | Supercritical CO₂ with organic modifiers |
| Analysis Time | Typically longer | Generally 3-5 times faster |
| Solvent Consumption | Higher | Significantly lower ("greener") |
| Resolution | High | Often higher or comparable |
| Sample Throughput | Moderate | High |
| Instrumentation | Widely available | More specialized |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[8][9] The amine functionality in 3-N-Cbz-Aminopyrrolidine can be reacted with a CDA to form diastereomers, which will exhibit distinct signals in the NMR spectrum. This method is particularly useful for confirming the results obtained by chromatography but is generally less precise for quantifying low levels of the minor enantiomer.
Conclusion
The determination of the enantiomeric purity of this compound is crucial for its application in pharmaceutical development. Chiral HPLC with polysaccharide or cyclodextrin-based stationary phases offers robust and reliable methods for this analysis. The choice between normal phase and reversed-phase will depend on specific laboratory capabilities and requirements. For high-throughput environments, chiral SFC presents a compelling alternative with significant advantages in speed and sustainability. NMR spectroscopy serves as a valuable orthogonal technique for confirmation of enantiomeric ratios. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to develop and validate a suitable analytical method to ensure the quality of this important chiral intermediate.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to (R)- and (S)-3-N-Cbz-Aminopyrrolidine for Researchers and Drug Development Professionals
An In-depth Analysis of Two Chiral Building Blocks in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and effective therapeutic agents. Among these, the enantiomers of 3-N-Cbz-aminopyrrolidine, (R)-3-N-Cbz-aminopyrrolidine and (S)-3-N-Cbz-aminopyrrolidine, have emerged as versatile intermediates in the construction of complex molecular architectures targeting a range of diseases. This guide provides a comprehensive comparison of these two enantiomers, summarizing their physicochemical properties, key applications with experimental insights, and the signaling pathways of their downstream targets.
Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical characteristics of these enantiomers is crucial for their effective use in synthesis. While enantiomers share identical physical properties in an achiral environment, their interaction with other chiral molecules and polarized light differs.
| Property | This compound | (S)-3-N-Cbz-Aminopyrrolidine |
| CAS Number | 122536-73-6 | 122536-72-5 |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol | 220.27 g/mol |
| Appearance | Light yellow to yellow liquid or semi-solid | Yellow to Brown Sticky Oil to Semi-Solid[1] |
| Boiling Point | 315 °C | 382.5 °C at 760 mmHg[2] |
| Density | 1.155 g/mL at 25 °C | Not explicitly found |
| Refractive Index | n20/D 1.548 | 1.564[2] |
| Vapor Pressure | 3.37E-06 mmHg at 25°C[3] | 4.69E-06 mmHg at 25°C[2] |
| Flash Point | >110 °C (>230 °F) | 185.1 °C[2] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of chiral compounds.
¹H NMR Data for this compound: A representative ¹H NMR spectrum is available, which is crucial for confirming the identity and purity of the compound.[4]
¹H NMR Data for (S)-3-N-Cbz-Aminopyrrolidine: While a specific spectrum for the (S)-enantiomer was not found in the immediate search, its spectrum is expected to be identical to the (R)-enantiomer in an achiral solvent.
¹³C NMR Data: Detailed ¹³C NMR data for both enantiomers were not readily available in the initial search. However, as with ¹H NMR, the spectra of the two enantiomers would be identical in a non-chiral solvent.
Applications in Drug Synthesis: Targeting Key Biological Pathways
The distinct stereochemistry of (R)- and (S)-3-N-Cbz-aminopyrrolidine dictates their utility in the synthesis of specific, biologically active molecules.
This compound: A Key Component in Cancer and Neurological Drug Candidates
The (R)-enantiomer serves as a crucial building block for at least two significant classes of therapeutic agents:
-
KIFC1 Inhibitors: this compound is a key intermediate in the synthesis of AZ82, a potent and selective inhibitor of the kinesin family member C1 (KIFC1).[5][6] KIFC1 is a motor protein essential for the clustering of extra centrosomes in cancer cells, a process that allows aneuploid tumor cells to survive and proliferate.[7][8] Inhibition of KIFC1 leads to multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, making it an attractive target for cancer therapy.[6]
-
A1 Adenosine Receptor (A1AR) Agonists: This enantiomer is also utilized in the synthesis of N⁶-substituted adenosine analogs that act as potent agonists for the A1 adenosine receptor. A1ARs are G-protein coupled receptors widely distributed in the body, including the brain, where they play a crucial role in regulating neuronal activity.[1][9] Activation of A1ARs is generally inhibitory, leading to neuroprotective effects, and making A1AR agonists potential therapeutics for conditions like epilepsy and ischemia.[9]
(S)-3-N-Cbz-Aminopyrrolidine: A Scaffold for Dual Kinase Inhibitors in Oncology
The (S)-enantiomer has been explored as a novel scaffold for the development of dual inhibitors targeting both Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).[10][11]
-
Abl/PI3K Dual Inhibitors: The rationale for developing dual inhibitors stems from the observation that the PI3K pathway can act as a compensatory mechanism in response to Abl inhibition in cancers like chronic myeloid leukemia (CML).[10] By simultaneously targeting both kinases, it is possible to achieve a more potent and durable anti-cancer effect. Compounds derived from the (S)-3-aminopyrrolidine scaffold have shown promising cytotoxicity against CML cell lines.[10]
Signaling Pathways and Experimental Workflows
The therapeutic efficacy of the molecules synthesized from these chiral building blocks is rooted in their ability to modulate specific cellular signaling pathways.
KIFC1-Associated Signaling Pathways
KIFC1 is implicated in several pathways crucial for cancer cell survival and proliferation. Its inhibition by molecules derived from this compound can disrupt these processes. KIFC1 has been shown to influence the PI3K/AKT pathway and is also linked to the cell cycle and TP53 signaling pathway.[3][12]
Caption: Simplified overview of KIFC1's role in cancer cell proliferation.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor, targeted by agonists synthesized from this compound, primarily exerts its effects through G-protein-mediated signaling. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] A1AR activation can also modulate ion channels and activate the phospholipase C (PLC) pathway.[13]
Caption: Major signaling pathways activated by the A1 Adenosine Receptor.
Abl and PI3K Signaling in Cancer
Dual inhibitors derived from (S)-3-N-Cbz-aminopyrrolidine target the interconnected Abl and PI3K signaling pathways, which are often dysregulated in cancer. The BCR-Abl fusion protein, for instance, can activate PI3K through various adapter proteins, leading to downstream effects on cell survival and proliferation via the Akt/mTOR pathway.[14][15][16]
Caption: Simplified representation of the interconnected BCR-Abl and PI3K signaling pathways.
Experimental Protocols: Insights into Synthetic Methodologies
General Procedure for Amide Coupling in the Synthesis of AZ82 (KIFC1 Inhibitor)
The synthesis of AZ82 involves an amide bond formation between a carboxylic acid precursor and (R)-3-aminopyrrolidine (after deprotection of the Cbz group). A typical amide coupling protocol would involve:
-
Deprotection of this compound: The Cbz protecting group is typically removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield (R)-3-aminopyrrolidine.
-
Amide Coupling: The resulting amine is then coupled with the appropriate carboxylic acid using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an inert solvent like DMF (Dimethylformamide).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Caption: General workflow for the synthesis of AZ82.
General Procedure for the Synthesis of N⁶-Substituted Adenosine Analogs
The synthesis of N⁶-substituted adenosine analogs often involves the displacement of a leaving group on the purine ring with the desired amine.[17][18][19][20][21]
-
Starting Material: A common starting material is a 6-halopurine ribonucleoside (e.g., 6-chloropurine riboside).
-
Nucleophilic Substitution: The 6-halo group is displaced by (R)-3-aminopyrrolidine (after Cbz deprotection) in the presence of a base and typically in a polar aprotic solvent.
-
Purification: The product is then purified by chromatographic methods.
General Synthetic Approach for Abl/PI3K Dual Inhibitors
The development of dual inhibitors based on the (S)-3-aminopyrrolidine scaffold involves its incorporation into a larger molecular framework designed to interact with the ATP-binding sites of both kinases.[10] This typically involves multi-step syntheses where the aminopyrrolidine moiety is introduced via nucleophilic substitution or amide coupling reactions.
Performance Comparison and Future Outlook
A direct experimental comparison of the reactivity and efficacy of (R)- and (S)-3-N-Cbz-aminopyrrolidine in the same chemical transformation is not well-documented in the available literature. The choice of enantiomer is dictated by the specific stereochemical requirements of the target molecule's binding site. The biological activity of the final product is highly dependent on the three-dimensional arrangement of its atoms, and thus, the use of the correct enantiomer of the building block is critical.
For researchers and drug development professionals, the selection between (R)- and (S)-3-N-Cbz-aminopyrrolidine will be guided by the stereochemistry of the desired final product. The information provided in this guide serves as a foundational resource for understanding the properties and applications of these valuable chiral intermediates. Future research providing direct comparative data on the reactivity and performance of these enantiomers in various synthetic transformations would be highly beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Kinesin Family Member C1 (KIFC1) Accelerates Proliferation and Invasion of Endometrial Cancer Cells Through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]
- 5. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of kinesin motor protein KIFC1 by AZ82 induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High expression of KIFC1 is a poor prognostic biomarker and correlates with TP53 mutation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ABL oncogenes and phosphoinositide 3-kinase: mechanism of activation and downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-3-N-Cbz-Aminopyrrolidine and (R)-3-N-Boc-Aminopyrrolidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the strategic use of protecting groups is paramount for achieving desired molecular architectures. (R)-3-Aminopyrrolidine is a valuable chiral building block, and its utility is often harnessed through the protection of its secondary amine. Among the most common protecting groups employed are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, giving rise to (R)-3-N-Cbz-Aminopyrrolidine and (R)-3-N-Boc-Aminopyrrolidine, respectively. This guide provides an objective comparison of these two crucial synthetic intermediates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific synthetic needs.
At a Glance: Key Physicochemical and Synthetic Properties
The choice between Cbz and Boc protection hinges on the planned synthetic route, particularly the stability of other functional groups within the molecule and the desired deprotection strategy.[1] The orthogonality of these protecting groups is a significant advantage in multi-step syntheses, allowing for the selective removal of one in the presence of the other.[1]
| Property | This compound | (R)-3-N-Boc-Aminopyrrolidine |
| Chemical Formula | C₁₂H₁₆N₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 220.27 g/mol | 186.25 g/mol |
| Appearance | White to off-white solid[2] | White to light yellow solid[3] |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Stability | Stable to acidic and basic conditions (with some exceptions)[1] | Stable to bases, nucleophiles, and catalytic hydrogenation[1] |
| Lability | Labile to catalytic hydrogenolysis and strong acids[1] | Labile to strong acids[1] |
| Typical Deprotection | H₂, Pd/C[4] | Trifluoroacetic acid (TFA) in CH₂Cl₂[4] |
Performance in Synthetic Applications
The selection of either the Cbz- or Boc-protected aminopyrrolidine can significantly influence the outcome of subsequent chemical transformations. While direct comparative studies on these specific molecules are not abundant in the literature, general principles and some specific examples can guide the decision-making process.
Amide Coupling Reactions
In amide bond formation, a cornerstone of pharmaceutical synthesis, the nature of the protecting group can affect reaction efficiency and purity of the product. A study on rhodium-catalyzed direct amidation of N-protected amines with arylboroxines reported that N-Cbz-protected amines generally exhibited cleaner reaction profiles and afforded higher yields compared to their N-Boc counterparts. This suggests that for certain coupling reactions, the Cbz group may be advantageous.
Use in the Synthesis of Bioactive Molecules
Both this compound and (R)-3-N-Boc-Aminopyrrolidine are key intermediates in the synthesis of various therapeutic agents. Their application in the development of KIFC1 inhibitors and A1 adenosine receptor (A1AR) agonists highlights their importance in drug discovery.[5][6]
KIFC1 Inhibitors: The kinesin-like protein KIFC1 is a target for cancer therapy. The potent KIFC1 inhibitor AZ82 was synthesized using a (R)-3-aminopyrrolidine scaffold, demonstrating the utility of this chiral building block in developing anti-cancer agents.[6][7]
A1 Adenosine Receptor Agonists: N6-substituted adenosine analogs are potent A1AR agonists with potential applications in treating neurodegenerative and cardiovascular diseases. The synthesis of these analogs often involves the coupling of a suitable purine derivative with a chiral amine, such as a deprotected (R)-3-aminopyrrolidine derivative.[3][5]
Experimental Protocols
Below are representative experimental protocols for the protection of (R)-3-aminopyrrolidine and a typical amide coupling reaction.
Protocol 1: Synthesis of (R)-3-N-Boc-Aminopyrrolidine
This protocol describes the protection of the amine group of (R)-3-aminopyrrolidine using di-tert-butyl dicarbonate.[8]
Materials:
-
(R)-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (R)-3-aminopyrrolidine (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary. A reported yield for a similar procedure is approximately 94.1%.[8]
Protocol 2: Synthesis of this compound
This protocol outlines the protection of (R)-3-aminopyrrolidine using benzyl chloroformate under basic conditions.[2]
Materials:
-
(R)-3-aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide or potassium carbonate
-
Aqueous or alcoholic solution
Procedure:
-
Dissolve (R)-3-aminopyrrolidine in an aqueous or alcoholic solution containing a base such as sodium hydroxide or potassium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product.
Protocol 3: General Amide Coupling using (R)-3-N-protected-Aminopyrrolidine
This is a general procedure for the acylation of the protected aminopyrrolidine with a carboxylic acid using a standard coupling agent.
Materials:
-
(R)-3-N-Boc-Aminopyrrolidine or this compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent), coupling agent (1.1 equivalents), and base (2 equivalents) in an anhydrous solvent.
-
Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.
-
Add a solution of the (R)-3-N-protected-aminopyrrolidine (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.
-
Wash the organic layer sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic and Biological Context
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Decision workflow for selecting between Cbz and Boc protection.
Caption: General synthetic workflow for amide formation.
Caption: KIFC1 inhibition signaling pathway.
Caption: A1 adenosine receptor agonist signaling pathway.
Conclusion
Both this compound and (R)-3-N-Boc-Aminopyrrolidine are indispensable chiral building blocks in modern organic synthesis. The choice between them is a strategic decision based on the overall synthetic plan, with the primary differentiating factor being the conditions required for deprotection. The Cbz group offers stability to a wide range of conditions but is sensitive to catalytic hydrogenation, while the Boc group is stable to base and hydrogenation but readily cleaved by acid. By understanding the distinct properties and reactivities of each, researchers can devise more efficient and robust synthetic routes for the creation of complex and medicinally important molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Aminopyrrolidines
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and the quality control of chiral molecules. Chiral aminopyrrolidines are pivotal building blocks in numerous pharmaceuticals and catalysts, making the accurate assessment of their enantiomeric purity a critical parameter. This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of chiral aminopyrrolidines, supported by experimental data and detailed methodologies.
The primary methods for ee determination of chiral aminopyrrolidines include chiral chromatography—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.[1] Each technique offers distinct advantages and is suited to different experimental constraints and analytical requirements.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors such as the required accuracy, sample throughput, complexity of the sample matrix, and the instrumentation available.[2] Chiral chromatography provides high-resolution separation, while NMR spectroscopy offers a rapid, non-separative approach.[3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries |
| Principle | Direct or indirect separation of enantiomers on a chiral stationary phase (CSP).[4] | Separation of volatile (often derivatized) enantiomers on a chiral stationary phase.[5] | In-situ formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[6][7] |
| Sample Preparation | Often minimal, typically dissolution in the mobile phase for direct methods.[3] Indirect methods require derivatization.[1] | Derivatization is frequently required to increase volatility and improve separation and detection.[5][8] | Simple mixing of the analyte with a CSA in an NMR tube.[9] Derivatization with a CDA is a chemical reaction that needs to go to completion.[10] |
| Analysis Time | Typically 10-30 minutes per sample.[3] | Generally faster than HPLC for volatile compounds. | Rapid, with spectra acquired in minutes.[9] Sample preparation for derivatization can be longer.[11] |
| Resolution | High resolution and accuracy are hallmarks of this well-established technique.[2] | Provides excellent resolution, especially for thermally stable and volatile compounds.[8] | Resolution of diastereomeric signals is dependent on the chiral auxiliary and magnetic field strength. Baseline resolution is often achievable.[12] |
| Advantages | Versatile, widely applicable, and highly accurate.[13] | High efficiency, speed, and sensitivity (especially with detectors like FID or MS).[5] | Fast analysis, no need for chromatographic separation (with CSAs), and provides structural information.[6] |
| Disadvantages | Longer analysis times and higher solvent consumption compared to SFC.[2] Can require expensive chiral columns.[9] | Limited to thermally stable and volatile compounds; derivatization can add complexity.[5] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, and the accuracy can be lower if peak overlap occurs.[14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for chiral amines and aminopyrrolidine derivatives.
Protocol 1: Chiral HPLC with Pre-column Derivatization
This method is adapted from a validated procedure for a structural analog of chiral aminopyrrolidines and is highly relevant.[15] The derivatization step enhances UV detection and can improve chiral recognition on the stationary phase.[15]
1. Derivatization:
-
Dissolve the chiral aminopyrrolidine (1.0 eq.) in an aprotic solvent such as dichloromethane.
-
Add a chiral derivatizing agent, for example, 4-nitrobenzoyl chloride (1.1 eq.), and a non-chiral base like triethylamine (1.2 eq.) to catalyze the reaction.[15]
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or a fast LC-MS).
-
Quench the reaction, extract the derivatized product, and purify if necessary.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.[15]
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is often effective.[15][16]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) with a small amount of an amine additive like triethylamine (0.2%) to improve peak shape.[15][16]
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Column Temperature: 25°C.[16]
-
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 254 nm for the 4-nitrobenzoyl derivative).[16]
3. Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas (A) of the two diastereomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
Protocol 2: Chiral GC Analysis
For volatile aminopyrrolidines, direct analysis on a chiral GC column is possible. However, derivatization is often employed to improve chromatographic properties.[5]
1. Derivatization (if necessary):
-
React the aminopyrrolidine with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a more volatile and thermally stable derivative.[15]
2. GC Analysis:
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5]
-
Chiral Stationary Phase: A column with a chiral selector, such as a derivatized cyclodextrin.[8]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure the separation of the enantiomers.[5]
-
Injector and Detector Temperature: Set to ensure efficient vaporization and detection without degradation.
3. Calculation of Enantiomeric Excess: The calculation is analogous to the HPLC method, using the peak areas of the two enantiomers.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol offers a rapid determination of enantiomeric excess without the need for derivatization or chromatographic separation.[9]
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral aminopyrrolidine analyte (e.g., 0.025 mmol) and a chiral solvating agent (e.g., (S)-BINOL, 0.1 mmol) in a deuterated solvent such as chloroform-d (CDCl₃, ~0.6 mL).[9]
-
Shake the tube for about 30 seconds to ensure complex formation.[9]
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Identify a well-resolved proton signal of the analyte that shows distinct resonances for the two diastereomeric complexes formed with the CSA.
3. Calculation of Enantiomeric Excess:
-
Integrate the corresponding signals for each diastereomer (I₁ and I₂).
-
Calculate the enantiomeric excess: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.[9]
A linear relationship between the gravimetrically prepared ee values and the experimentally determined values should be established to validate the method.[14]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR with a CSA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: Unveiling the Advantages of Cbz Protection Over Boc in Specific Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the intricate process of multi-step organic synthesis. While the tert-butyloxycarbonyl (Boc) group is a mainstay, particularly in solid-phase peptide synthesis (SPPS), the classical Carboxybenzyl (Cbz or Z) group offers a distinct set of advantages in specific synthetic contexts. This guide provides an objective, data-driven comparison of the Cbz and Boc protecting groups, focusing on scenarios where Cbz provides a strategic advantage.
The primary distinction between Boc and Cbz lies in their deprotection conditions. The Boc group is famously acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Cbz group is most commonly removed by catalytic hydrogenolysis.[1][2] This fundamental difference is the basis of their orthogonality, a principle that allows for the selective deprotection of one group in the presence of the other, which is invaluable in complex synthesis.[3][4]
Orthogonality and Stability in Acidic Conditions
The most significant advantage of the Cbz group is its stability under the acidic conditions used to cleave Boc groups. This orthogonality is crucial when a synthetic strategy requires the selective deprotection of a Boc-protected amine while leaving another amine, protected as a Cbz derivative, intact.[3][5] Cbz-protected amines are stable to a wide range of mildly acidic and basic conditions, providing flexibility in synthetic design.[4] Conversely, the Boc group is highly susceptible to acidolysis, which proceeds via the formation of a stable tert-butyl cation.[6][7]
This differential stability allows for elegant, multi-step synthetic routes where different amino groups on a complex molecule can be sequentially revealed for further functionalization. For example, a lysine residue with its alpha-amino group protected by Boc and its epsilon-amino group protected by Cbz can be selectively deprotected at the alpha-position for peptide chain elongation, with the Cbz group remaining to be removed at a later stage.
Caption: Orthogonal deprotection strategy of Boc and Cbz groups.
Comparative Performance and Key Characteristics
The choice between Cbz and Boc protection can significantly impact reaction outcomes, including yield, purity, and stereochemical integrity.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-butyloxycarbonyl) |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8] | Acidolysis (e.g., TFA, HCl)[1] |
| Stability to Acid | Stable to mild and moderate acids.[1] | Labile to strong acids.[1] |
| Stability to Base | Generally stable.[4] | Generally stable.[2] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[3][4] | Orthogonal to Cbz and Fmoc groups.[6] |
| Racemization Potential | Lower, especially in solution-phase synthesis.[3] | Can be significant with certain amino acids.[3] |
| Crystallinity | Tends to impart crystallinity to derivatives.[3] | Derivatives are often oils or amorphous solids. |
| Reagent Cost | Benzyl chloroformate (Cbz-Cl) is more economical.[3] | Di-tert-butyl dicarbonate ((Boc)₂O) is more costly. |
Note: The data presented are indicative and compiled for comparative purposes from various sources.
Advantage in Suppressing Racemization
A critical concern in peptide synthesis is the preservation of stereochemical integrity at the chiral α-carbon of the amino acid. The Cbz group, particularly in solution-phase synthesis, has a long-standing reputation for providing superior protection against racemization compared to Boc.[3] The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate during the carboxylic acid activation step required for peptide coupling.[3] While direct quantitative comparisons are scarce in recent literature, the historical success in synthesizing optically pure peptides with Cbz highlights this advantage.[3]
Practical Advantages: Crystallinity and Cost
Beyond reaction chemistry, Cbz offers practical benefits. Cbz-protected amino acids and peptide fragments have a notable tendency to be crystalline solids.[3] This property can significantly simplify purification, allowing for recrystallization—a scalable and cost-effective alternative to chromatography.[3] For process development and large-scale synthesis, the ability to obtain highly pure intermediates through crystallization is a major asset. Furthermore, the primary reagent for introducing the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than di-tert-butyl dicarbonate ((Boc)₂O) used for Boc protection.[3]
Caption: Decision workflow for choosing between Cbz and Boc.
Experimental Protocols
To provide practical guidance, the following are detailed, representative methodologies for the selective deprotection of Cbz and Boc groups.
Protocol 1: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group in the presence of a Boc group, leveraging the stability of the Boc group to hydrogenation conditions.[1]
Materials:
-
Cbz-protected compound (e.g., a molecule containing both Cbz- and Boc-protected amines)
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert filtration aid (e.g., Celite®)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight of the substrate).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent to ensure complete product recovery.
-
Concentrate the filtrate under reduced pressure to obtain the amine, leaving the Boc group intact.
Protocol 2: Deprotection of the Boc Group by Acidolysis
This protocol describes the selective removal of a Boc group using trifluoroacetic acid (TFA), a standard condition to which the Cbz group is stable.[1][7]
Materials:
-
Boc-protected compound (e.g., a molecule containing both Cbz- and Boc-protected amines)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add an equal volume of TFA to the DCM solution (e.g., 1 mL of TFA for every 1 mL of DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure.
-
The resulting product will be the TFA salt of the deprotected amine, with the Cbz group remaining intact. Further workup, such as neutralization with a mild base, may be required depending on the subsequent synthetic step.
Conclusion
While both Cbz and Boc are highly effective and indispensable amine protecting groups, they are not universally interchangeable. The Cbz group offers compelling advantages in specific, strategic situations. Its robustness towards acidic conditions makes it the ideal choice for orthogonal protection schemes in concert with acid-labile groups like Boc. Furthermore, its propensity to reduce racemization and impart crystallinity provides significant benefits for the synthesis of optically pure compounds and for simplifying purification on a larger scale. For researchers and drug development professionals, a thorough understanding of these nuances is essential for designing elegant, efficient, and successful synthetic routes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Guide to (R)- and (S)-3-N-Cbz-Aminopyrrolidine: Unveiling Chiral Distinctions
In the realm of drug discovery and development, the stereochemistry of a molecule is paramount, often dictating its pharmacological activity and toxicological profile. This guide provides a comparative spectroscopic analysis of the enantiomers (R)- and (S)-3-N-Cbz-aminopyrrolidine, crucial building blocks in the synthesis of various pharmaceutical agents. While enantiomers exhibit identical physical and spectroscopic properties in an achiral environment, this guide will delve into the standard spectroscopic characteristics and explore methodologies to distinguish between these chiral counterparts.
Physicochemical Properties
Before delving into the spectroscopic data, a summary of the key physicochemical properties of (R)- and (S)-3-N-Cbz-aminopyrrolidine is presented in Table 1. These properties are identical for both enantiomers.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol [1][2] |
| Appearance | Light yellow to yellow liquid or solid[1] |
| Boiling Point | 315 °C[3] |
| Density | 1.155 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.548[3] |
Table 1. Physicochemical Properties of 3-N-Cbz-Aminopyrrolidine Enantiomers.
Spectroscopic Data in Achiral Media
In standard, achiral solvents, the spectroscopic data for (R)- and (S)-3-N-Cbz-aminopyrrolidine are identical. The following tables summarize the expected spectroscopic features for either enantiomer based on available data for the racemic mixture and the individual enantiomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.10 | s | 2H | OCH ₂Ph |
| ~4.20 | m | 1H | CH -NH₂ |
| ~3.60 - 3.20 | m | 4H | Pyrrolidine CH ₂ |
| ~2.10, ~1.80 | m | 2H | Pyrrolidine CH ₂ |
| ~1.60 | br s | 2H | NH ₂ |
Table 2. Representative ¹H NMR Data for 3-N-Cbz-Aminopyrrolidine (in CDCl₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C =O (Carbamate) |
| ~137.0 | Ar-C (quaternary) |
| ~128.5, ~128.0, ~127.8 | Ar-C H |
| ~67.0 | OC H₂Ph |
| ~51.0 | C H-NH₂ |
| ~47.0, ~46.0 | Pyrrolidine C H₂ (N-CH₂) |
| ~34.0 | Pyrrolidine C H₂ |
Table 3. Representative ¹³C NMR Data for 3-N-Cbz-Aminopyrrolidine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (amine) |
| ~3030 | C-H stretch (aromatic) |
| ~2950, ~2850 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (amine) |
| ~1410 | C-N stretch |
| ~1250, ~1100 | C-O stretch |
| ~740, ~700 | C-H bend (aromatic, out-of-plane) |
Table 4. Representative IR Data for 3-N-Cbz-Aminopyrrolidine.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Assignment |
| 220.12 | [M]⁺ (Molecular Ion) |
| 176.10 | [M - C₂H₄N]⁺ |
| 132.08 | [M - C₇H₇O]⁺ |
| 108.06 | [C₇H₈O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 70.06 | [C₄H₈N]⁺ |
Table 5. Representative Mass Spectrometry Data (Electron Ionization) for 3-N-Cbz-Aminopyrrolidine.
Differentiating Enantiomers: Chiral Spectroscopic Methods
To distinguish between (R)- and (S)-3-N-Cbz-aminopyrrolidine, specialized spectroscopic techniques that introduce a chiral environment are necessary.
NMR Spectroscopy with Chiral Auxiliaries
The addition of a chiral solvating agent or a chiral derivatizing agent to the NMR sample can lead to the formation of diastereomeric complexes or compounds, respectively. These diastereomers have distinct chemical and physical properties, resulting in separate signals in the NMR spectrum for the (R) and (S) enantiomers.
-
Chiral Solvating Agents (CSAs): These agents, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding protons or carbons in the (R) and (S) enantiomers.
-
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride react with the amine group of the enantiomers to form stable diastereomeric amides. The resulting diastereomers will exhibit distinct NMR spectra, allowing for their differentiation and quantification.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce mirror-image VCD spectra, making it a powerful tool for absolute configuration determination and enantiomeric purity analysis. While the standard IR spectra of the enantiomers are identical, their VCD spectra will be opposite in sign.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Longer acquisition times are generally required due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and several hundred to thousands of scans.
-
-
Chiral Analysis:
-
For CSA analysis, add a molar equivalent of the chiral solvating agent to the NMR tube and re-acquire the spectra.
-
For CDA analysis, react the sample with the chiral derivatizing agent, purify the resulting diastereomers if necessary, and then acquire the NMR spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow for Chiral Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of chiral compounds like (R)- and (S)-3-N-Cbz-aminopyrrolidine.
Caption: Workflow for the spectroscopic differentiation of chiral enantiomers.
References
Performance of different catalysts for Cbz deprotection
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a vital amine protecting group in organic synthesis, particularly in peptide chemistry and the development of complex drug molecules.[1][2] Its removal, or deprotection, is a critical step that demands high efficiency and selectivity to preserve other sensitive functional groups within a molecule.[1] The most prevalent method for Cbz deprotection is catalytic hydrogenation. However, a variety of alternative methods have been developed to accommodate substrates that are incompatible with standard hydrogenolysis conditions.[1][2] This guide provides an objective comparison of various catalytic systems for Cbz deprotection, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst for Cbz deprotection is evaluated based on several key parameters, including reaction time, temperature, catalyst loading, yield, and selectivity. The following table summarizes the performance of common and alternative catalytic systems based on available experimental data.
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[1] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups (e.g., alkenes, alkynes, benzyl ethers).[1] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% (in some cases) | Advantages: Can be more active for challenging substrates.[3] Disadvantages: Longer reaction times have been reported in some instances.[1] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[1] Disadvantages: Requires a microwave reactor; may not be suitable for all substrates.[1] |
| SiliaCat Pd(0) (Transfer Hydrogenation) | Not specified | Microwave | Rapid | High | Advantages: Safer, non-pyrophoric catalyst, minimizes metal leaching.[4] Disadvantages: Requires a microwave reactor.[4] |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times.[1][5] Disadvantages: Requires preparation of a co-catalyst.[1] |
| 10% Pd/C + NaBH₄ | NaBH₄ | Methanol, Room Temp. | 3 - 10 minutes | 93 - 98% | Advantages: Very rapid and efficient deprotection.[2][6] Disadvantages: Requires portion-wise addition of sodium borohydride. |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[1] Disadvantages: Requires in situ generation of the active reagent.[1] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts.[1] Disadvantages: Requires elevated temperature and basic conditions.[1] |
| AlCl₃ + HFIP | AlCl₃ | HFIP, Room Temp. | 2 - 16 hours | High | Advantages: Mild, metal-free, good functional group tolerance (nitro, nitriles, halogens, double bonds).[7][8] Disadvantages: Requires use of a fluorinated solvent. |
| Acidic Cleavage (e.g., HBr/HOAc, IPA·HCl) | HBr, HCl | Acetic Acid, IPA | Variable | High | Advantages: Metal-free, scalable, and operationally simple.[9] Disadvantages: Harsh conditions can cleave other acid-sensitive groups.[10] |
Experimental Workflow and Methodologies
The general workflow for a catalytic Cbz deprotection reaction is illustrated below. This typically involves reaction setup, the catalytic reaction itself, and subsequent work-up and isolation of the deprotected product.
Caption: General experimental workflow for Cbz deprotection.
Detailed Experimental Protocols
Below are detailed methodologies for key Cbz deprotection experiments.
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas [2][3]
This is the most conventional method for Cbz deprotection.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 5-20% (w/w) of the substrate[3]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH, EtOH) in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.
-
Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate [1]
This method offers a convenient alternative to using hydrogen gas.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Isopropanol (i-PrOH) or Methanol (MeOH)
-
Microwave reactor (for accelerated reaction) or conventional heating setup
-
-
Procedure:
-
To a solution of the Cbz-protected amine in i-PrOH or MeOH, add 10% Pd/C.
-
Add ammonium formate to the mixture.
-
If using a microwave reactor, heat the mixture for a short period (e.g., ~10 minutes). For conventional heating, stir the reaction at an appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate and perform a suitable work-up to remove any remaining salts.
-
Purify the product as needed.
-
Protocol 3: Rapid Deprotection using Pd/C and NaBH₄ [2][6]
This protocol describes a very fast and efficient deprotection method.[2]
-
Materials:
-
Cbz-protected amine (1.0 equiv.)
-
10% Pd/C
-
Sodium borohydride (NaBH₄, 1.0 equiv.)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol at room temperature.
-
Add 10% Pd/C to the solution.
-
Add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[2]
-
Monitor the reaction by TLC.
-
Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).
-
Protocol 4: Acid-Mediated Deprotection using AlCl₃ and HFIP [7]
This method is a mild, metal-free alternative.
-
Materials:
-
N-Cbz-protected amine (1 equiv.)
-
Aluminum chloride (AlCl₃, 3 equiv.)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of the N-Cbz-protected amine in HFIP, add AlCl₃ at room temperature.
-
Stir the resulting suspension at room temperature for 2 to 16 hours.
-
Monitor the reaction by TLC and UPLC-MS analysis.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction with aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude residue by column chromatography.
-
Conclusion
The choice of catalyst and deprotection method for the Cbz group is highly dependent on the specific substrate and the presence of other functional groups. While traditional catalytic hydrogenation with Pd/C remains a robust and widely used method, transfer hydrogenation offers a safer and often faster alternative.[4][11] For substrates sensitive to reduction or catalyst poisoning, metal-free options such as acidic cleavage or nucleophilic methods provide valuable alternatives.[1][11] This guide provides a comparative overview to assist researchers in selecting the most appropriate conditions for their synthetic needs, ultimately facilitating more efficient and successful drug discovery and development processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tdcommons.org [tdcommons.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
Comparative Performance of Chiral Pyrrolidine Synthesis Methodologies
A Comparative Guide to Chiral Pyrrolidine Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its chiral variants playing a pivotal role in the development of numerous therapeutic agents. The stereoselective construction of this saturated five-membered nitrogen heterocycle has been the focus of extensive research, leading to a diverse array of synthetic methodologies. This guide provides a comparative overview of key modern strategies for chiral pyrrolidine synthesis, presenting quantitative performance data, detailed experimental protocols for representative examples, and logical workflow diagrams to aid in methodology selection.
The following table summarizes the performance of selected, representative methodologies for the synthesis of chiral pyrrolidines, focusing on yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
| Methodology | Catalyst/Reagent | Substrate Scope | Yield (%) | ee (%) | dr | Reference |
| Organocatalysis | Proline | Aldehydes and Ketones | 50-95 | >90 | Single isomer | |
| [3+2] Cycloaddition | Silver Acetate (AgOAc) | Azomethine ylides and Alkenes | 30-83 | N/A (Diastereoselective) | Good to excellent | |
| Biocatalysis | Transaminase (ATA-117 or HEwT) | ω-chloroketones | up to 90 | >99.5 | N/A | |
| Metal-Catalyzed Hydrogenation | Rhodium/Chiral Ligand | Pyrroline derivatives | High | up to >99 | N/A | |
| Kinetic Resolution (Enzymatic) | Lipase PS-IM / Ru catalyst | Racemic 3-hydroxypyrrolidine | 87 | 95 | N/A |
Experimental Protocols
Detailed experimental protocols for key methodologies are provided below. These are representative examples and may require optimization for different substrates.
Organocatalytic Synthesis of Polysubstituted Pyrrolidines
This protocol describes a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade.
Reaction: Organocatalytic cascade reaction of an α,β-unsaturated aldehyde and a nitroalkane.
Catalyst: Cinchona alkaloid-derived carbamate organocatalyst.
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the nitroalkane (1.2 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature, add the Cinchona alkaloid-derived carbamate organocatalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polysubstituted pyrrolidine.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
[3+2] Cycloaddition for Densely Substituted Pyrrolidines
This method utilizes a silver-catalyzed [3+2] cycloaddition of azomethine ylides with alkenes to generate highly substituted pyrrolidines.
Reaction: Silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.
Catalyst: Silver Acetate (AgOAc).
Procedure:
-
To a mixture of the imine (1.0 equiv), the electron-deficient alkene (1.2 equiv), and silver acetate (0.1 equiv) in a suitable solvent (e.g., THF, toluene) at room temperature, add a base (e.g., triethylamine, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired substituted pyrrolidine.
-
Analyze the diastereomeric ratio of the product by 1H NMR spectroscopy.
Biocatalytic Synthesis of 2-Substituted Pyrrolidines
This protocol employs a transaminase-triggered cyclization of ω-chloroketones for the asymmetric synthesis of 2-substituted pyrrolidines.
Reaction: Asymmetric reductive amination and subsequent intramolecular cyclization.
Biocatalyst: Transaminase (e.g., ATA-117 or HEwT).
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 8.0), the ω-chloroketone substrate (e.g., 50 mM), isopropylamine as the amine donor (e.g., 1 M), pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM), and the transaminase enzyme (e.g., 10 mg/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the conversion of the substrate and formation of the product by GC or HPLC.
-
Upon completion, quench the reaction by adding a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate, MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization if necessary.
-
Determine the enantiomeric excess of the chiral pyrrolidine by chiral GC or HPLC analysis.
Visualization of Methodologies
The following diagrams illustrate the conceptual workflows and relationships of the described chiral pyrrolidine synthesis methodologies.
Navigating the Synthesis of Enantiomerically Pure 3-Aminopyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. Enantiomerically pure 3-aminopyrrolidine is a valuable scaffold found in numerous biologically active molecules. This guide provides a detailed comparison of two prominent synthetic routes to this key intermediate, offering insights into their respective methodologies, performance, and scalability.
This report outlines two distinct and validated synthetic pathways for obtaining enantiomerically pure 3-aminopyrrolidine: a chiral pool approach starting from naturally occurring L-aspartic acid, and a diastereoselective method commencing with trans-4-hydroxy-L-proline. Both routes offer high enantiopurity, with the choice of method often depending on factors such as starting material availability, scalability, and specific downstream applications.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to enantiomerically pure (S)-3-aminopyrrolidine.
| Parameter | Route 1: From L-Aspartic Acid | Route 2: From trans-4-Hydroxy-L-proline |
| Starting Material | L-Aspartic Acid | trans-4-Hydroxy-L-proline |
| Number of Steps | 4 | 5 |
| Overall Yield | ~65% | High (specifics not fully disclosed) |
| Enantiomeric Excess (ee) | >99% | >99% |
| Key Transformations | Diesterification, N-Boc Protection, Reduction, Cyclization | Decarboxylation, N-Boc Protection, Sulfonylation, Azidation (with inversion), Reduction |
| Reagents of Note | SOCl₂, (Boc)₂O, NaBH₄, TsCl | 2-Cyclohexen-1-one, (Boc)₂O, MsCl, NaN₃, PPh₃ |
| Scalability | Reported to be suitable for industrial preparation.[1] | Described as having simple and convenient aftertreatment, suitable for scale-up.[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the two compared synthetic routes.
Experimental Protocols
Route 1: Synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-Aspartic Acid[1]
This four-step synthesis provides a reliable and scalable method for producing the target compound with high enantiomeric purity.
Step 1: Dimethyl L-aspartate hydrochloride
To a suspension of L-aspartic acid (133 g, 1 mol) in methanol (600 mL) at 0°C, thionyl chloride (119 g, 1 mol) is added dropwise. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield dimethyl L-aspartate hydrochloride as a white solid.
-
Yield: Quantitative.
Step 2: N-Boc-dimethyl L-aspartate
Dimethyl L-aspartate hydrochloride (197.5 g, 1 mol) is dissolved in dichloromethane (1 L). Triethylamine (202 g, 2 mol) is added, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 218 g, 1 mol) in dichloromethane (500 mL) at 0°C. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-dimethyl L-aspartate.
-
Yield: ~95%.
Step 3: N-Boc-(S)-2-amino-1,4-butanediol
To a solution of N-Boc-dimethyl L-aspartate (261 g, 1 mol) and lithium chloride (84 g, 2 mol) in a mixture of THF (1 L) and ethanol (500 mL), sodium borohydride (114 g, 3 mol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to afford N-Boc-(S)-2-amino-1,4-butanediol.
-
Yield: ~80%.
Step 4: (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate
N-Boc-(S)-2-amino-1,4-butanediol (205 g, 1 mol) is dissolved in pyridine (1 L). p-Toluenesulfonyl chloride (419 g, 2.2 mol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting ditosylate is dissolved in methanol saturated with ammonia and heated in a sealed vessel at 80°C for 12 hours. After cooling, the solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate.
-
Yield: ~85%.
-
Enantiomeric Excess (ee): >99%.
Route 2: Synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-Hydroxy-L-proline[2]
This five-step synthesis utilizes a readily available chiral starting material and proceeds with a key stereochemical inversion step.
Step 1: (R)-3-Hydroxypyrrolidine hydrochloride
Trans-4-hydroxy-L-proline is heated in a suitable solvent in the presence of a catalyst such as 2-cyclohexen-1-one to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine, which is then converted to its hydrochloride salt.
-
Yield: High.
Step 2: (R)-1-tert-butoxycarbonyl-3-hydroxypyrrolidine
(R)-3-Hydroxypyrrolidine hydrochloride is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to afford the N-Boc protected alcohol.
-
Yield: High.
Step 3: (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine
The hydroxyl group of (R)-1-tert-butoxycarbonyl-3-hydroxypyrrolidine is activated by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in a suitable solvent.
-
Yield: High.
Step 4: (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine
The mesylated intermediate undergoes an SN2 reaction with sodium azide (NaN₃) in a polar aprotic solvent such as DMF. This step proceeds with complete inversion of configuration at the C3 position, leading to the (S)-azide.
-
Yield: High.
Step 5: (S)-3-Aminopyrrolidine dihydrochloride
The azido group of (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine is reduced to an amine using a reducing agent like triphenylphosphine (PPh₃) via the Staudinger reaction. Subsequent treatment with concentrated hydrochloric acid removes the N-Boc protecting group to yield (S)-3-aminopyrrolidine dihydrochloride.
-
Yield: High.
-
Optical Purity: High.
Conclusion
Both the synthesis from L-aspartic acid and the route starting from trans-4-hydroxy-L-proline represent robust and effective methods for the preparation of enantiomerically pure 3-aminopyrrolidine. The L-aspartic acid route is well-documented with specific yields and has been optimized for large-scale production. The trans-4-hydroxy-L-proline pathway offers an elegant approach with a key stereoinversion step and is also reported to be high-yielding and scalable. The selection of a particular route will likely be guided by the specific needs of the research or development program, including cost and availability of starting materials, desired scale of synthesis, and in-house expertise with the required chemical transformations.
References
A Comparative Guide to the Orthogonal Nature of the Cbz Protecting Group
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, the strategic use of protecting groups is paramount. The Carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann, is a cornerstone of amine protection.[1] Its utility is defined by its stability and, most importantly, its orthogonality with other common protecting groups. This guide provides a detailed comparison of the Cbz group's compatibility with other widely used protecting groups, supported by experimental data and protocols.
The defining characteristic of the Cbz group is its primary method of removal: catalytic hydrogenolysis.[2] This unique cleavage condition allows for the selective deprotection of a Cbz-protected amine in the presence of acid-labile groups like tert-Butoxycarbonyl (Boc) and base-labile groups such as 9-Fluorenylmethyloxycarbonyl (Fmoc).[1][3] This orthogonality is a critical principle in multi-step synthesis, enabling chemists to unveil specific functional groups at precise stages of a synthetic sequence.[1][3]
Orthogonality with Common Amine Protecting Groups
The Cbz group's stability in both acidic and basic conditions forms the foundation of its orthogonality with Boc and Fmoc groups, respectively.[1][4]
-
Cbz vs. Boc: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA), conditions under which the Cbz group is generally stable.[2][5] This allows for the selective removal of a Boc group without affecting a Cbz-protected amine in the same molecule.[5]
-
Cbz vs. Fmoc: The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine.[2] The Cbz group remains intact under these conditions, demonstrating its orthogonality to base-labile protecting groups.[6]
While Cbz is lauded for its stability, it's important to note that it is not completely immune to acidic cleavage. Harsh acidic conditions, such as the use of hydrogen bromide (HBr) in acetic acid, can also remove the Cbz group.[4][7]
Compatibility with Other Protecting Groups
The orthogonality of the Cbz group extends beyond just amine protecting groups. Its deprotection conditions are generally compatible with a variety of other protecting groups used for different functional groups.
-
Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are typically cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions. The catalytic hydrogenolysis conditions used for Cbz deprotection are orthogonal to the standard methods for silyl ether removal.
-
Benzyl Ethers (Bn): A notable exception to the Cbz group's orthogonality is with benzyl ethers. Both Cbz and benzyl ethers are cleaved by catalytic hydrogenolysis.[8] This lack of orthogonality means that selective deprotection of a Cbz group in the presence of a benzyl ether via standard hydrogenolysis is not feasible.[8] However, alternative methods for Cbz deprotection, such as using AlCl3 in hexafluoroisopropanol, have been shown to selectively remove the Cbz group while leaving benzyl ethers intact.[9]
Quantitative Comparison of Deprotection Conditions
The following table summarizes the stability of common protecting groups under the typical deprotection conditions for Cbz, Boc, and Fmoc groups.
| Protecting Group | Cbz Deprotection (H₂, Pd/C) | Boc Deprotection (TFA) | Fmoc Deprotection (Piperidine) |
| Cbz | Cleaved | Stable (mild acid), Cleaved (strong acid)[4] | Stable[1] |
| Boc | Stable | Cleaved[2] | Stable |
| Fmoc | Stable | Stable | Cleaved[2] |
| Benzyl Ether (Bn) | Cleaved[8] | Stable | Stable |
| TBDMS Ether | Stable | Cleaved | Stable |
Experimental Protocols
General Procedure for Cbz Deprotection via Catalytic Hydrogenation
This protocol describes the standard method for removing a Cbz protecting group using hydrogen gas and a palladium on carbon catalyst.[1]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.[1]
-
Carefully add 10% Pd/C catalyst to the solution.[1]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-backfill cycle three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Selective Deprotection of Boc in the Presence of Cbz
This protocol demonstrates the orthogonality of Cbz and Boc protecting groups.[5]
Materials:
-
Substrate containing both Boc and Cbz protected amines
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the dual-protected compound in dichloromethane.
-
Add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the acid and perform an aqueous workup to isolate the product with the Cbz group intact and the amine from the Boc deprotection.
Logical Relationship of Orthogonal Protection
The following diagram illustrates the concept of orthogonal deprotection, showcasing how Cbz, Boc, and Fmoc can be selectively removed in the presence of each other.
Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the Efficacy of Pyrrolidine-Based Catalysts in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of stereoselective synthetic methodologies is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of catalysts for a wide array of asymmetric transformations. Their ability to operate via enamine and iminium ion intermediates provides a reliable platform for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.
This guide offers an objective comparison of the performance of various pyrrolidine-based catalysts in key asymmetric reactions, including the Aldol, Michael, and Mannich reactions. The information presented is supported by experimental data to facilitate the rational selection of the most suitable catalyst for specific synthetic challenges.
Catalytic Performance: A Quantitative Comparison
The efficacy of different pyrrolidine-based catalysts is best illustrated through a direct comparison of their performance in benchmark asymmetric reactions. The following tables summarize key quantitative data, including yield, diastereomeric ratio (dr), and enantiomeric excess (ee), for selected catalysts in the Aldol, Michael, and Mannich reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. The reaction between cyclohexanone and p-nitrobenzaldehyde is a commonly used benchmark to evaluate catalyst performance.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | DMSO | RT | 96 | 99 | 93:7 | 96 | [1] |
| BINAM-(S)-proline | neat (ball-milling) | RT | 0.5 | 99 | 99:1 | 99 | [2] |
| Boc-L-Prolinamide | DMSO | RT | 48 | 95 | 95:5 | 98 | [3] |
| (S)-Pyrrolidine-thiourea | Toluene | RT | 72 | 92 | 92:8 | 95 | [3] |
Asymmetric Michael Addition
The Michael addition of ketones to nitroolefins is a powerful method for the enantioselective formation of γ-nitro carbonyl compounds. The reaction between cyclohexanone and trans-β-nitrostyrene serves as a standard for comparing catalyst efficacy.
| Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Diarylprolinol Silyl Ether Salt | Benzoic Acid | Water | RT | 36 | 97 | 97:3 | >99 | [4][5] |
| (S)-Pyrrolidine-thiourea | n-Butyric Acid | Toluene | RT | 48 | 98 | 95:5 | 96 | [6] |
| Prolineamide | p-Nitrobenzoic Acid | CH2Cl2 | RT | 24 | 75 | 94:6 | 80 | [7] |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a crucial transformation for the synthesis of chiral β-amino carbonyl compounds. A common benchmark is the reaction between an aldehyde, an amine, and a ketone.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (R)-3-Pyrrolidinecarboxylic Acid | Propanal | N-PMP-protected α-imino ester | Dioxane | RT | 24 | 95 | >99:1 | 99 | [8] |
| (S)-Proline | Propanal | N-PMP-protected α-imino ester | Dioxane | RT | 24 | 98 | 6:94 | 97 (syn) | [9] |
| (S)-Pipecolic Acid | Propanal | N-PMP-protected α-imino ester | Dioxane | RT | 24 | 92 | 1.4:1 | >98 | [10] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for the Aldol, Michael, and Mannich reactions.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction[1]
-
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)
-
Ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition[4][5]
-
Materials:
-
Aldehyde (e.g., pentanal, 1.0 mmol, 2.0 equiv)
-
Nitroolefin (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 equiv)
-
(S)-α,α-Diarylprolinol silyl ether salt (0.015 mmol, 3 mol%)
-
Benzoic acid (0.015 mmol, 3 mol%)
-
Water (0.5 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the diarylprolinol silyl ether salt (0.015 mmol) and benzoic acid (0.015 mmol).
-
Add water (0.5 mL), followed by the aldehyde (1.0 mmol) and the nitroolefin (0.5 mmol).
-
Stir the mixture vigorously at room temperature for the specified time (monitor by TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
General Protocol for a (S)-Pyrrolidine-thiourea-Catalyzed Asymmetric Mannich Reaction[3]
-
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Imine (e.g., N-PMP-protected α-imino ethyl glyoxylate, 1.2 mmol, 1.2 equiv)
-
(S)-Pyrrolidine-thiourea catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure:
-
To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.1 mmol) in anhydrous toluene (2.0 mL) in a reaction vial, add the aldehyde (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the imine (1.2 mmol) to the mixture and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mechanistic Pathways and Experimental Workflow
The catalytic activity of pyrrolidine-based catalysts stems from their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. The following diagrams illustrate these key catalytic cycles and a general experimental workflow.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-3-N-Cbz-Aminopyrrolidine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of (R)-3-N-Cbz-Aminopyrrolidine and is intended for researchers, scientists, and drug development professionals. It is crucial to consult the specific Safety Data Sheet (SDS) for the compound and to adhere to all institutional, local, state, and federal regulations. Always contact your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
The safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. Improper handling and disposal of chemical waste can pose significant risks to personnel and the environment. This guide outlines the essential steps for the proper disposal of this compound, a reagent commonly used in organic synthesis and drug development.
Hazard Profile and Safety Summary
This compound is a carbamate derivative. While a specific SDS for this compound was not identified, related compounds such as (R)-3-(Boc-amino)pyrrolidine are described as combustible solids that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Some safety data sheets for similar compounds indicate they may cause severe skin burns and eye damage.[1][2][3][4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the key properties of the chemical. The following table summarizes available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |
| Molecular Weight | 220.27 g/mol | [5] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[6]
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8]
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[1][9]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid organic waste. The container should be clearly labeled with the full chemical name and the solvent used.[1]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10] The rinsate should be collected as hazardous waste. After proper cleaning, deface or remove the original label before disposing of the container as regular trash.[10]
3. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7][8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[7][11] This area should be at or near the point of waste generation.[7]
-
Ensure that incompatible waste streams are segregated to prevent accidental mixing. For example, acids and bases should be stored separately.[11]
-
Keep all waste containers securely closed except when adding waste.[7][11]
4. Disposal Procedure:
-
Do not dispose of this chemical in the regular trash. [12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9] Follow all institutional procedures for waste manifests and record-keeping.
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[9] Collect the absorbed material and any contaminated cleaning materials and place them in the designated hazardous waste container for disposal.[1][9]
Experimental Protocols
For small quantities, chemical neutralization of similar carbamate compounds via alkaline hydrolysis has been described as a potential treatment method to render the compound less hazardous before collection.[6] This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with all safety protocols.
Objective: To hydrolyze the carbamate functional group of this compound.
Materials:
-
This compound waste
-
Ethanol
-
Potassium hydroxide (KOH) pellets
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Ether
-
Anhydrous sodium sulfate
Procedure (based on a similar compound): [6]
-
Dissolution: In a fume hood, dissolve the this compound waste in ethanol in a round bottom flask.
-
Addition of Base: Slowly add potassium hydroxide pellets to the solution while stirring. Caution: This process is exothermic and will generate heat.
-
Reflux: Heat the solution to reflux under a nitrogen atmosphere for a sufficient time to ensure complete hydrolysis.
-
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract it multiple times with ether.
-
Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the ether solution and remove the ether using a rotary evaporator.
-
Final Waste Product: The remaining residue contains the hydrolyzed product and should be collected as hazardous waste for incineration.
Note: This is a generalized procedure and may need to be optimized for this compound. Always consult with your EHS office before attempting any chemical treatment of hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 879275-77-1|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
